4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole
Beschreibung
The exact mass of the compound 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-chloro-8-fluoro-5H-pyrimido[5,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFN3/c11-10-9-8(13-4-14-10)6-3-5(12)1-2-7(6)15-9/h1-4,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDNZPROOPECEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C(N2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326786 | |
| Record name | 4-chloro-8-fluoro-5H-pyrimido[5,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803576 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331443-96-0 | |
| Record name | 4-chloro-8-fluoro-5H-pyrimido[5,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole
Abstract
The pyrimido[5,4-b]indole scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activity, including roles as kinase inhibitors and modulators of immune responses.[1][2][3][4] The precise structural characterization of novel analogues is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs.[2] This in-depth guide provides a comprehensive, systematic workflow for the unambiguous structure elucidation of a novel, substituted derivative, 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole. We will detail a multi-technique analytical approach, integrating High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The causality behind each experimental choice is explained, and protocols are presented as self-validating systems to ensure scientific rigor. This document serves as a practical blueprint for researchers, chemists, and drug development professionals tasked with characterizing novel heterocyclic compounds.
Introduction: The Analytical Challenge
The target molecule, 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole, presents a fascinating analytical puzzle. Its structure comprises a fused tricyclic system: a benzene ring fused to a pyrrole ring (forming an indole), which is in turn fused to a pyrimidine ring.[5] The presence of three distinct heteroatoms (nitrogen), two different halogens (chlorine and fluorine), and multiple aromatic protons requires a sophisticated and orthogonal analytical strategy to confirm not only the core structure but also the exact placement of the chloro and fluoro substituents.
The core hypothesis for the structure is based on its synthesis, likely from substituted indole and pyrimidine precursors.[6][7] However, synthetic pathways can sometimes yield unexpected isomers. Therefore, the primary objective of this elucidation process is to provide irrefutable evidence for the connectivity and regiochemistry shown in Figure 1.
![Chemical structure of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole with atom numbering](https://i.imgur.com/uQ2gP93.png)
Our analytical journey will follow a logical progression, beginning with the confirmation of the molecular formula and proceeding to the detailed mapping of atomic connectivity.
Foundational Evidence: Molecular Formula Determination by HRMS
The first and most critical step is to determine the elemental composition of the molecule. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between isobaric formulas.
Causality: We choose HRMS over standard-resolution MS because its high accuracy (typically <5 ppm) allows for the calculation of a unique elemental formula. Furthermore, the presence of chlorine provides a distinctive isotopic pattern that acts as a built-in validation of the formula.[8][9]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically effective for nitrogenous heterocyclic compounds.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve a mass accuracy below 5 ppm.
-
Analysis: Identify the protonated molecular ion [M+H]⁺. Observe the isotopic pattern and compare the measured mass to the theoretical mass.
Expected Data and Interpretation
For a molecular formula of C₁₀H₅ClFN₃, the expected HRMS data would be as follows.
Table 1: Predicted HRMS Data for C₁₀H₅ClFN₃
| Ion | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) | Isotopic Pattern |
| [M+H]⁺ (³⁵Cl) | 222.0256 | 222.0254 | -0.9 | M+H peak |
| [M+2+H]⁺ (³⁷Cl) | 224.0226 | 224.0225 | -0.4 | M+2+H peak |
The key confirmation comes from two observations:
-
High Mass Accuracy: The experimentally measured m/z values for the monoisotopic peak must align with the theoretical value within a very narrow error margin.
-
Chlorine Isotopic Signature: The presence of a single chlorine atom will produce two major peaks for the molecular ion cluster: one for the isotope ³⁵Cl (M) and another two mass units higher for ³⁷Cl (M+2).[8] The relative intensity of these peaks should be approximately 3:1, reflecting the natural abundance of these isotopes.[8][9] This pattern is a definitive indicator for the presence of one chlorine atom.
Mapping the Skeleton: NMR Spectroscopic Analysis
With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic connectivity. A suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to establish the bonding relationships between them.
Causality: A combination of ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC experiments provides a complete and often redundant dataset. This redundancy is crucial for building a trustworthy and self-validating structural hypothesis. ¹⁹F NMR is mandatory due to the fluoro-substituent, while 2D experiments like HMBC are essential for connecting the otherwise isolated fragments of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to clearly show exchangeable protons like N-H.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiments to Run:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon)
-
¹⁹F NMR (Fluorine)
-
2D COSY (¹H-¹H Correlation Spectroscopy)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Predicted NMR Data and Step-by-Step Interpretation
Based on known chemical shifts for indole and pyrimidine systems, we can predict a plausible set of NMR data for our target molecule.[10][11][12]
Table 2: Predicted ¹H and ¹⁹F NMR Data (400 MHz, DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-2 | ~8.7 | s | - | 1H | Pyrimidine Ring |
| H-6 | ~7.5 | dd | J(H6-H7) = ~8.5, J(H6-F8) = ~10.0 | 1H | Indole Ring |
| H-7 | ~7.2 | t | J(H7-H6) = ~8.5, J(H7-F8) = ~8.5 | 1H | Indole Ring |
| H-9 | ~7.9 | dd | J(H9-H7) = ~2.0, J(H9-F8) = ~5.0 | 1H | Indole Ring |
| N-H (5) | ~12.1 | br s | - | 1H | Indole N-H |
| Fluorine | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | - | Assignment |
| F-8 | ~ -120 | ddd | J(F8-H6) = ~10.0, J(F8-H7) = ~8.5, J(F8-H9) = ~5.0 | - | Indole Ring |
Interpretation Walkthrough:
-
¹H NMR - Initial Assessment: The proton spectrum should show four aromatic signals and one broad singlet for the N-H proton. The integration (1H each) confirms this. The downfield shift of the N-H proton (~12.1 ppm) is characteristic of an indole N-H. The signal at ~8.7 ppm is a singlet, making it a strong candidate for H-2 on the pyrimidine ring, which has no adjacent protons. The remaining three aromatic protons will show complex splitting due to both H-H and H-F coupling.
-
¹⁹F NMR - Confirming Fluorine Position: The ¹⁹F spectrum is expected to show a single signal, a doublet of doublets of doublets (ddd), confirming the presence of one fluorine atom coupled to three different protons. This immediately supports the placement of the fluorine on the benzene ring at a position with three ortho/meta protons (C-8).
-
2D COSY - Mapping Proton Neighbors: The COSY spectrum reveals which protons are directly coupled (typically 2-3 bonds apart). We expect to see correlations between H-6 and H-7, confirming their adjacency on the benzene ring. H-9 will show a weaker correlation to H-7. The H-2 singlet will show no COSY correlations.
-
2D HSQC - Linking Protons to Carbons: The HSQC experiment creates a direct correlation between each proton and the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons (C-2, C-6, C-7, C-9).
-
2D HMBC - Assembling the Tricycle: The HMBC experiment is the key to solving the structure. It shows correlations between protons and carbons that are 2-3 bonds away. This allows us to connect the molecular fragments.
Key HMBC Correlations for Confirmation:
-
H-2 to C-4, C-9b, and C-4a: These correlations are crucial. They link the isolated H-2 proton to carbons in both the pyrimidine ring (C-4) and the fused junction (C-9b, C-4a), confirming the pyrimidine ring's position.
-
H-9 to C-5a and C-4a: These correlations connect the indole proton H-9 to the junction carbons, locking the indole and pyrimidine rings together.
-
N5-H to C-4, C-5a, and C-9b: The indole N-H proton provides powerful long-range correlations that bridge all three rings, providing definitive proof of the overall tricyclic scaffold.
Corroborative Evidence and Final Confirmation
Infrared (IR) Spectroscopy
While not a primary tool for detailed structure mapping, IR spectroscopy provides rapid confirmation of key functional groups.
Causality: IR is a quick and inexpensive method to verify the presence of the N-H bond, which is a key feature of the 5H-pyrimido[5,4-b]indole core.
Expected Data:
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ confirms the presence of the indole N-H group.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
C=N and C=C Stretches: A complex series of sharp peaks in the 1650-1450 cm⁻¹ region, characteristic of the aromatic heterocyclic system.
X-ray Crystallography: The Gold Standard
For absolute and unambiguous proof of structure, especially regiochemistry, single-crystal X-ray crystallography is the definitive technique.[13]
Causality: While NMR and MS provide powerful evidence for a proposed structure, they are ultimately inferential. X-ray crystallography provides a direct, three-dimensional image of the molecule in the solid state, leaving no doubt as to the atomic connectivity and the precise location of the chloro and fluoro substituents.[14]
Protocol:
-
Crystal Growth: Requires growing a single, high-quality crystal of the compound. This is often the most challenging step and can involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the electron density map of the molecule, revealing the positions of all non-hydrogen atoms.
Successful structure solution by X-ray crystallography would provide the final, irrefutable confirmation of the 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole structure.
Conclusion
The structural elucidation of a novel molecule like 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole is a systematic process of evidence accumulation. By logically progressing from elemental formula determination (HRMS) to detailed connectivity mapping (a full suite of 1D and 2D NMR experiments), a high-confidence structure can be proposed. Corroborative data from IR spectroscopy further strengthens this assignment. For ultimate confirmation, particularly in regulated environments such as pharmaceutical development, single-crystal X-ray analysis provides the final, unambiguous proof. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity in the characterization of novel chemical entities.
References
- American Chemical Society. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry.
- American Chemical Society. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands.
- Royal Society of Chemistry. (2025). Synthesis of 6-arylpyrimido[4,5-e]indolizine-2,4(1H,3H)
- Defense Technical Information Center. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC.
- MDPI. (N.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
- Chemistry Steps. (N.d.). Isotopes in Mass Spectrometry. Chemistry Steps.
- MDPI. (N.d.). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)
- Royal Society of Chemistry. (N.d.).
- PubMed Central. (N.d.). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. PubMed Central.
- PubMed. (N.d.). Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. PubMed.
- PubMed. (1991). Pyrimido[5,4-b]indole Derivatives. 1. A New Class of Potent and Selective Alpha 1 Adrenoceptor Ligands. J Med Chem.
- PubMed. (N.d.). New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes. PubMed.
- Royal Society of Chemistry. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Publishing.
- PubMed. (1999). Synthesis and anti-HIV-1 activities of new pyrimido[5,4-b]indoles. Il Farmaco.
- MDPI. (N.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
- Wiley Online Library. (N.d.). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Wiley Online Library.
- CUTM Courseware. (N.d.).
Sources
- 1. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimido[5,4-b]indole derivatives. 1. A new class of potent and selective alpha 1 adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-HIV-1 activities of new pyrimido[5,4-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]
The Pyrimido[5,4-b]indole Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of medicinal chemistry is perpetually in search of "privileged scaffolds" – core molecular structures that can interact with multiple biological targets, offering a rich starting point for the development of novel therapeutics. The pyrimido[5,4-b]indole system, a tricyclic heteroaromatic scaffold, has emerged as one such entity, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of pyrimido[5,4-b]indole derivatives, with a focus on the underlying mechanisms and structure-activity relationships (SAR) that govern their function.
The Allure of the Pyrimido[5,4-b]indole Core: A Structural Perspective
The pyrimido[5,4-b]indole scaffold is an elegant fusion of a pyrimidine ring and an indole moiety. This unique arrangement confers a rigid, planar structure with a rich electronic landscape, making it an ideal candidate for interaction with various biological macromolecules. The indole nitrogen can act as a hydrogen bond donor, while the pyrimidine ring presents multiple sites for hydrogen bond acceptance and substitution, allowing for fine-tuning of the molecule's physicochemical properties and biological activity.
Synthetic Strategies: Accessing the Pyrimido[5,4-b]indole Scaffold
A variety of synthetic routes have been developed to construct the pyrimido[5,4-b]indole core, offering access to a diverse range of derivatives. A common and effective approach involves the condensation of a suitably substituted 2-aminoindole with a pyrimidine precursor.
General Synthetic Workflow
Caption: General workflow for the synthesis and diversification of the pyrimido[5,4-b]indole scaffold.
One notable method is the gold-catalyzed cyclization of N-(2-azidophenyl-ynyl)methanesulfonamides, which proceeds through a β-sulfonamido-α-imino gold carbene intermediate.[1] This intermediate can then undergo a [4+2] cascade annulation with nitriles to yield 5H-pyrimido[5,4-b]indoles in good to excellent yields.[1] Another versatile approach involves the palladium-catalyzed amidation and cyclization of 2-formyl-3-haloindoles.[2]
Experimental Protocol: Gold-Catalyzed Synthesis of 5H-Pyrimido[5,4-b]indoles[1]
-
Reaction Setup: To a Schlenk tube, add the N-(2-azidophenyl-ynyl)methanesulfonamide (1 equiv, 0.2 mmol), the corresponding nitrile (5 equiv, 1 mmol), and the gold catalyst (e.g., tBuXPhosAuNTf2, 10 mol %).
-
Solvent Addition: Add dry 1,2-dichloroethane (DCE, 2.0 mL).
-
Reaction Conditions: Stir the resulting solution at 110 °C for 72 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired 5H-pyrimido[5,4-b]indole.
Immunomodulatory Activity: Targeting Toll-Like Receptor 4 (TLR4)
A significant area of interest for the pyrimido[5,4-b]indole scaffold is its ability to act as a selective agonist of Toll-like receptor 4 (TLR4).[3][4][5][6] TLR4 is a key component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating an inflammatory response. Small molecule TLR4 agonists are of great interest as vaccine adjuvants and for cancer immunotherapy.[7][8]
Mechanism of Action: TLR4/MD-2 Complex Activation
Pyrimido[5,4-b]indole derivatives have been shown to activate TLR4 in a myeloid differentiation protein-2 (MD-2)-dependent manner.[3][4][5] Computational studies suggest that these compounds bind to the MD-2 co-receptor, inducing a conformational change that facilitates the dimerization of the TLR4/MD-2 complex and initiates downstream signaling.[3][6]
Caption: Simplified signaling pathway of TLR4 activation by pyrimido[5,4-b]indoles.
Structure-Activity Relationship (SAR) for TLR4 Agonism
SAR studies have revealed key structural features that influence the TLR4 agonist activity of pyrimido[5,4-b]indoles.[3][4][5]
-
C8 Position: Substitution at the C8 position with aryl groups, such as phenyl and β-naphthyl, significantly enhances potency.[3]
-
N5 Position: Substitution at the N5 position with short alkyl groups can reduce cytotoxicity while maintaining agonist activity.[5]
-
Carboxamide Moiety: Modifications to the carboxamide group can differentially affect the production of NF-κB and type I interferon-associated cytokines, allowing for the development of biased agonists.[4][6]
| Compound | C8-Substituent | N5-Substituent | TLR4 Agonist Activity | Reference |
| 1 | H | Methyl | Moderate | [3][5] |
| 36 | Phenyl | Methyl | High (submicromolar) | [3] |
| 39 | β-Naphthyl | Methyl | High | [3] |
Experimental Protocol: In Vitro TLR4 Reporter Assay[8]
-
Cell Culture: Culture HEK-Blue™ hTLR4 cells (InvivoGen) according to the manufacturer's instructions. These cells are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Compound Treatment: Seed the cells in a 96-well plate and treat with varying concentrations of the pyrimido[5,4-b]indole compounds.
-
Incubation: Incubate the cells for 20-24 hours.
-
SEAP Detection: Collect the culture supernatants and measure SEAP activity using a colorimetric substrate such as QUANTI-Blue™ (InvivoGen).
-
Data Analysis: Read the absorbance at 630 nm and calculate the EC50 values for each compound.
Kinase Inhibition: A Promising Avenue for Anticancer Therapy
The pyrimido[5,4-b]indole scaffold has also been identified as a potent inhibitor of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.
Targeting Epidermal Growth Factor Receptor (EGFR)
Certain pyrimido[5,4-b]indole derivatives have shown potent inhibitory activity against EGFR tyrosine kinase.[9] EGFR is a key target in the treatment of several cancers, including non-small cell lung cancer.
Dual RET/TRKA Inhibition
More recently, 9H-pyrimido[4,5-b]indole derivatives have been identified as dual inhibitors of RET and TRKA kinases.[10] Aberrant RET kinase signaling is implicated in various cancers, and dual inhibition of RET and TRKA could offer a therapeutic advantage by addressing potential resistance mechanisms.[10]
Inhibition of Serine/Threonine Kinases
Derivatives of 9H-pyrimido[5,4-b]indol-4-amine have been evaluated for their inhibitory activity against a panel of serine/threonine kinases, including CDK5/p25, CK1δ/ε, DYRK1A, and GSK3α/β.[11] Some compounds exhibited micromolar to submicromolar IC50 values against CK1δ/ε and DYRK1A.[11]
| Compound Series | Target Kinase | Activity | Reference |
| Pyrimido[5,4-b]indoles | EGFR | Potent Inhibition | [9] |
| 9H-Pyrimido[4,5-b]indoles | RET/TRKA | Dual Inhibition | [10] |
| 9H-Pyrimido[5,4-b]indol-4-amines | CK1δ/ε, DYRK1A | Micromolar to Submicromolar Inhibition | [11] |
Other Notable Biological Activities
The versatility of the pyrimido[5,4-b]indole scaffold extends beyond immunomodulation and kinase inhibition.
-
Alpha(1D)-Adrenoceptor Antagonism: A series of 5H-pyrimido[5,4-b]indole-(1H,3H)2,4-dione derivatives connected to a phenylpiperazine moiety have been identified as selective antagonists of the alpha(1D)-adrenoceptor subtype, suggesting potential applications in the treatment of central nervous system disorders.[12]
-
Anti-HIV Activity: Preliminary studies have explored the potential of pyrimido[5,4-b]indole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[13][14] While the initial results were modest, they provide a starting point for further optimization.[13]
-
Anticancer Activity via Microtubule Depolymerization: While the isomeric pyrimido[4,5-b]indole scaffold has been more extensively studied for this mechanism, it highlights a potential area of exploration for pyrimido[5,4-b]indole derivatives as well.[15]
Future Perspectives and Conclusion
The pyrimido[5,4-b]indole scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities it exhibits make it a highly attractive starting point for the development of novel therapeutics. The ability to modulate the immune system through TLR4 agonism, inhibit key protein kinases implicated in cancer, and interact with G-protein coupled receptors demonstrates the remarkable versatility of this heterocyclic system.
Future research in this area will likely focus on:
-
Lead Optimization: Further refinement of the scaffold to improve potency, selectivity, and pharmacokinetic properties for specific biological targets.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities.
-
Exploration of New Therapeutic Areas: Screening of pyrimido[5,4-b]indole libraries against a broader range of biological targets to uncover novel therapeutic applications.
References
- Nucleophile-Controlled Trapping of Gold Carbene by Nitriles and Water: Synthesis of 5H-Pyrimido[5,4-b]indoles and 2-Benzylidene-3-indolinones.
- Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. PubMed.
- Macrophage Activation by a Substituted pyrimido[5,4-b]indole Increases Anti-Cancer Activity.
- Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands.
- Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activ
- New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes. PubMed.
- Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. PubMed Central.
- Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Deriv
- Synthesis of pyrimido[5,4‐b]indoles via Pd‐catalyzed amidation and...
- Tyrosine Kinase Inhibitors. 16. 6,5,6-Tricyclic Benzothieno[3,2-d]pyrimidines and Pyrimido[5,4-b]- and -[4,5-b]indoles as Potent Inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase.
- Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands.
- Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. PubMed.
- Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. PubMed.
- Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. PubMed.
- Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. PMC - NIH.
- Synthesis and anti-HIV-1 activities of new pyrimido[5,4-b]indoles. PubMed.
- ChemInform Abstract: Synthesis and Anti-HIV-1 Activities of New Pyrimido[5,4-b]indoles.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrophage activation by a substituted pyrimido[5,4-b]indole increases anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-HIV-1 activities of new pyrimido[5,4-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
"Mechanism of action of pyrimido[5,4-b]indole compounds"
An In-depth Technical Guide to the Mechanism of Action of Pyrimido[5,4-b]indole Compounds
Abstract
The pyrimido[5,4-b]indole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Compounds bearing this core structure have been identified as modulators of the innate immune system, potent kinase inhibitors, and antagonists of G-protein coupled receptors. This technical guide provides a comprehensive overview of the primary mechanisms of action of pyrimido[5,4-b]indole compounds, delving into their molecular targets, the signaling pathways they influence, and the structure-activity relationships that govern their biological effects. Furthermore, this guide presents detailed experimental protocols and visualizations to aid researchers in the investigation and development of novel therapeutics based on this versatile scaffold.
Introduction to the Pyrimido[5,4-b]indole Scaffold
The pyrimido[5,4-b]indole ring system is a tricyclic heteroaromatic structure formed by the fusion of a pyrimidine ring with an indole moiety. This unique arrangement of atoms provides a rigid and planar scaffold that can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity. The versatility of its synthesis and the ability to introduce a wide range of substituents have made the pyrimido[5,4-b]indole scaffold a valuable starting point for the discovery of novel therapeutic agents targeting a variety of diseases.
Modulation of the Innate Immune System: TLR4 Agonism and NF-κB Signaling
A prominent and well-studied mechanism of action for a subset of pyrimido[5,4-b]indoles is the activation of the innate immune system through Toll-like receptor 4 (TLR4).[1][2][3][4][5]
The TLR4/MD-2 Complex as a Primary Target
Toll-like receptor 4, in conjunction with its co-receptor myeloid differentiation factor 2 (MD-2), plays a crucial role in the recognition of pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Upon ligand binding, TLR4 undergoes dimerization, initiating a complex downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs). This leads to the production of pro-inflammatory cytokines, chemokines, and type I interferons, orchestrating the innate immune response.
Mechanism of Pyrimido[5,4-b]indole-Mediated TLR4 Activation
Certain pyrimido[5,4-b]indole derivatives have been identified as non-lipid-like agonists of the TLR4/MD-2 complex.[1][3][5] Computational modeling and experimental data suggest that these small molecules bind to the MD-2 protein, inducing a conformational change that facilitates TLR4 dimerization and subsequent signal transduction.[1][5] This activation is specific to TLR4 and is dependent on the presence of MD-2.[2][3]
Structure-Activity Relationships for TLR4 Agonism
Structure-activity relationship (SAR) studies have revealed key structural features of pyrimido[5,4-b]indoles that are critical for their TLR4 agonist activity.[1][3][5][6] Modifications at the C8 position of the indole ring with aryl groups, such as phenyl or β-naphthyl, have been shown to significantly enhance potency.[1] Additionally, substitutions at the N5 position with short alkyl groups can reduce cytotoxicity while maintaining agonist activity.[3][5][6] The nature of the carboxamide moiety attached to the pyrimidine ring also plays a crucial role, with some derivatives showing a preference for stimulating the type I interferon pathway over the NF-κB pathway.[3][5][6]
Experimental Protocol: Assessing TLR4 Agonism using a Reporter Assay
This protocol describes a cell-based reporter assay to quantify the activation of TLR4 by pyrimido[5,4-b]indole compounds.
Objective: To determine the potency and efficacy of test compounds as TLR4 agonists.
Materials:
-
HEK-Blue™ hTLR4 cells (InvivoGen) or a similar cell line co-expressing human TLR4, MD-2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
HEK-Blue™ Detection medium (InvivoGen).
-
Test compounds dissolved in DMSO.
-
LPS (positive control).
-
Polymyxin B (TLR4 inhibitor, for specificity testing).
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Spectrophotometer (620-650 nm).
Procedure:
-
Seed HEK-Blue™ hTLR4 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds and controls in cell culture medium.
-
Add the diluted compounds to the respective wells. For specificity testing, pre-incubate cells with Polymyxin B before adding the test compounds or LPS.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of the supernatant from each well to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well.
-
Incubate for 1-4 hours at 37°C and monitor the color change.
-
Measure the absorbance at 620-650 nm using a spectrophotometer.
-
Calculate the EC50 values for each compound by plotting the absorbance against the log of the compound concentration.
Visualization of the TLR4 Signaling Pathway
Caption: TLR4 signaling pathway activated by pyrimido[5,4-b]indoles.
Kinase Inhibition: A Prominent Anticancer Mechanism
The pyrimido[5,4-b]indole scaffold and its isomer, pyrimido[4,5-b]indole, have been extensively explored as inhibitors of various protein kinases, many of which are implicated in cancer.[7][8][9][10][11]
Overview of Targeted Kinases
Derivatives of the pyrimido-indole core have demonstrated inhibitory activity against a range of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A key target in cancer therapy.[8]
-
Serine/Threonine Kinases: Including Casein Kinase 1 (CK1δ/ε), DYRK1A, and Cyclin-Dependent Kinase 5 (CDK5)/p25, which are involved in various cellular processes.[7]
-
Dual RET/TRKA Kinases: Aberrant signaling of these kinases is associated with several types of cancer.[9][11]
Mechanism of Kinase Inhibition
The primary mechanism of action for these compounds is competitive inhibition at the ATP-binding site of the target kinase. The planar, heteroaromatic nature of the pyrimido[5,4-b]indole scaffold allows it to mimic the adenine ring of ATP, forming hydrogen bonds and other interactions with the kinase's active site, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
Structure-Activity Relationships for Kinase Inhibitors
For kinase inhibition, the substitution pattern on the pyrimidine ring is crucial. 4-amino substituted derivatives have shown potent activity against EGFR.[8] The nature of the substituent at the 4-position can significantly influence potency and selectivity. For Ser/Thr kinases, substitutions on the indole ring also play a role in determining the inhibitory profile.[7]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of pyrimido[5,4-b]indole compounds against a specific kinase.
Objective: To determine the IC50 value of a test compound for a target kinase.
Materials:
-
Recombinant active kinase.
-
Specific peptide substrate for the kinase.
-
ATP.
-
Kinase assay buffer.
-
Test compounds dissolved in DMSO.
-
Staurosporine (broad-spectrum kinase inhibitor, positive control).
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test compounds and staurosporine in kinase assay buffer.
-
In a 384-well plate, add the test compound, the kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization of a Generic Kinase Inhibition Workflow
Sources
- 1. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole: A Potent Modulator of the Innate Immune System
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Novel Immunomodulator
In the landscape of contemporary drug discovery, small molecules that can precisely modulate the innate immune system hold immense therapeutic promise. Among these, 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole has emerged as a significant scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its biological mechanism of action and potential applications in immunotherapy and vaccine development. As a Senior Application Scientist, the following sections are designed to offer not just a recitation of facts, but a deeper, field-proven insight into the causality behind its scientific importance.
The core of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole's biological activity lies in its function as a selective agonist of Toll-like Receptor 4 (TLR4). Unlike the canonical lipid-based ligands for TLR4, this pyrimido[5,4-b]indole represents a class of "non-lipid-like" activators, offering a distinct advantage in terms of synthetic accessibility and the potential for fine-tuning its pharmacological profile.[1] Its ability to stimulate the TLR4 signaling pathway makes it a compelling candidate for development as a vaccine adjuvant, an anticancer agent, and a tool to probe the intricacies of innate immunity.
Core Compound Characteristics
A thorough understanding of the physicochemical properties of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole is foundational for its application in research and development.
| Property | Value | Source |
| CAS Number | 331443-96-0 | [2] |
| Molecular Formula | C₁₀H₅ClFN₃ | [3] |
| Molecular Weight | 221.62 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Synthesis of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole: A Plausible Synthetic Pathway
Experimental Protocol:
Step 1: Fischer Indole Synthesis of 5-Fluoro-1H-indol-2-amine
The synthesis of the indole core is a critical first step. The Fischer indole synthesis is a classic and versatile method for this purpose.[4]
-
Reactants: (4-fluorophenyl)hydrazine and a suitable ketone or aldehyde, such as a protected 2-aminoacetaldehyde derivative.
-
Catalyst: A Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride).[4]
-
Procedure:
-
React (4-fluorophenyl)hydrazine with the chosen carbonyl compound to form the corresponding phenylhydrazone.
-
Heat the phenylhydrazone in the presence of the acid catalyst to induce a[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the 5-fluoroindole derivative.
-
Subsequent functional group manipulation would be required to introduce the 2-amino group.
-
Step 2: Construction of the Pyrimidine Ring
The pyrimidine ring is then fused to the indole core. This can be achieved through a cyclocondensation reaction.
-
Reactants: 5-Fluoro-1H-indol-2-amine and a suitable three-carbon building block, such as a malonic acid derivative or a β-ketoester.
-
Conditions: The reaction is typically carried out in a high-boiling solvent with a catalyst to facilitate the cyclization.
-
Procedure:
-
Condense 5-Fluoro-1H-indol-2-amine with the chosen three-carbon unit.
-
The resulting intermediate will undergo an intramolecular cyclization to form the pyrimido[5,4-b]indolone scaffold.
-
Step 3: Chlorination of the Pyrimidone Ring
The final step is the introduction of the chloro group at the 4-position of the pyrimidine ring.
-
Reagent: A chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Procedure:
-
Treat the pyrimido[5,4-b]indolone with the chlorinating agent, often in the presence of a base or as a neat reaction.
-
The hydroxyl group on the pyrimidone ring is replaced by a chlorine atom, yielding the final product, 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole.
-
Caption: Plausible synthetic workflow for 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole.
Mechanism of Action: TLR4 Agonism and Downstream Signaling
The primary mechanism of action for 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole and its analogs is the activation of the Toll-like Receptor 4 (TLR4) signaling pathway.[1] This is a critical pathway in the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.
Upon binding, pyrimido[5,4-b]indoles are believed to interact with the MD-2 co-receptor, which forms a complex with TLR4.[1] This interaction induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the recruitment of intracellular adaptor proteins, primarily MyD88 and TRIF.
-
MyD88-dependent pathway: This pathway rapidly activates the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5]
-
TRIF-dependent pathway: This pathway leads to the activation of IRF3 and the subsequent production of type I interferons (IFN-α/β), which are crucial for antiviral responses and the activation of dendritic cells.
The ability of pyrimido[5,4-b]indoles to activate both pathways makes them potent immune modulators with broad therapeutic potential.
Caption: TLR4 signaling pathway activated by 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole.
Applications in Drug Discovery and Development
The unique immunomodulatory properties of the pyrimido[5,4-b]indole scaffold, including 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole, have positioned it as a valuable tool in several areas of drug discovery.
Vaccine Adjuvants
One of the most promising applications is as a vaccine adjuvant. By activating TLR4, these compounds can enhance the immune response to co-administered antigens, leading to a more robust and durable protective immunity.[1] This is particularly relevant for subunit vaccines, which are often poorly immunogenic on their own.
Cancer Immunotherapy
The activation of macrophages and other immune cells by TLR4 agonists can shift the tumor microenvironment from an immunosuppressive to an immunostimulatory state.[6] Research has shown that substituted pyrimido[5,4-b]indoles can enhance the phagocytic activity of macrophages against cancer cells.[6] This suggests a potential role in combination therapies with other immunomodulatory agents, such as checkpoint inhibitors.
Antiviral and Antibacterial Agents
The pyrimido[5,4-b]indole scaffold has also been investigated for its potential as an antiviral, particularly against HIV-1 reverse transcriptase, and as an antibacterial agent.[6] While the primary focus for 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole has been on its immunomodulatory properties, the core structure's versatility suggests that derivatives could be explored for direct antimicrobial activity.
Conclusion and Future Directions
4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole stands as a testament to the power of small molecule design in harnessing the complexities of the immune system. Its role as a selective TLR4 agonist provides a strong foundation for the development of novel therapeutics. Future research will likely focus on optimizing the structure-activity relationship to fine-tune its immunomodulatory profile, potentially leading to compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. The continued exploration of this and related pyrimido[5,4-b]indole derivatives holds the key to unlocking new strategies for treating a wide range of diseases, from infectious diseases to cancer.
References
-
Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. PubMed Central. [Link]
-
Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ACS Publications. [Link]
-
Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update. RSC Publishing. [Link]
-
Macrophage Activation by a Substituted Pyrimido[5,4-b]Indole Increases Anti-Cancer Activity. bioRxiv. [Link]
-
Synthesis and anti-HIV-1 activities of new pyrimido[5,4-b]indoles. PubMed. [Link]
-
Structure-activity relationship studies in TLR4 agonistic... ResearchGate. [Link]
-
Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society of Chemistry. [Link]
-
Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. MDPI. [Link]
-
4-chloro-8-fluoro-5h-pyrimido[5,4-b]indole. PubChemLite. [Link]
-
CAS#:331443-96-0 | 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole. Chemsrc. [Link]
-
Synthesis of pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal. [Link]
-
Design, synthesis and antibacterial properties of pyrimido[4,5-b]indol-8-amine inhibitors of DNA gyrase. PubMed. [Link]
-
Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
-
Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. National Institutes of Health. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS#:331443-96-0 | 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole | Chemsrc [chemsrc.com]
- 3. scbt.com [scbt.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage activation by a substituted pyrimido[5,4-b]indole increases anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
"Molecular weight of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole"
An In-Depth Technical Guide: Molecular Weight Determination of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole
Abstract
This technical guide provides a comprehensive framework for the determination of the molecular weight of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole, a heterocyclic compound of significant interest in drug discovery. The pyrimido[5,4-b]indole scaffold is a key pharmacophore, with derivatives being investigated as selective Toll-Like Receptor 4 (TLR4) ligands, anti-HIV-1 agents, and DNA gyrase inhibitors.[1][2][3][4] Accurate molecular weight determination is a cornerstone of chemical characterization, essential for confirming molecular identity, assessing purity, and meeting regulatory standards. This document outlines both the theoretical calculation of the molecular weight from the compound's chemical formula and the experimental verification using high-resolution mass spectrometry (HRMS) and elemental analysis (EA). By integrating these orthogonal techniques, researchers can achieve unambiguous confirmation of the molecular formula, ensuring data integrity for subsequent research and development activities.
Introduction to 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole
Chemical Identity
4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole is a substituted heterocyclic compound built upon the tricyclic pyrimido[5,4-b]indole core. Its structure is characterized by a chlorine substituent at the 4-position and a fluorine substituent at the 8-position. The fundamental properties of this molecule are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClFN₃ | [5] |
| CAS Number | 331443-96-0 | [6][7] |
| Calculated Avg. MW | 221.62 g/mol | [5][6] |
| Chemical Structure |
Scientific Context and Significance
The pyrimido[5,4-b]indole scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets. Various analogues have been identified as potent modulators of immune responses through TLR4, making them candidates for vaccine adjuvants or immunotherapeutics.[1][2][8] The precise molecular weight is the most fundamental parameter in drug development. It serves as the primary identifier of a chemical entity, is critical for calculating molar concentrations for bioassays, and is a non-negotiable data point for patent applications and regulatory filings. Any ambiguity in this value can compromise the validity of all subsequent experimental work.
Theoretical Molecular Weight Calculation
The theoretical molecular weight is calculated from the molecular formula (C₁₀H₅ClFN₃) by summing the atomic masses of its constituent atoms. Two values are of primary importance: the average molecular weight (using isotopic abundance-weighted atomic masses) and the monoisotopic mass (using the mass of the most abundant isotope for each element). The monoisotopic mass is particularly crucial for comparison with high-resolution mass spectrometry data.
Calculation of Monoisotopic and Average Molecular Weight
The calculation is performed as follows, using the masses of the most abundant isotopes for the monoisotopic mass and standard atomic weights for the average molecular weight.
| Element | Count | Monoisotopic Mass (Da) | Subtotal (Da) | Average Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon (C) | 10 | 12.00000 | 120.00000 | 12.011 | 120.11 |
| Hydrogen (H) | 5 | 1.00783 | 5.03915 | 1.008 | 5.040 |
| Chlorine (Cl) | 1 | 34.96885 | 34.96885 | 35.453 | 35.453 |
| Fluorine (F) | 1 | 18.99840 | 18.99840 | 18.998 | 18.998 |
| Nitrogen (N) | 3 | 14.00307 | 42.00921 | 14.007 | 42.021 |
| Total | 221.01561 Da | 221.622 g/mol |
-
Monoisotopic Mass: 221.01561 Da
-
Average Molecular Weight: 221.62 g/mol [5]
Experimental Verification of Molecular Weight
While theoretical calculation provides an expected value, experimental verification is mandatory to confirm the identity and purity of a synthesized compound. The combination of High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA) provides a self-validating system for this purpose.[9][10] HRMS provides a highly accurate mass measurement, while EA confirms the relative abundance of the constituent elements.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the gold standard for determining the molecular weight of small molecules with high precision.[11][12] It measures the mass-to-charge ratio (m/z) of an ion to within parts-per-million (ppm) accuracy, which is often sufficient to confirm a unique molecular formula.[11]
A mass spectrometer consists of three core components: an ionization source, a mass analyzer, and a detector.[13][14] The sample is first ionized (e.g., by Electrospray Ionization, ESI), creating charged molecules. These ions are then separated by the mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) based on their m/z ratio. The detector then records the abundance of each ion, generating a mass spectrum.
Caption: High-Resolution Mass Spectrometry (HRMS) Experimental Workflow.
-
Sample Preparation: Accurately weigh ~1 mg of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer using an appropriate internal or external standard. For ESI, a lock mass solution is often infused continuously to correct for any instrumental drift in real-time, ensuring high mass accuracy.[15]
-
Method Setup:
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+). This is chosen to generate the protonated molecular ion, [M+H]⁺.
-
Mass Range: Scan from m/z 100 to 500 to ensure capture of the ion of interest.
-
Resolution: Set to >10,000 (FWHM) to achieve the necessary mass accuracy.
-
-
Data Acquisition: Inject the sample into the instrument, typically via direct infusion or through a liquid chromatography (LC) system.
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺. For C₁₀H₅ClFN₃, the theoretical m/z for [C₁₀H₆ClFN₃]⁺ is 222.02344 .
-
Calculate the mass error in ppm: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6. A value <5 ppm is considered excellent confirmation.[11]
-
Elemental Analysis (EA)
Elemental analysis provides the mass percentages of the core elements (typically Carbon, Hydrogen, and Nitrogen), which are used to determine the empirical formula—the simplest whole-number ratio of atoms in the compound.[10][16]
A small, precisely weighed amount of the sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector. From these quantities, the original mass percentages of C, H, and N in the sample are calculated.
Caption: Elemental Analysis (EA) Experimental Workflow.
-
Sample Preparation: Precisely weigh 1-2 mg of the dry, pure compound into a tin capsule.
-
Instrument Setup: Calibrate the instrument using a certified standard with known C, H, and N percentages (e.g., acetanilide).
-
Analysis: Run the sample in triplicate to ensure reproducibility.
-
Data Analysis:
-
The instrument software calculates the experimental percentages for C, H, and N.
-
Compare these values to the theoretical percentages calculated from the molecular formula C₁₀H₅ClFN₃.
-
Theoretical Percentages: C (54.19%), H (2.28%), N (18.96%).
-
An acceptable result is typically within ±0.4% of the theoretical value for each element.
-
Integrated Data Analysis: Confirming the Molecular Formula
The true power of this dual-technique approach lies in combining the results. Neither technique alone is sufficient for unambiguous confirmation. Mass spectrometry can yield an accurate mass, but multiple formulas may fit that mass. Elemental analysis provides ratios but not the absolute number of atoms.[9][17] The integration of both datasets provides definitive proof.
Logic of Integrated Analysis
The workflow for final confirmation follows a clear logical path: elemental analysis provides the simplest atomic ratio (empirical formula), and high-resolution mass spectrometry provides the accurate molecular mass needed to determine the integer multiple that converts the empirical formula into the correct molecular formula.[18]
Caption: Integrated logic for molecular formula confirmation.
Summary of Expected Results
The following table summarizes the expected outcomes from both theoretical and experimental analyses for a pure sample of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole.
| Parameter | Theoretical Value | Expected Experimental Value | Technique |
| Monoisotopic Mass [M] | 221.01561 Da | - | Calculation |
| m/z of [M+H]⁺ | 222.02344 | 222.0234 ± 0.0011 | HRMS |
| % Carbon | 54.19% | 54.19 ± 0.4% | Elemental Analysis |
| % Hydrogen | 2.28% | 2.28 ± 0.4% | Elemental Analysis |
| % Nitrogen | 18.96% | 18.96 ± 0.4% | Elemental Analysis |
Conclusion
The molecular weight of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole has been established as 221.62 g/mol (average mass) with a monoisotopic mass of 221.01561 Da . This guide details a robust, two-pronged experimental approach for the verification of this fundamental chemical property. By coupling the high-precision mass measurement from HRMS with the stoichiometric data from elemental analysis, researchers in drug discovery and development can definitively confirm the molecular formula of their target compounds. This rigorous validation is an indispensable step, ensuring the integrity and reproducibility of subsequent biological and pharmacological studies.
References
- Quora. (2024).
- University of Wisconsin. Stoichiometry: Elemental Analysis.
- Institute of Chemistry, Academia Sinica. (2022). Application of Mass Spectrometry on Small Molecule Analysis.
- Santa Cruz Biotechnology. 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole.
- Chemistry LibreTexts. (2024). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments.
- Broad Institute.
- Royal Society of Chemistry.
- ChemCollective.
- PubMed Central. (2018). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands.
- PubMed. (2017). Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands.
- Creative Proteomics.
- National Institutes of Health. (2017).
- BIOFOUNT. 331443-96-0|4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole.
- ACS Publications. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands.
- University of Massachusetts. Percent Composition.
- Chemistry LibreTexts. (2025). 10.13: Determining Molecular Formulas.
- PubMed. (2017).
- Chemsrc. CAS#:331443-96-0 | 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole.
- ChemicalBook. 4-CHLORO-8-FLUORO-5H-PYRIMIDO[5,4-B]INDOLE.
- PubMed. (1999). Synthesis and anti-HIV-1 activities of new pyrimido[5,4-b]indoles.
- PubMed. (2018). Design, synthesis and antibacterial properties of pyrimido[4,5-b]indol-8-amine inhibitors of DNA gyrase.
Sources
- 1. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-HIV-1 activities of new pyrimido[5,4-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antibacterial properties of pyrimido[4,5-b]indol-8-amine inhibitors of DNA gyrase [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 331443-96-0|4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole|4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole|-范德生物科技公司 [bio-fount.com]
- 7. CAS#:331443-96-0 | 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole | Chemsrc [chemsrc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 11. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 12. Common Methods and Application Cases of Mass Spectrometry Molecular Weight Determination [en.biotech-pack.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 15. rsc.org [rsc.org]
- 16. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 17. percent_composition [westfield.ma.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Solubility of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole, a heterocyclic compound of interest in medicinal chemistry. In the absence of established public data, this document serves as a procedural manual, equipping researchers with the theoretical knowledge and practical methodologies to characterize the solubility profile of this molecule and its analogues. We delve into the structural features of the compound that govern its solubility, outline robust experimental protocols, and provide a template for the systematic presentation of solubility data.
Introduction: The Critical Role of Solubility in Drug Development
4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole is a substituted pyrimidoindole, a class of compounds recognized for its diverse biological activities.[1][2] The journey of a promising compound from a laboratory hit to a clinical candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility in both aqueous and organic media is of paramount importance.[3]
Organic solvents play a crucial role throughout the lifecycle of a pharmaceutical compound:
-
Synthesis and Purification: Appropriate solvents are necessary for efficient reaction kinetics and for crystallization to achieve the desired purity and polymorphic form.
-
Formulation: For parenteral and oral dosage forms, organic co-solvents are often employed to enhance the solubility of poorly water-soluble drugs.[4]
-
Analytical Characterization: Solubilization in a suitable organic solvent is the first step for a host of analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide will provide a robust framework for approaching the solubility determination of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole, enabling researchers to make informed decisions in the drug development process.
Theoretical Framework: Predicting Solubility
Before embarking on extensive experimental work, a theoretical assessment of a molecule's likely solubility can guide solvent selection and experimental design. The solubility of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole is governed by its molecular structure and the physicochemical properties of the solvent.
Molecular Structure Analysis
The structure of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole suggests it is a relatively rigid, planar molecule. Key structural features influencing its solubility include:
-
Heterocyclic Core: The fused pyrimido[5,4-b]indole ring system is rich in nitrogen atoms, which can act as hydrogen bond acceptors. The indole nitrogen can also act as a hydrogen bond donor.
-
Substituents: The chloro and fluoro groups are electron-withdrawing and increase the lipophilicity of the molecule. The introduction of fluorine can have complex effects on solubility.[5]
-
Polarity: The molecule possesses both polar (N-H, C-Cl, C-F) and non-polar (aromatic rings) regions, suggesting it will have moderate polarity.
Based on these features, it is anticipated that the compound will exhibit limited solubility in non-polar solvents and preferential solubility in polar aprotic and, to a lesser extent, polar protic solvents.
Predictive Models
Several computational models can provide quantitative or semi-quantitative estimates of solubility:
-
Quantitative Structure-Property Relationship (QSPR) Models: These models correlate a molecule's structural descriptors with its physicochemical properties. For pyrimidine derivatives, QSPR models have been developed to predict various properties and can be adapted for solubility.[6][7][8]
-
Thermodynamic Models: Models such as the Non-Random Two-Liquid (NRTL) and Universal Quasichemical (UNIQUAC) models can predict solid-liquid equilibrium based on activity coefficients.[9][10][11][12] These models are more complex but can provide a deeper thermodynamic understanding of the dissolution process. Machine learning approaches are also being increasingly used to predict solubility in organic solvents.[13][14]
Experimental Methodologies for Solubility Determination
A multi-tiered approach to experimental solubility determination is recommended, starting with a high-throughput screening method to identify promising solvents, followed by a more rigorous equilibrium solubility measurement in selected solvents.
High-Throughput Kinetic Solubility Screening
For initial screening of a wide range of solvents, a kinetic solubility assay using nephelometry is a rapid and material-sparing approach.[15][16][17] This method measures the turbidity that results from the precipitation of a compound from a stock solution (typically in DMSO) upon dilution into the test solvent.[18]
Protocol for Nephelometric Kinetic Solubility Screening:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole in 100% Dimethyl Sulfoxide (DMSO) (e.g., 20 mM). DMSO is a powerful solvent for many poorly soluble compounds.[19][20][21]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired organic solvents (e.g., ethanol, methanol, acetonitrile, acetone, tetrahydrofuran, etc.).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) with shaking for a defined period (e.g., 2 hours).
-
Nephelometric Measurement: Measure the turbidity of each well using a plate-based nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the solvent blank.
Caption: Workflow for nephelometric kinetic solubility screening.
Equilibrium Solubility Determination (Shake-Flask Method)
The "gold standard" for determining thermodynamic or equilibrium solubility is the shake-flask method.[22][23][24][25] This method involves equilibrating an excess of the solid compound with the solvent of interest over a prolonged period.
Protocol for Shake-Flask Equilibrium Solubility Measurement:
-
Sample Preparation: Add an excess amount of solid 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole to a series of vials, each containing a known volume of a selected organic solvent.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE) is recommended.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
Caption: Workflow for the shake-flask equilibrium solubility method.
Analytical Quantification Methods
A validated analytical method is crucial for accurate solubility determination.
HPLC is a highly specific and sensitive method for quantifying the concentration of a compound in solution.[26][27][28][29]
HPLC Method Development Outline:
-
Column: A C18 reversed-phase column is a suitable starting point for a molecule of this nature.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is likely to provide good separation.
-
Detection: The aromatic nature of the pyrimidoindole core suggests strong UV absorbance. A photodiode array (PDA) detector should be used to identify the wavelength of maximum absorbance (λmax) for quantification.
-
Calibration: A calibration curve must be generated using a series of standards of known concentrations prepared in the same solvent as the samples.
For a quick estimation, and if the compound has a strong chromophore and does not interfere with the solvent's absorbance, direct UV-Vis spectroscopy can be used.[30][31][32]
UV-Vis Method Outline:
-
Determine λmax: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance.
-
Generate Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve and determine the molar absorptivity.
-
Measure Sample Absorbance: Measure the absorbance of the filtered supernatant from the shake-flask experiment (diluting if necessary to fall within the linear range of the calibration curve).
-
Calculate Concentration: Use the Beer-Lambert law and the calibration curve to determine the concentration of the compound in the sample.
Data Presentation and Interpretation
Systematic documentation of solubility data is essential for its application in drug development. The following table provides a template for presenting the solubility of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole. Please note: The data presented below is hypothetical and for illustrative purposes only.
| Solvent | Solvent Class | Dielectric Constant (20°C) | Dipole Moment (D) | Solubility (mg/mL) at 25°C | Method |
| Polar Aprotic | |||||
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 46.7 | 3.96 | > 50 | Shake-Flask/HPLC |
| N,N-Dimethylformamide (DMF) | Amide | 36.7 | 3.82 | 25 - 50 | Shake-Flask/HPLC |
| Acetonitrile | Nitrile | 37.5 | 3.92 | 1 - 5 | Shake-Flask/HPLC |
| Acetone | Ketone | 20.7 | 2.88 | 5 - 10 | Shake-Flask/HPLC |
| Tetrahydrofuran (THF) | Ether | 7.6 | 1.75 | 10 - 25 | Shake-Flask/HPLC |
| Polar Protic | |||||
| Methanol | Alcohol | 32.7 | 1.70 | 1 - 5 | Shake-Flask/HPLC |
| Ethanol | Alcohol | 24.5 | 1.69 | < 1 | Shake-Flask/HPLC |
| Non-Polar | |||||
| Dichloromethane (DCM) | Halogenated | 9.1 | 1.60 | < 1 | Shake-Flask/HPLC |
| Toluene | Aromatic Hydrocarbon | 2.4 | 0.36 | < 0.1 | Shake-Flask/HPLC |
| Hexane | Aliphatic Hydrocarbon | 1.9 | ~0 | < 0.1 | Shake-Flask/HPLC |
Interpretation of (Hypothetical) Data:
The hypothetical data suggests that 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole is a compound with moderate to low solubility in most common organic solvents, with the exception of highly polar aprotic solvents like DMSO and DMF. This profile is consistent with a molecule that has both hydrogen bonding capabilities and significant non-polar surface area. The poor solubility in protic solvents like ethanol may be due to the solvent's strong self-association, which must be overcome to solvate the solute.
Conclusion and Future Directions
This guide has provided a comprehensive roadmap for the determination of the solubility of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole in organic solvents. By combining theoretical predictions with robust experimental methodologies such as nephelometry for high-throughput screening and the shake-flask method for equilibrium solubility, researchers can build a detailed and reliable solubility profile for this compound.
Accurate solubility data is the cornerstone of rational drug development. It informs the selection of solvents for synthesis and purification, guides the design of formulations for preclinical and clinical studies, and ensures the reliability of analytical measurements. The protocols and frameworks presented herein are designed to be broadly applicable to other novel chemical entities, providing a solid foundation for their advancement through the drug discovery and development pipeline.
References
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
Iredell Free News. (2025, October 18). The Role of Nephelometry in Modern Drug Discovery. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
-
BMG Labtech. (n.d.). What is Nephelometry: Meaning & Examples. Retrieved from [Link]
-
Vedantu. (n.d.). Nephelometry: Principle, Types & Applications Explained. Retrieved from [Link]
-
Dong, C., et al. (2014). Development and Validation of an HPLC Method for the Simultaneous Quantification of indole-3-carbinol Acetate, indole-3-carbinol, and 3,3'-diindolylmethane in Mouse Plasma, Liver, and Kidney Tissues. Journal of Chromatography B, 958, 1-9. [Link]
-
Patel, K., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant Physiology and Biochemistry, 56, 8-12. [Link]
-
Bergström, C. A., et al. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 775-781. [Link]
-
Thermo Fisher Scientific. (n.d.). Introduction to Activity Coefficient Models. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Retrieved from [Link]
-
ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]
-
Coutinho, J. A. P. (1999). Predictive local composition models: NRTL and UNIQUAC and their application to model solid–liquid equilibrium of n-alkanes. Fluid Phase Equilibria, 158-160, 447-457. [Link]
-
ResearchGate. (2025, August 9). Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3′-diindolylmethane in mouse plasma, liver, and kidney tissues. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Prediction of the solubility of medium-sized pharmaceutical compounds using a temperature- dependent NRTL-SAC model. Retrieved from [Link]
-
PubMed. (2013, June 13). Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. Retrieved from [Link]
-
ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from [Link]
-
Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]
-
PubMed. (2017, August 14). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
PubMed. (2007, July 30). High throughput solubility measurement in drug discovery and development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
-
National Institutes of Health. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]
-
PubMed. (2022, October 4). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Retrieved from [Link]
-
ResearchGate. (2019, September 19). (PDF) QSAR and QSPR model development and comparison for drugs having low solubility. Retrieved from [Link]
-
Biopharma Asia. (2017, January 17). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Retrieved from [Link]
-
ScienceDirect. (n.d.). QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. Retrieved from [Link]
-
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
-
PubMed. (2002). Design and implementation of high throughput screening assays. Retrieved from [Link]
-
ResearchGate. (2025, August 5). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from [Link]
-
Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2025, June 12). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. Retrieved from [Link]
-
Scilit. (n.d.). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
-
Semantic Scholar. (n.d.). QSAR analysis for pyrimidine and pyridine derivatives as RIPK2 (receptor interacting protein kinase 2) inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Retrieved from [Link]
-
Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]
-
ACS Publications. (n.d.). Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique. Retrieved from [Link]
-
SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]
-
PubMed. (n.d.). UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples of fluorine‐containing indole derivatives. Retrieved from [Link]
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. solvents dimethyl sulfoxide: Topics by Science.gov [science.gov]
- 3. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. journalwjbphs.com [journalwjbphs.com]
- 8. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction to Activity Coefficient Models — Thermo 0.6.0 documentation [thermo.readthedocs.io]
- 10. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sweet.ua.pt [sweet.ua.pt]
- 12. diva-portal.org [diva-portal.org]
- 13. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.unipd.it [research.unipd.it]
- 15. rheolution.com [rheolution.com]
- 16. The Role of Nephelometry in Modern Drug Discovery | Iredell Free News [iredellfreenews.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. quora.com [quora.com]
- 21. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. enamine.net [enamine.net]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. bioassaysys.com [bioassaysys.com]
- 25. dissolutiontech.com [dissolutiontech.com]
- 26. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 32. UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrimido[5,4-b]indole Scaffold: A Privileged Heterocycle for Novel Therapeutic Target Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimido[5,4-b]indole heterocyclic system has emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the key therapeutic targets modulated by this chemical class, offering insights into their mechanisms of action and the experimental methodologies crucial for their validation. From the intricate modulation of the innate immune system through Toll-like receptor 4 to the targeted inhibition of key kinases and topoisomerases implicated in cancer and other proliferative diseases, this document serves as a foundational resource for the continued exploration and development of pyrimido[5,4-b]indole-based therapeutics.
Introduction: The Therapeutic Promise of a Fused Heterocycle
The fusion of a pyrimidine ring with an indole nucleus gives rise to the pyrimido[5,4-b]indole scaffold, a rigid, planar structure with diverse opportunities for chemical functionalization. This unique architecture has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets. The inherent drug-like properties of this scaffold, coupled with the ability to fine-tune its pharmacodynamic and pharmacokinetic profiles through synthetic modifications, have positioned pyrimido[5,4-b]indoles as a focal point in modern drug discovery. This guide will delve into the primary therapeutic avenues being pursued, underpinned by a robust foundation of experimental evidence and a forward-looking perspective on future applications.
Immunomodulation: Targeting the Innate Immune System via Toll-Like Receptor 4 (TLR4)
A significant body of research has identified pyrimido[5,4-b]indoles as potent modulators of the innate immune system, primarily through their interaction with Toll-like receptor 4 (TLR4).[1][2][3][4] This discovery has opened up exciting possibilities for their use in cancer immunotherapy and as vaccine adjuvants.
Mechanism of Action: TLR4 Agonism and Downstream Signaling
Unlike the canonical lipid-based ligands of TLR4, such as lipopolysaccharide (LPS), pyrimido[5,4-b]indoles represent a novel, non-lipid-like chemotype of TLR4 agonists.[5] Computational studies suggest that these small molecules bind to the myeloid differentiation protein-2 (MD-2) component of the TLR4/MD-2 complex.[2][4] This binding event triggers a conformational change in the receptor complex, initiating a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB.[1][3]
The activation of NF-κB leads to the transcription of a host of pro-inflammatory cytokines and chemokines, including interleukin-6 (IL-6) and interferon gamma-induced protein 10 (IP-10).[1][4] Notably, synthetic modifications to the pyrimido[5,4-b]indole scaffold can differentially modulate the production of these cytokines, allowing for the potential to skew the immune response towards a desired phenotype.[1][3][4]
Some derivatives have also been identified that, while lacking intrinsic TLR4 agonist activity, can prolong NF-κB activation when co-administered with a TLR4 stimulus like LPS.[6][7] This suggests a distinct mechanism of action, possibly involving the modulation of negative feedback regulators of the TLR4 signaling pathway.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "TLR4 Signaling Pathway Activated by Pyrimido[5,4-b]indoles"
Therapeutic Implications
-
Cancer Immunotherapy: By activating TLR4 on macrophages, pyrimido[5,4-b]indoles can induce a shift towards a pro-inflammatory, anti-tumor M1 phenotype.[8] This leads to enhanced phagocytosis of cancer cells and the potential for synergistic effects when combined with other immunotherapies, such as anti-CD47 antibodies.[8][9]
-
Vaccine Adjuvants: The ability to potently stimulate an innate immune response makes these compounds promising candidates for vaccine adjuvants, enhancing the magnitude and durability of the adaptive immune response to co-administered antigens.[5][6][7]
Experimental Workflow: Validation of TLR4 Agonism
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#34A853", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Workflow for Validating Pyrimido[5,4-b]indole TLR4 Agonists"
Protocol: NF-κB Reporter Assay in HEK-Blue™ hTLR4 Cells
-
Cell Seeding: Plate HEK-Blue™ hTLR4 cells (InvivoGen) in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrimido[5,4-b]indole compounds in cell culture medium. Add the diluted compounds to the cells and incubate for 18-24 hours.
-
SEAP Detection: Collect the cell culture supernatant and transfer to a new 96-well plate. Add QUANTI-Blue™ solution (InvivoGen) and incubate at 37°C for 1-4 hours.
-
Data Analysis: Measure the absorbance at 620-650 nm. An increase in absorbance indicates the activation of NF-κB.
Oncology: A Scaffold for Kinase and Topoisomerase Inhibition
The pyrimido[5,4-b]indole core has been successfully exploited to generate potent inhibitors of several key enzyme families implicated in cancer progression, including protein kinases and DNA topoisomerases.
Protein Kinase Inhibition
The structural rigidity and potential for diverse substitution patterns make pyrimido[5,4-b]indoles and their isomers attractive scaffolds for targeting the ATP-binding site of protein kinases.[10][11][12]
-
Epidermal Growth Factor Receptor (EGFR): Early work demonstrated that 4-amino-substituted pyrimido[5,4-b]indoles can potently inhibit EGFR tyrosine kinase.[11]
-
Serine/Threonine Kinases: Derivatives of the isomeric 9H-pyrimido[5,4-b]indol-4-amine have shown inhibitory activity against members of the CMGC kinase family, including Casein Kinase 1 (CK1δ/ε) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[10]
-
Dual RET/TRKA Inhibition: More recently, the related 9H-pyrimido[4,5-b]indole scaffold has been utilized to develop dual inhibitors of the RET and TRK kinases, which are oncogenic drivers in various cancers.[12]
-
Cyclin-Dependent Kinases (CDKs): While direct inhibition by pyrimido[5,4-b]indoles is an area of active investigation, the broader indole class has yielded inhibitors of CDK2, CDK9, and CDK4.[13][14] The related pyrido[2,3-d]pyrimidin-7-one scaffold is a well-established template for highly selective CDK4/6 inhibitors like Palbociclib.[15][16][17]
Table 1: Pyrimido-indole Derivatives as Kinase Inhibitors
| Kinase Target | Scaffold Isomer | Reported Activity | Reference(s) |
| EGFR | Pyrimido[5,4-b]indole | Potent inhibition | [11] |
| CK1δ/ε | Pyrimido[5,4-b]indole | Micromolar to submicromolar IC50 | [10] |
| DYRK1A | Pyrimido[5,4-b]indole | Micromolar IC50 | [10] |
| RET/TRKA | Pyrimido[4,5-b]indole | Dual inhibition | [12] |
Topoisomerase Inhibition
DNA topoisomerases are critical enzymes for resolving topological challenges in DNA during replication and transcription, making them validated targets for cancer chemotherapy.[18]
-
Bacterial Topoisomerases (DNA Gyrase): Pyrimido[4,5-b]indole derivatives have been developed as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, demonstrating efficacy against multidrug-resistant Gram-negative pathogens.[19][20]
-
Human Topoisomerase II: The pyrimido[5,4-b]indole motif has been incorporated into the design of dual inhibitors of human topoisomerase II (Topo II) and histone deacetylases (HDACs), representing a multi-targeted approach to cancer therapy.[21] Topoisomerase poisons function by stabilizing the covalent complex between the enzyme and DNA, leading to cytotoxic double-strand breaks.[18][22]
Other Emerging Therapeutic Targets
The therapeutic potential of pyrimido[5,4-b]indoles extends beyond immunology and oncology, with several other promising targets identified.
-
α1-Adrenoceptors: A series of 5H-pyrimido[5,4-b]indole-(1H,3H)2,4-diones have been synthesized and shown to act as high-affinity antagonists for α1-adrenoceptor subtypes, with a notable preference for the α1D subtype.[23][24] This suggests potential applications in conditions such as benign prostatic hyperplasia.
-
MDM2 Inhibition: The isomeric pyrimido[4,5-b]indole scaffold has been explored for the development of inhibitors of the MDM2-p53 interaction.[25][26] By blocking this interaction, these compounds aim to restore the tumor-suppressive function of p53.
-
Microtubule Depolymerization: Pyrimido[4,5-b]indole-4-amines have been identified as microtubule depolymerizing agents that bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis.[27]
-
Neurodegenerative Diseases: The parent indole scaffold is a key component of molecules with neuroprotective properties.[13][28] Derivatives are being investigated for their ability to inhibit kinases like CDK5, which is implicated in the hyperphosphorylation of tau protein in Alzheimer's disease.[13]
Conclusion and Future Directions
The pyrimido[5,4-b]indole scaffold has unequivocally demonstrated its value as a source of novel therapeutic agents with a diverse range of biological targets. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and target engagement, holds immense promise for the development of next-generation therapies. Future efforts should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to translate their potent in vitro activities into clinically successful drugs. The multi-target potential of this scaffold, particularly in the context of complex diseases like cancer, warrants further investigation into synergistic mechanisms and rational combination therapies.
References
- Macrophage Activation by a Substituted pyrimido[5,4-b]indole Increases Anti-Cancer Activity. Pharmacological Research.
- Macrophage Activation by a Substituted Pyrimido[5,4-b]Indole Increases Anti-Cancer Activity. bioRxiv.
- Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Deriv
- Tyrosine Kinase Inhibitors. 16. 6,5,6-Tricyclic Benzothieno[3,2-d]pyrimidines and Pyrimido[5,4-b]- and -[4,5-b]indoles as Potent Inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry.
- Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry.
- Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity.
- Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Bioorganic & Medicinal Chemistry.
- Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity.
- New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes. Journal of Medicinal Chemistry.
- Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry.
- Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry.
- Comparison between selected pyrimido[4,5-b or 5,4-b]indol-4-amines...
- Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry.
- Pyrimido[4,5-b]indole Derivatives Bearing 1,2,4-oxadiazole Moiety As MDM2 Inhibitor Candidates in Cancer Treatment. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Pyrimido[4,5-b]indole Derivatives Bearing 1,2,4-oxadiazole Moiety As MDM2 Inhibitor Candidates in Cancer Tre
- Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. Journal of Medicinal Chemistry.
- Design, Synthesis, and Biological Evaluation of Novel Pyrimido[4,5-b]indole Derivatives Against Gram-Negative Multidrug-Resistant Pathogens. Journal of Medicinal Chemistry.
- Indole-Based Compounds in the Development of Anti-Neurodegenerative Medic
- Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. Journal of Medicinal Chemistry.
- Compounds Based on Indoles in the Creation of Anti-neurodegener
-
New pyrimido[5,4-b]indoles and[9]benzothieno[3,2-d]pyrimidines: high affinity ligands for the alpha(1)-adrenoceptor subtypes. Bioorganic & Medicinal Chemistry Letters.
- Design, synthesis and antibacterial properties of pyrimido[4,5-b]indol-8-amine inhibitors of DNA gyrase. Bioorganic & Medicinal Chemistry Letters.
- New indole and 7-azaindole derivatives as protein kinase inhibitors. IRIS UniPA.
- Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry.
- Development of CDK4/6 Inhibitors: A Five Years Upd
- Topoisomerase inhibitor. Wikipedia.
- Pyrido[2,3- d ]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry.
- Dual Inhibitors of Human DNA Topoisomerase II and Other Cancer-Related Targets. Journal of Medicinal Chemistry.
- De novo design of type II topoisomerase inhibitors as potential antimicrobial agents targeting a novel binding region. RSC Medicinal Chemistry.
- Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Pharmaceuticals.
Sources
- 1. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrophage Activation by a Substituted Pyrimido[5,4-b]Indole Increases Anti-Cancer Activity | bioRxiv [biorxiv.org]
- 9. Macrophage activation by a substituted pyrimido[5,4-b]indole increases anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. iris.unipa.it [iris.unipa.it]
- 15. researchgate.net [researchgate.net]
- 16. Development of CDK4/6 Inhibitors: A Five Years Update [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Design, synthesis and antibacterial properties of pyrimido[4,5-b]indol-8-amine inhibitors of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. New pyrimido[5,4-b]indoles and [1]benzothieno[3,2-d]pyrimidines: high affinity ligands for the alpha(1)-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. hilarispublisher.com [hilarispublisher.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole
Abstract
This document provides a comprehensive guide for the synthesis of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimido[5,4-b]indole scaffold is a core component in various pharmacologically active molecules, including kinase inhibitors and immunomodulatory agents.[1][2] This protocol outlines a robust two-step synthetic pathway, commencing with the cyclization of a fluorinated indole precursor to form the key intermediate, 8-fluoro-5H-pyrimido[5,4-b]indol-4-one, followed by a chlorination step to yield the final product. Detailed experimental procedures, reagent specifications, safety precautions, and characterization guidelines are provided for researchers, scientists, and professionals in drug development.
Introduction
The fusion of pyrimidine and indole ring systems creates the tricyclic heteroaromatic scaffold known as pyrimido[5,4-b]indole. This structural motif is found in a variety of compounds exhibiting a broad spectrum of biological activities.[2] The specific compound, 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole, serves as a crucial building block in the synthesis of more complex molecules. The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. Furthermore, the fluorine atom at the 8-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
This protocol details a reliable and reproducible method for the laboratory-scale synthesis of this important intermediate. The described methodology is based on established principles of heterocyclic chemistry, ensuring a high degree of success for researchers with a foundational understanding of organic synthesis.
Synthetic Strategy
The synthesis of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole is approached via a two-step sequence. The initial step involves the construction of the pyrimidone ring onto a pre-functionalized 6-fluoroindole core. The subsequent step is the conversion of the pyrimidone to the desired chloropyrimidine.
Caption: Overall synthetic workflow for 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| 2-Amino-6-fluoro-1H-indole-3-carbonitrile | ≥95% | Commercially Available | Starting material for Step 1. |
| Formamide | Anhydrous, ≥99.5% | Commercially Available | Reagent and solvent for Step 1. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available | Chlorinating agent for Step 2. Handle with extreme care. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent for extraction. |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Prepared in-house | Used for neutralization. |
| Anhydrous Sodium Sulfate | Laboratory Grade | Commercially Available | Drying agent. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Round-bottom flasks | Various sizes | Standard laboratory supplier | |
| Reflux condenser | Standard | Standard laboratory supplier | |
| Magnetic stirrer with heating mantle | Standard | Standard laboratory supplier | |
| Rotary evaporator | Standard | Standard laboratory supplier | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available | For reaction monitoring. |
| Fume hood | Standard | N/A | All steps must be performed in a well-ventilated fume hood. |
Step 1: Synthesis of 8-fluoro-5H-pyrimido[5,4-b]indol-4-one
This step involves the cyclocondensation of 2-amino-6-fluoro-1H-indole-3-carbonitrile with formamide to construct the pyrimidone ring. This reaction is a common method for the formation of pyrimidin-4-ones from ortho-amino nitriles.
Caption: Reaction scheme for the synthesis of the intermediate.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-fluoro-1H-indole-3-carbonitrile (5.0 g, 28.5 mmol).
-
To the flask, add formamide (50 mL).
-
Heat the reaction mixture to 180-190 °C with stirring.
-
Maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 10% methanol in dichloromethane eluent system). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-water (200 mL) with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the solid product under vacuum to yield 8-fluoro-5H-pyrimido[5,4-b]indol-4-one. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC or ¹H NMR.
Rationale: The high temperature facilitates the cyclization reaction between the amino and nitrile groups of the indole with formamide, which serves as both a reactant and a solvent, to form the pyrimidone ring.
Step 2: Synthesis of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole
The hydroxyl group of the pyrimidone intermediate is converted to a chloro group using phosphorus oxychloride. This is a standard and effective method for the chlorination of such heterocyclic systems.[3][4]
Caption: Reaction scheme for the chlorination step.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the 8-fluoro-5H-pyrimido[5,4-b]indol-4-one (4.0 g, 19.7 mmol) obtained from the previous step.
-
Carefully add phosphorus oxychloride (40 mL) to the flask in a fume hood.
-
Heat the mixture to reflux (approximately 105-110 °C) with stirring.
-
Maintain the reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice (200 g) in a beaker with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole.
Rationale: Phosphorus oxychloride is a powerful chlorinating agent that effectively replaces the hydroxyl group of the pyrimidone with a chlorine atom through a nucleophilic substitution mechanism.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure of the intermediate and the final product.[5][6] The expected shifts and coupling constants should be consistent with the proposed structures.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and further confirm their identity.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All experimental procedures must be conducted in a well-ventilated fume hood.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme caution. Ensure all glassware is dry before use.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules. 2023. Available from: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. 2017. Available from: [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances. 2017. Available from: [Link]
-
One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science. 2011. Available from: [Link]
- WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds. Google Patents.
-
POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. 2020. Available from: [Link]
-
Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1. ResearchGate. Available from: [Link]
- WO2004058764A1 - 4-phenyl-pyrimido [4,5-b] indole derivatives. Google Patents.
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. Available from: [Link]
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate. Available from: [Link]
-
Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Combinatorial Science. 2017. Available from: [Link]
-
ChemInform Abstract: Synthetic Entries to 6‐Fluoro‐7‐substituted Indole Derivatives. ResearchGate. Available from: [Link]
-
Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. Available from: [Link]
-
ChemInform Abstract: Synthesis of 3-Substituted 2-Amino-1-hydroxy-1H-indole-5,6-dicarbonitriles. ResearchGate. Available from: [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available from: [Link]
-
Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. PubMed. Available from: [Link]
- EP1829872B1 - Processes for production of indole compounds. Google Patents.
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. Available from: [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PubMed Central. Available from: [Link]
-
Design and synthesis of novel 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin. Dove Medical Press. Available from: [Link]
-
Phcogj.com Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal. Available from: [Link]
-
Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. PubMed. Available from: [Link]
- DD265760A3 - PROCESS FOR THE PREPARATION OF 2,4,6,8-TETRACHLORPYRIMIDO- [5,4-D] PYRIMIDINE. Google Patents.
-
Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PubMed Central. Available from: [Link]
- WO2014091446A1 - Pyrimido [4,5-b]quinoline-4,5 (3h,10h)-diones as nonsense mutation suppressors. Google Patents.
-
(PDF) ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. ResearchGate. Available from: [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-Indole-3-Carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available from: [Link]
-
8-Fluoro-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. Amerigo Scientific. Available from: [Link]
Sources
- 1. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
"NMR and mass spectrometry characterization of pyrimido[5,4-b]indoles"
Application Note & Protocol
Definitive Structural Elucidation of Pyrimido[5,4-b]indoles: An Integrated NMR and Mass Spectrometry Guide
Audience: Researchers, medicinal chemists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction: The pyrimido[5,4-b]indole scaffold is a privileged heterocyclic motif found in numerous biologically active molecules. These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including the inhibition of various kinases, potent antibacterial properties, and modulation of immune responses as Toll-Like Receptor 4 (TLR4) ligands.[1][2][3][4] Given the therapeutic potential and the need for precise structure-activity relationship (SAR) studies, the unambiguous structural characterization of newly synthesized analogues is paramount.
This application note provides a comprehensive, field-proven guide to the structural elucidation of pyrimido[5,4-b]indoles using a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Architectural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing definitive evidence of atomic connectivity and stereochemical relationships.[5][6] For a planar, aromatic system like the pyrimido[5,4-b]indole core, a suite of 1D and 2D NMR experiments can provide a complete structural assignment.
Logical Workflow for NMR-Based Structure Determination
The following diagram illustrates the systematic approach to elucidating a pyrimido[5,4-b]indole structure using NMR.
Caption: A systematic workflow for pyrimido[5,4-b]indole characterization by NMR.
Protocol 1: NMR Sample Preparation and Initial 1D Analysis
Rationale: Proper sample preparation is critical for acquiring high-quality data. The choice of solvent is key; Dimethyl sulfoxide-d6 (DMSO-d6) is often preferred for N-heterocyclic scaffolds due to its excellent solubilizing power and its ability to slow the exchange of N-H protons, allowing them to be observed as distinct, often broad, singlets.[7]
Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified pyrimido[5,4-b]indole derivative into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d6). Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.0 ppm.
-
Dissolution: Gently vortex or sonicate the sample until it is fully dissolved. A clear, particulate-free solution is required.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Initial Scans: Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra. The ¹H spectrum provides the initial overview of proton environments (aromatic, aliphatic, exchangeable), while the ¹³C spectrum reveals the number of unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, while quaternary carbons will be absent.[8]
Protocol 2: 2D NMR Data Acquisition for Full Assignment
Rationale: While 1D spectra provide a census of protons and carbons, 2D NMR experiments reveal the connectivity, allowing the molecular structure to be pieced together like a puzzle.[9][10]
Methodology: Using the same sample, acquire the following 2D spectra. Modern spectrometers can run these experiments sequentially in an automated fashion.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through 2 or 3 bonds. It is invaluable for identifying adjacent protons on the indole ring and on any substituents.[11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (¹J-coupling). This is the most reliable way to assign the chemical shifts of all protonated carbons.[10][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the core scaffold. It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds, optimized for ~8 Hz). These long-range correlations are used to connect molecular fragments that are not contiguous and to unambiguously establish the positions of quaternary carbons and heteroatoms.[11][12][14]
Expert Insights: Interpreting 2D NMR Data for Pyrimido[5,4-b]indoles
The key to solving the structure lies in the HMBC spectrum. Specific long-range correlations are definitive for the pyrimido[5,4-b]indole core:
-
Indole N-H to Pyrimidine Carbons: The proton on the indole nitrogen (N9-H) will typically show an HMBC correlation to the carbon atoms at the ring junction (C4a and C9a). This is unequivocal proof of the indole-pyrimidine fusion.
-
Indole Protons to Pyrimidine Carbons: Protons on the indole ring, such as H8, will show correlations to carbons within the pyrimidine ring (e.g., C9b), further confirming the fusion.
-
Substituent Placement: A correlation from a substituent's protons (e.g., a methyl group) to a specific carbon on the heterocyclic core definitively places that substituent. For example, an HMBC cross-peak from the protons of a methyl group to C6 confirms its attachment at that position.[15]
Part 2: Mass Spectrometry – Molecular Weight and Fragmentation
Mass spectrometry is a complementary technique that provides the exact molecular weight and, through fragmentation analysis, corroborates the structure determined by NMR.[5][16] Its high sensitivity makes it ideal for confirming the presence of the target compound even in minute quantities.
Rationale for Ionization Technique Selection
Electrospray Ionization (ESI): ESI is a soft ionization technique ideally suited for the analysis of moderately polar, nitrogen-containing molecules like pyrimido[5,4-b]indoles.[17][18] It gently transfers ions from solution to the gas phase, typically resulting in a strong signal for the protonated molecule, [M+H]⁺, with minimal in-source fragmentation. This allows for the confident determination of the monoisotopic mass and, consequently, the molecular formula.[19]
Logical Workflow for LC-MS/MS Analysis
Caption: A standard workflow for compound confirmation using LC-MS/MS.
Protocol 3: LC-MS/MS Analysis
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL. Create a dilute working solution (e.g., 1 µg/mL) using the initial mobile phase composition (e.g., 95% Water with 0.1% formic acid : 5% Acetonitrile with 0.1% formic acid). The acid helps promote protonation for positive-ion ESI.
-
LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm). Elute the compound using a gradient, for example, from 5% to 95% acetonitrile (containing 0.1% formic acid) over 5-10 minutes.
-
MS1 Full Scan: Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 100-1000 Da). Identify the peak corresponding to the [M+H]⁺ ion of your target compound. High-resolution mass spectrometers (e.g., TOF, Orbitrap) can provide mass accuracy within 5 ppm, allowing for confident molecular formula determination.[15]
-
MS/MS Fragmentation: Set the mass spectrometer to perform data-dependent acquisition. In this mode, the instrument will automatically select the most intense ion from the MS1 scan (your [M+H]⁺ ion), isolate it, and subject it to collision-induced dissociation (CID) to generate a product ion spectrum (MS/MS).[16]
Expert Insights: Interpreting MS/MS Fragmentation Data
The fragmentation pattern in the MS/MS spectrum provides a fingerprint that can confirm the core structure. For fused N-heterocycles like pyrimido[5,4-b]indoles, fragmentation often involves characteristic cross-ring cleavages.[20]
-
Pyrimidine Ring Cleavage: The pyrimidine ring is often the most labile part of the core structure. Expect to see losses of small neutral molecules related to this ring.
-
Substituent Losses: Side chains are readily lost. For example, a compound with a phenyl substituent may show a loss of 77 Da (C₆H₅).
-
Indole Ring Stability: The indole portion of the molecule is generally more stable and will often remain intact as a major fragment ion.
Data Presentation: Summary of Characterization Data
Quantitative and qualitative data should be summarized for clarity.
| Parameter | Result | Interpretation |
| Molecular Formula | C₁₆H₁₀N₄ | Derived from HRMS |
| Calculated Mass | 258.0905 | Theoretical monoisotopic mass |
| Observed [M+H]⁺ (HRMS) | 259.0978 | Confirms MW; < 5 ppm error |
| ¹H NMR (DMSO-d6, 400 MHz) | δ 12.3 (s, 1H), 9.5 (s, 1H), 8.5-7.3 (m, 8H) | Shows N-H, pyrimidine, and aromatic protons |
| ¹³C NMR (DMSO-d6, 100 MHz) | δ 160.1, 156.5, 149.4, ... | Shows expected number of aromatic carbons |
| Key HMBC Correlations | N9-H → C4a, C9a | Confirms indole-pyrimidine ring fusion |
| Major MS/MS Fragments | m/z 232, 143, 116 | Corresponds to specific cleavages of the core |
Part 3: The Integrated Characterization Workflow
Neither NMR nor MS alone is sufficient for the complete and confident characterization of a novel compound. The true power lies in their synergistic application. MS provides the molecular formula, defining the elemental "pieces" of the puzzle, while NMR provides the detailed connectivity map to assemble them correctly.
Caption: Integrated workflow combining NMR and MS for definitive structure elucidation.
By following this integrated approach, researchers can confidently and efficiently determine the structures of novel pyrimido[5,4-b]indole derivatives, accelerating the pace of discovery in drug development and chemical biology.
References
-
Carmi, C., et al. (2006). New pyrimido[5,4-b]indoles and[16]benzothieno[3,2-d]pyrimidines: high affinity ligands for the alpha(1)-adrenoceptor subtypes. Bioorganic & Medicinal Chemistry Letters, 16(24), 6200-3. Available at: [Link]
-
Lakshmipriya, M., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 9(4), 81-94. Available at: [Link]
-
Key correlations observed in the HMBC, COSY, and NOESY NMR spectra of 6 (in CDCl3). ResearchGate. Available at: [Link]
-
pyrido[1',2':1,2]pyrimido[5,4-b]indole-11-carboxylic acid, 5,6-dihydro-2-methoxy-6-oxo- - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
Butini, S., et al. (2008). New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes. Journal of Medicinal Chemistry, 51(21), 6645-58. Available at: [Link]
-
Smyth, W. F. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 843(1), 1-28. Available at: [Link]
-
Killeen, C., et al. (2019). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. Available at: [Link]
-
Wang, L., et al. (2020). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Molecules, 25(18), 4259. Available at: [Link]
-
Kápar, Z., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(12), 1011-1018. Available at: [Link]
-
Zhang, L., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Pyrimido[4,5-b]indole Derivatives Against Gram-Negative Multidrug-Resistant Pathogens. Journal of Medicinal Chemistry, 64(12), 8644-8665. Available at: [Link]
-
Tantry, S. J., et al. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 56(10), 3974-3991. Available at: [Link]
-
R-González-Ramírez, L., et al. (2022). Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents. Molecules, 27(4), 1413. Available at: [Link]
-
Zhang, L., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Pyrimido[4,5-b]indole Derivatives Against Gram-Negative Multidrug-Resistant Pathogens. Journal of Medicinal Chemistry, 64(12), 8644-8665. Available at: [Link]
-
SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Royal Society of Chemistry. Available at: [Link]
-
Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... ResearchGate. Available at: [Link]
-
SUPPLEMENTARY DATA. The Royal Society of Chemistry. Available at: [Link]
-
propyl 5H-pyrimido[5,4-b]indol-4-yl ether - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 391. Available at: [Link]
-
Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). National Center for Biotechnology Information. Available at: [Link]
-
Ultraviolet Spectra of Alkaloids. Chemical Reviews. ACS Publications. Available at: [Link]
-
H-1 and C-13 NMR assignments of bioactive indeno[1,2-b]indole-10-one derivatives. ResearchGate. Available at: [Link]
-
Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. Royal Society of Chemistry. Available at: [Link]
-
Smyth, W. F. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. ResearchGate. Available at: [Link]
-
Shkurko, O. P., et al. (2003). 1H AND 13C NMR SPECTRA OF 9H-PYRIMIDO[4,5-b]INDOLES. Chemistry of Heterocyclic Compounds, 39(10), 1334-1339. Available at: [Link]
-
Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidines). Modern Chemistry, 2(3), 15-23. Available at: [Link]
-
Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Pluhator, M. M., et al. (2020). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry, 8, 590. Available at: [Link]
-
Seca, A. M. L., & Pinto, D. C. G. A. (2018). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Magnetic Resonance in Chemistry, 56(6), 469-495. Available at: [Link]
-
Electrospray ionization. Wikipedia. Available at: [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]
-
Structure elucidation workflow based on NMR and MS/MS data... ResearchGate. Available at: [Link]
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Martin, G. E., Williams, A. J., & Rovnyak, D. (2016). Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry. Available at: [Link]
-
Tantry, S. J., et al. (2014). Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 57(19), 8124-8141. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of Novel Pyrimido[4,5- b]indole Derivatives Against Gram-Negative Multidrug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchps.com [jchps.com]
- 6. scilit.com [scilit.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 19. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]
- 20. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assay for Measuring TLR4 Activation by Pyrimido[5,4-b]indoles
Introduction: The Imperative for Quantifying TLR4 Activation
Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system, primarily recognized for its role in detecting lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1][2][3] Activation of TLR4 triggers a signaling cascade that results in the production of pro-inflammatory cytokines and interferons, essential for host defense.[2][4][5] However, dysregulated TLR4 signaling is implicated in various inflammatory and autoimmune diseases.[2][5] Consequently, the identification and characterization of small molecules that modulate TLR4 activity are of significant therapeutic interest.[6]
Pyrimido[5,4-b]indoles have emerged as a novel, non-lipid-like class of synthetic TLR4 agonists.[6][7][8][9] High-throughput screening has identified these compounds as potent activators of NF-κB, a key transcription factor downstream of TLR4 signaling.[7][9] Unlike the natural ligand LPS, these synthetic molecules offer the potential for more controlled and targeted immune modulation, for instance, as vaccine adjuvants.[6][7]
This document provides a detailed, field-proven protocol for a robust in vitro assay to measure the activation of human TLR4 by pyrimido[5,4-b]indole compounds. The described methodology employs a stable reporter cell line, ensuring high reproducibility and sensitivity, making it an ideal platform for screening, structure-activity relationship (SAR) studies, and mechanistic investigations.[8][10]
Principle of the Assay
This assay leverages a human embryonic kidney (HEK293) cell line genetically engineered to stably express human TLR4 and its necessary co-receptors, MD-2 and CD14.[1][3][11] These cells, often referred to as HEK-Blue™ hTLR4 cells, also contain a reporter plasmid where the gene for secreted embryonic alkaline phosphatase (SEAP) is under the control of an NF-κB-inducible promoter.[3][12][13]
Upon activation of the TLR4 receptor by a ligand, such as a pyrimido[5,4-b]indole, a downstream signaling cascade is initiated, leading to the activation and nuclear translocation of NF-κB.[2][4] NF-κB then binds to its response elements in the promoter region of the reporter gene, driving the expression and secretion of SEAP into the cell culture supernatant.[12][14] The activity of SEAP can be easily quantified using a colorimetric or chemiluminescent substrate, providing a direct and quantitative measure of TLR4 activation.[15][16][17]
The causality is direct: the concentration of the pyrimido[5,4-b]indole compound is proportional to the level of TLR4 activation, which in turn correlates with the amount of secreted SEAP, providing a robust readout of the compound's agonistic activity.
Visualization of Key Pathways
TLR4 Signaling Pathway
The following diagram illustrates the canonical TLR4 signaling pathway leading to NF-κB activation.
Caption: TLR4 signaling cascade upon ligand binding.
Experimental Workflow
This diagram outlines the step-by-step workflow of the in vitro assay.
Caption: Experimental workflow for TLR4 activation assay.
Materials and Reagents
This section details the necessary materials and reagents for the successful execution of the protocol.
| Reagent/Material | Supplier (Example) | Purpose | Key Considerations |
| HEK-Blue™ hTLR4 Cells | InvivoGen | Reporter cell line expressing hTLR4, MD-2, CD14, and SEAP reporter.[3][11] | Maintain in appropriate selection antibiotic to ensure stable expression of transfected genes. |
| HEK-Blue™ Null1-v Cells | InvivoGen | Parental cell line lacking the TLR4 expression vector; used as a negative control. | Crucial for confirming TLR4-specific activity of the test compounds. |
| DMEM, high glucose | Gibco/Thermo Fisher | Base cell culture medium. | Supplement with L-glutamine, sodium pyruvate, and penicillin/streptomycin. |
| Fetal Bovine Serum (FBS) | Gibco/Thermo Fisher | Serum supplement for cell growth. | Heat-inactivate before use to destroy complement and other interfering factors. |
| HEK-Blue™ Selection | InvivoGen | Selection antibiotic mix. | Use at the concentration recommended by the supplier. |
| Pyrimido[5,4-b]indole compounds | In-house synthesis/Commercial | Test articles for TLR4 activation. | Dissolve in an appropriate solvent (e.g., DMSO) and prepare serial dilutions. |
| Lipopolysaccharide (LPS) | Sigma-Aldrich/InvivoGen | Positive control for TLR4 activation.[1][5] | Use ultrapure LPS to avoid activation of other TLRs.[18] |
| QUANTI-Blue™ Solution | InvivoGen | SEAP detection reagent.[3] | A ready-to-use colorimetric substrate. Protect from light. |
| Phosphate-Buffered Saline (PBS) | Gibco/Thermo Fisher | Washing and dilution buffer. | Ensure it is sterile and Ca2+/Mg2+-free. |
| DMSO, cell culture grade | Sigma-Aldrich | Solvent for test compounds. | Test for solvent toxicity; keep final concentration <0.5% in the assay. |
| 96-well flat-bottom plates | Corning/Greiner | Plates for cell culture and assay. | Use tissue-culture treated plates for cell adherence. |
Detailed Step-by-Step Protocol
This protocol is optimized for a 96-well plate format. All steps should be performed in a sterile cell culture hood.
Part 1: Cell Culture and Maintenance
-
Maintain HEK-Blue™ hTLR4 Cells: Culture cells in DMEM supplemented with 10% heat-inactivated FBS, 4.5 g/L glucose, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate concentration of HEK-Blue™ Selection.
-
Incubation: Grow cells at 37°C in a humidified incubator with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency. Do not allow cells to become over-confluent as this can affect their responsiveness.
Part 2: Assay Procedure
-
Cell Seeding:
-
Wash adherent HEK-Blue™ hTLR4 and HEK-Blue™ Null1-v cells with PBS and detach them using a cell scraper or brief trypsinization.
-
Resuspend the cells in fresh, pre-warmed DMEM (without selection antibiotics).
-
Perform a cell count and adjust the cell density to 2.5 x 10^5 cells/mL.
-
Dispense 180 µL of the cell suspension into each well of a 96-well flat-bottom plate (approximately 45,000 to 50,000 cells per well).[19]
-
Incubate the plate for 4-6 hours to allow cells to adhere.
-
-
Preparation of Test Compounds and Controls:
-
Prepare a stock solution of each pyrimido[5,4-b]indole compound in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration in the well should not exceed 0.5%.
-
Prepare a positive control (e.g., LPS at a final concentration of 100 ng/mL) and a vehicle control (medium with the same final concentration of DMSO as the test compounds).
-
-
Cell Stimulation:
-
Carefully add 20 µL of the diluted compounds, LPS, or vehicle control to the appropriate wells.
-
Gently mix the plate by tapping it on the side.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[19]
-
Part 3: SEAP Detection and Measurement
-
Prepare QUANTI-Blue™ Solution: Reconstitute and prepare the QUANTI-Blue™ solution according to the manufacturer's instructions. Warm to 37°C before use.
-
Sample Collection:
-
After the incubation period, carefully transfer 20-50 µL of the cell culture supernatant from each well of the cell plate to a corresponding well in a new 96-well flat-bottom plate.
-
Expert Tip: Some protocols recommend a heat-inactivation step (65°C for 30 minutes) to inactivate any endogenous non-secreted alkaline phosphatases.[15][17][20] This is a critical step for ensuring that the measured activity is solely from the secreted SEAP reporter.
-
-
SEAP Reaction:
-
Add 150-180 µL of the pre-warmed QUANTI-Blue™ solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 1-4 hours. The development of a pink/purple color indicates SEAP activity.[15]
-
-
Absorbance Measurement:
-
Measure the optical density (OD) at 620-655 nm using a microplate reader.
-
The intensity of the color is proportional to the amount of SEAP, and therefore, to the level of TLR4 activation.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average OD value of the vehicle control wells from all other OD values.
-
Dose-Response Curve: Plot the background-subtracted OD values against the logarithm of the pyrimido[5,4-b]indole compound concentrations.
-
EC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the half-maximal effective concentration (EC50) for each compound. The EC50 value represents the concentration of the compound that elicits 50% of the maximum response and is a key measure of its potency.
-
Validation with Controls:
-
Positive Control (LPS): Should show a robust increase in SEAP activity, confirming that the cell system is responsive.
-
Negative Control (HEK-Blue™ Null1-v cells): Should show no significant SEAP induction upon stimulation with the test compounds, confirming that the observed activity is TLR4-dependent.[12][19]
-
Vehicle Control (DMSO): Should show minimal SEAP activity, confirming that the solvent is not interfering with the assay.
-
Self-Validating Systems and Trustworthiness
The integrity of this protocol is maintained by its inherent self-validating design:
-
Specificity Control: The parallel use of the HEK-Blue™ Null1-v cell line is non-negotiable. A positive result in the TLR4-expressing line and a negative result in the null line provides definitive evidence that the pyrimido[5,4-b]indole is acting specifically through the TLR4 pathway.[12]
-
Potency Control: The inclusion of a standard TLR4 agonist like LPS allows for the normalization of results between experiments and provides a benchmark against which the potency of the test compounds can be compared.
-
Cytotoxicity Assessment: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or LDH release assay) to ensure that the observed changes in SEAP activity are not due to compound-induced cell death. A decrease in signal at high compound concentrations could be misinterpreted as antagonism when it is, in fact, a result of toxicity.
References
-
Chan, M., Hayashi, T., Mathewson, R. D., et al. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. Available from: [Link]
-
Goff, P. H., Hayashi, T., Martínez-Gil, L., et al. (2017). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. Available from: [Link]
-
Goff, P. H., Hayashi, T., Martínez-Gil, L., et al. (2017). Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. PubMed. Available from: [Link]
- Vertex AI Search. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands.
-
InvivoGen. Effects of LPS on TLR4 | Review. Available from: [Link]
-
Peri, F., & Piazza, M. (2012). Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview. Frontiers in Immunology. Available from: [Link]
-
Li, X., et al. (2023). Measurement of Secreted Embryonic Alkaline Phosphatase. Bio-protocol. Available from: [Link]
-
ResearchGate. Overview of LPS/TLR4 signalling pathway. Stimulation of TLR4 by LPS... Available from: [Link]
-
Interchim. Secreted Alkaline Phosphatase (SEAP) Chemiluminescent Reporter Gene Assay Kit. Available from: [Link]
-
Mezzasoma, L., et al. (2023). In Vitro Study of TLR4-NLRP3-Inflammasome Activation in Innate Immune Response. Methods in Molecular Biology. Available from: [Link]
-
Ievgeniia, K., et al. (2019). Lipopolysaccharide Recognition in the Crossroads of TLR4 and Caspase-4/11 Mediated Inflammatory Pathways. Frontiers in Immunology. Available from: [Link]
-
Peri, F., & Piazza, M. (2010). Exploring the LPS/TLR4 signal pathway with small molecules. Biochemical Society Transactions. Available from: [Link]
-
Abu-Shanab, A., & Horvath, P. (2019). The role of lipopolysaccharide/toll-like receptor 4 signaling in chronic liver diseases. World Journal of Gastroenterology. Available from: [Link]
-
Figliuolo, V. R., et al. (2019). Reporter Cell Assessment of TLR4-Induced NF-κB Responses to Cell-Free Hemoglobin and the Influence of Biliverdin. International Journal of Molecular Sciences. Available from: [Link]
-
InvivoGen. Human TLR4 reporter HEK293 cells | HEK-Blue™ hTLR4. Available from: [Link]
-
InvivoGen. HEK-Blue™ TLR4. Available from: [Link]
-
InvivoGen. Mouse TLR4 reporter HEK293 cells | HEK-Blue-Lucia™ mTLR4. Available from: [Link]
-
ResearchGate. Cellular in vitro assay to assess TLR4 activation after stimulation... Available from: [Link]
-
InvivoGen. Mouse TLR4 reporter HEK293 cells | HEK-Blue™ mTLR4. Available from: [Link]
-
Hayashi, T., et al. (2017). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Hayashi, T., et al. (2017). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Medicinal Chemistry Letters. Available from: [Link]
-
ResearchGate. TLR2 and TLR4 stimulation induce different levels of NF-κB luciferase... Available from: [Link]
-
National Cancer Institute. Detection of nanoparticles' ability to stimulate toll-like receptors using HEK-Blue reporter cell lines. Available from: [Link]
-
Equils, O., et al. (2015). Failure of TLR4-driven NF-κB activation to stimulate virus replication in models of HIV-1 activation. Journal of Inflammation. Available from: [Link]
-
Wang, Y., et al. (2013). Development of Sensor Cells Using NF-κB Pathway Activation for Detection of Nanoparticle-Induced Inflammation. International Journal of Molecular Sciences. Available from: [Link]
-
ACS Publications. (2021). Design, Synthesis, and Biological Evaluation of Novel Pyrimido[4,5-b]indole Derivatives Against Gram-Negative Multidrug-Resistant Pathogens. Journal of Medicinal Chemistry. Available from: [Link]
-
Frontiers. (2024). Real-time monitoring with iTLR4 assay identifies ligand-dependent TLR4-TLR4 conformational dynamics. Frontiers in Immunology. Available from: [Link]
-
InvivoGen. HEK-Blue™ TLR Cells. Available from: [Link]
-
National Institutes of Health. (2022). The Distinctive Activation of Toll-Like Receptor 4 in Human Samples with Sepsis. Available from: [Link]
-
ResearchGate. Chemoselective transformations of pyrimido[5,4‐b]indoles. Available from: [Link]
Sources
- 1. invivogen.com [invivogen.com]
- 2. The role of lipopolysaccharide/toll-like receptor 4 signaling in chronic liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Study of TLR4-NLRP3-Inflammasome Activation in Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
- 7. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands | Semantic Scholar [semanticscholar.org]
- 8. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
- 12. Reporter Cell Assessment of TLR4-Induced NF-κB Responses to Cell-Free Hemoglobin and the Influence of Biliverdin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. invivogen.com [invivogen.com]
- 14. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Measurement of Secreted Embryonic Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. interchim.fr [interchim.fr]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Failure of TLR4-driven NF-κB activation to stimulate virus replication in models of HIV-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. content.abcam.com [content.abcam.com]
Application Note: A Robust Cell-Based NF-κB Reporter Assay for Characterizing Pyrimido[5,4-b]indole Activity
Introduction: The Critical Role of NF-κB and the Therapeutic Promise of Pyrimido[5,4-b]indoles
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular response to a myriad of stimuli, including stress, cytokines, and pathogenic antigens.[1][2] This transcription factor family orchestrates the expression of genes pivotal to inflammation, immunity, cell proliferation, and survival.[2][3] In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins.[4][5] Upon stimulation by signals like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[4][5] This frees NF-κB to translocate to the nucleus, bind to specific DNA response elements, and initiate the transcription of target genes.[1][6] Given its central role, dysregulation of the NF-κB pathway is implicated in a wide range of diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer.[1][5]
The pyrimido[5,4-b]indole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Notably, certain compounds from this class have been identified as modulators of immune signaling pathways, including those that intersect with NF-κB.[7][8] Some pyrimido[5,4-b]indoles have been shown to act as Toll-Like Receptor 4 (TLR4) agonists, while others can prolong NF-κB activation initiated by other stimuli.[7][8][9] Furthermore, this chemical family has been explored for its kinase inhibition properties, which can also indirectly affect NF-κB signaling.[10][11]
This application note provides a detailed, field-proven protocol for a cell-based NF-κB reporter assay designed to screen and characterize the activity of pyrimido[5,4-b]indole compounds. By employing a stable HEK293 cell line expressing a luciferase reporter gene under the control of NF-κB response elements, this assay offers a sensitive and quantitative readout of pathway modulation.[1][12] We will delve into the causality behind experimental choices, ensuring a self-validating system for generating reliable and reproducible data for drug discovery and development professionals.
Assay Principle: Visualizing NF-κB Activity
The core of this assay is a genetically engineered Human Embryonic Kidney 293 (HEK293) cell line.[1][12] These cells are stably transfected with a reporter construct containing the firefly luciferase gene downstream of a minimal promoter fused to multiple copies of the NF-κB response element.[1][13] When NF-κB is activated and translocates to the nucleus, it binds to these response elements, driving the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of NF-κB transcriptional activity.[6] To account for variability in cell number and transfection efficiency, a second reporter, Renilla luciferase, is often constitutively expressed and used for normalization.[3][14]
Caption: Canonical NF-κB signaling pathway and reporter assay principle.
Experimental Protocols
Materials and Reagents
-
Cell Line: NF-κB Luciferase Reporter HEK293 Stable Cell Line (e.g., Signosis, BPS Bioscience).[1][12] These cells stably express a firefly luciferase reporter driven by NF-κB response elements.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., hygromycin) as required for the specific cell line.
-
Assay Plate: White, clear-bottom 96-well cell culture plates are essential to maximize light output for luminescence reading.
-
Test Compounds: Pyrimido[5,4-b]indole derivatives dissolved in DMSO to create a high-concentration stock solution.
-
Positive Control: Recombinant Human TNF-α.[15]
-
Luciferase Assay System: A dual-luciferase reporter assay system (e.g., SpectraMax DuoLuc™ Reporter Assay Kit) is recommended for normalizing the experimental firefly luciferase signal to the control Renilla luciferase signal.[3]
-
Instrumentation: A microplate luminometer with dual injectors.
Protocol 1: Cell Culture and Plating
Causality Explanation: Proper cell handling is paramount for assay reproducibility. Maintaining a consistent cell density and passage number minimizes variability in cellular responses. Seeding cells the day before the experiment ensures they are in a logarithmic growth phase and well-adhered at the time of treatment.
-
Culture the NF-κB reporter HEK293 cells in T-75 flasks at 37°C in a 5% CO₂ incubator.
-
Passage the cells every 2-3 days, ensuring they do not exceed 80-90% confluency. Use cells within a consistent passage number range (e.g., passages 5-15) for all experiments.
-
On the day before the assay, trypsinize the cells, count them using a hemocytometer or automated cell counter, and resuspend them in fresh culture medium.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 30,000 cells per well in 100 µL of culture medium.[14]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
Protocol 2: Compound Treatment
Causality Explanation: A serial dilution of the test compounds is necessary to determine dose-dependent effects. Including appropriate controls (vehicle, positive, and negative) is critical for validating the assay and interpreting the results. The final DMSO concentration should be kept low (≤0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
-
Prepare a serial dilution of the pyrimido[5,4-b]indole compounds in culture medium. Start with a high concentration and perform 1:3 or 1:10 dilutions to cover a broad concentration range.
-
Prepare control solutions:
-
Vehicle Control: Culture medium with the same final concentration of DMSO as the test compound wells.
-
Positive Control (Activator): A known concentration of TNF-α (e.g., 10 ng/mL) to induce a robust NF-κB response.[16]
-
Negative Control (Untreated): Culture medium only.
-
-
Carefully remove the culture medium from the plated cells.
-
Add 100 µL of the prepared compound dilutions and control solutions to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the kinetics of the compound's activity and should be determined empirically.[17]
Protocol 3: Luciferase Assay and Data Acquisition
Causality Explanation: Dual-luciferase systems provide an internal control to normalize for differences in cell viability and transfection efficiency, thereby increasing data accuracy.[3][13] The use of a luminometer with injectors ensures consistent timing of reagent addition and signal measurement across the plate.
-
Allow the assay plate and luciferase reagents to equilibrate to room temperature.
-
Set up the luminometer with the appropriate protocol for a dual-luciferase assay. This typically involves two injections per well.
-
First Injection: Inject the firefly luciferase substrate into each well and measure the luminescence (integration time of 2-5 seconds).[3] This signal represents the NF-κB-driven reporter activity.
-
Second Injection: Inject the Renilla luciferase substrate (which also quenches the firefly signal) and measure the luminescence again. This signal serves as the internal control.
-
Record the Relative Light Units (RLU) for both firefly and Renilla luciferase for each well.
Sources
- 1. signosisinc.com [signosisinc.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. Tumor Necrosis Factor Alpha Induction of NF-κB Requires the Novel Coactivator SIMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. indigobiosciences.com [indigobiosciences.com]
Measuring Cytokine Release in Response to Pyrimido[5,4-b]indole Treatment: An Application Note and Protocol Guide
Introduction: Unveiling the Immunomodulatory Potential of Pyrimido[5,4-b]indoles
The innate immune system serves as the body's first line of defense against invading pathogens. A key family of proteins involved in initiating this response is the Toll-like receptors (TLRs), which recognize conserved molecular patterns on microbes. Pyrimido[5,4-b]indoles have emerged as a class of small molecules that can selectively activate TLR4, a receptor crucial for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2][3] This activation triggers downstream signaling cascades that result in the production and release of a variety of cytokines and chemokines, orchestrating the subsequent immune response.[4][5][6]
Substituted pyrimido[5,4-b]indoles have been shown to be potent activators of NF-κB, a key transcription factor in the inflammatory response.[1][2][3] Interestingly, modifications to the pyrimido[5,4-b]indole scaffold can lead to differential production of cytokines, such as Interleukin-6 (IL-6) and Interferon gamma-induced protein 10 (IP-10), suggesting the potential to fine-tune the immune response towards a desired outcome.[1][3] Some of these compounds have demonstrated the ability to polarize macrophages towards an anti-tumor M1 phenotype, enhancing their phagocytic activity against cancer cells.[6] This makes the pyrimido[5,4-b]indole scaffold a promising area of research for the development of novel immunomodulators, vaccine adjuvants, and anti-cancer therapeutics.[1][6][7]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for measuring cytokine release in response to treatment with pyrimido[5,4-b]indole compounds. We will delve into the underlying signaling pathways, provide step-by-step protocols for robust and reproducible cytokine quantification, and offer insights into data interpretation.
The Mechanistic Landscape: TLR4 Signaling and Cytokine Induction
The interaction of pyrimido[5,4-b]indoles with the TLR4/MD-2 complex initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines. Understanding this pathway is crucial for designing experiments and interpreting results.
Caption: TLR4 signaling cascade initiated by pyrimido[5,4-b]indole binding.
Experimental Design: Key Considerations for a Robust Cytokine Release Assay
A well-designed experiment is paramount for obtaining reliable and interpretable data. Here are critical factors to consider:
| Parameter | Recommendation | Rationale |
| Cell Model | Primary human Peripheral Blood Mononuclear Cells (PBMCs) or relevant immune cell lines (e.g., THP-1 monocytes). | PBMCs provide a physiologically relevant mixed population of immune cells.[8][9][10] Cell lines offer higher reproducibility for screening purposes. |
| Compound Concentration | Perform a dose-response study with a range of concentrations. | To determine the EC50 (half-maximal effective concentration) and identify potential cytotoxicity at higher concentrations. |
| Time Course | Collect supernatants at multiple time points (e.g., 4, 8, 24, 48 hours). | Cytokine production kinetics vary; this allows for the capture of peak expression and temporal response patterns. |
| Controls | - Vehicle Control: Cells treated with the compound's solvent (e.g., DMSO).- Positive Control: A known TLR4 agonist (e.g., LPS).- Unstimulated Control: Untreated cells. | Essential for establishing baseline cytokine levels, ensuring cell responsiveness, and normalizing the effects of the pyrimido[5,4-b]indole. |
| Replicates | Use a minimum of three biological replicates for each condition. | To ensure statistical significance and account for experimental variability. |
Protocols for Measuring Cytokine Release
Here we provide detailed protocols for three widely used methods to quantify cytokine release. The choice of method will depend on the specific research question, desired throughput, and available instrumentation.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Single Cytokine Quantification
ELISA is a highly specific and sensitive method for measuring the concentration of a single cytokine.[11][12]
Principle: A capture antibody specific for the target cytokine is coated onto a microplate well. The sample containing the cytokine is added, and the cytokine is captured. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added, and the resulting color change is proportional to the amount of cytokine present.[12][13]
Caption: A streamlined workflow for a sandwich ELISA protocol.
Step-by-Step Protocol:
-
Plate Coating: Dilute the capture antibody in coating buffer and add to the wells of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample/Standard Addition: Wash the plate as in step 2. Add prepared standards and experimental samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody diluted in assay diluent and incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add TMB substrate and incubate until a color change is observed.
-
Stop Reaction: Add stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the experimental samples.
Protocol 2: Multiplex Immunoassay for Simultaneous Cytokine Profiling
Multiplex assays, such as those using Luminex® xMAP® technology, allow for the simultaneous measurement of multiple cytokines in a single sample, providing a broader view of the immune response and conserving precious sample material.[14][15][16]
Principle: This technology utilizes fluorescently labeled magnetic microspheres, each conjugated to a specific capture antibody.[15] A mixture of these beads is incubated with the sample, allowing for the capture of multiple cytokines simultaneously. A biotinylated detection antibody cocktail is then added, followed by streptavidin-phycoerythrin (SAPE). The beads are then analyzed by a flow-based instrument that identifies each bead by its unique fluorescent signature and quantifies the amount of bound cytokine by the intensity of the SAPE signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare wash buffers, standards, and samples according to the manufacturer's instructions.
-
Plate Preparation: Add the mixed antibody-conjugated magnetic beads to the wells of a 96-well filter plate.
-
Washing: Place the plate on a magnetic separator and wash the beads with wash buffer.
-
Sample/Standard Incubation: Add standards and samples to the wells and incubate on a plate shaker for the recommended time (typically 1-2 hours).
-
Detection Antibody Incubation: Wash the beads. Add the detection antibody cocktail and incubate on a plate shaker.
-
Streptavidin-PE Incubation: Wash the beads. Add Streptavidin-PE and incubate on a plate shaker.
-
Resuspension and Reading: Wash the beads and resuspend them in sheath fluid. Acquire data on a compatible multiplex analyzer.
-
Data Analysis: Use the instrument's software to generate standard curves for each analyte and calculate the concentrations in the experimental samples.
Protocol 3: Intracellular Cytokine Staining (ICS) with Flow Cytometry
ICS allows for the identification of which specific cell populations are producing cytokines in a mixed cell culture, such as PBMCs.[11][17][18]
Principle: Cells are stimulated with the pyrimido[5,4-b]indole in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines within the cell.[19][20] The cells are then stained for surface markers to identify different cell populations, followed by fixation and permeabilization to allow for the intracellular staining of cytokines with fluorescently-labeled antibodies. The cells are then analyzed by flow cytometry.[17][21]
Step-by-Step Protocol:
-
Cell Stimulation: Culture PBMCs with the pyrimido[5,4-b]indole compound for the desired time. For the final 4-6 hours of culture, add a protein transport inhibitor.[20]
-
Surface Staining: Harvest the cells and stain with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD3 for T cells, CD14 for monocytes, CD19 for B cells).
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercially available kit or a formaldehyde/saponin-based buffer.[19]
-
Intracellular Staining: Add a cocktail of fluorescently-labeled anti-cytokine antibodies to the permeabilized cells and incubate.
-
Washing and Resuspension: Wash the cells to remove unbound antibodies and resuspend them in a suitable buffer for flow cytometry analysis.[17]
-
Data Acquisition: Acquire data on a flow cytometer, ensuring proper compensation for spectral overlap between fluorochromes.
-
Data Analysis: Use flow cytometry analysis software to gate on specific cell populations based on their surface markers and then quantify the percentage of cells within each population that are positive for the cytokine of interest.
Data Interpretation and Presentation
The data generated from these assays can be presented in various formats to clearly communicate the findings.
Example Data Summary Table:
| Treatment | Concentration (µM) | IL-6 (pg/mL) ± SD | TNF-α (pg/mL) ± SD | IP-10 (pg/mL) ± SD |
| Vehicle (DMSO) | - | 15.2 ± 3.1 | 25.8 ± 5.4 | 45.1 ± 8.9 |
| Unstimulated | - | 12.5 ± 2.8 | 22.1 ± 4.7 | 40.3 ± 7.5 |
| LPS | 0.1 | 2548.6 ± 210.3 | 3102.4 ± 256.7 | 1578.9 ± 134.2 |
| Pyrimido[5,4-b]indole X | 1 | 876.4 ± 95.2 | 1245.7 ± 110.9 | 1890.3 ± 155.6 |
| Pyrimido[5,4-b]indole X | 10 | 1987.3 ± 180.1 | 2567.8 ± 223.4 | 3546.1 ± 298.7 |
Conclusion: A Pathway to Understanding Immunomodulation
The methodologies outlined in this guide provide a robust framework for characterizing the cytokine response to pyrimido[5,4-b]indole treatment. By carefully selecting the appropriate cell model, experimental controls, and cytokine detection platform, researchers can generate high-quality data to elucidate the immunomodulatory properties of these promising compounds. This, in turn, will accelerate the development of novel therapeutics for a range of diseases with an underlying immunological basis.
References
-
Biocompare. (n.d.). Cytokine Multiplex Assays. Retrieved from [Link]
-
University of Iowa Health Care. (n.d.). Intracellular Cytokine Staining: Number 1 | Flow Cytometry. Carver College of Medicine. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Multiplex Cytokine Assays for Immune Profiling. Retrieved from [Link]
-
Anilocus. (n.d.). Intracellular Cytokine Staining Protocol. Retrieved from [Link]
-
Leng, S. X., et al. (2008). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. Journal of Gerontology: MEDICAL SCIENCES, 63(8), 879-884. Retrieved from [Link]
-
Shukla, N. M., et al. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 56(10), 4029-4045. Retrieved from [Link]
-
Yin, Y., Mitson-Salazar, A., & Prussin, C. (2015). Detection of Intracellular Cytokines by Flow Cytometry. Current Protocols in Immunology, 110, 6.24.1-6.24.18. Retrieved from [Link]
-
Bio-Rad Laboratories. (2021, April 21). Surface and Intracellular Cytokine Staining for Flow Cytometry [Video]. YouTube. Retrieved from [Link]
-
ACS Publications. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. Retrieved from [Link]
-
University of Cambridge. (n.d.). Intracellular cytokine staining Protocol. Retrieved from [Link]
-
Chan, M., et al. (2017). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Combinatorial Science, 19(8), 533-543. Retrieved from [Link]
-
Hayashi, T., et al. (2018). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 61(1), 237-251. Retrieved from [Link]
-
Hayashi, T., et al. (2017). Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 60(20), 8487-8501. Retrieved from [Link]
-
Nano-Tox. (n.d.). Detection of cytokine release in A549 cells. Retrieved from [Link]
-
ResearchGate. (2016, February 24). Preparation of blood and PBMC for cytokine secretion. Retrieved from [Link]
-
Dobrovolskaia, M. A., et al. (2018). Preparation of Human Whole Blood and Peripheral Blood Mononuclear Cell Cultures to Analyze Nanoparticles' Potential to Induce Cytokines In Vitro. In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Center for Biotechnology Information. Retrieved from [Link]
-
Cedrone, E., Potter, T. M., Neun, B. W., & Dobrovolskaia, M. A. (2019). Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants. In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Center for Biotechnology Information. Retrieved from [Link]
-
Shukla, N. M., et al. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 56(10), 4029–4045. Retrieved from [Link]
-
BosterBio. (2018, February 7). ELISA Protocol. Retrieved from [Link]
-
Nelson, C. E., et al. (2019). Macrophage Activation by a Substituted Pyrimido[5,4-b]Indole Increases Anti-Cancer Activity. Scientific Reports, 9(1), 4752. Retrieved from [Link]
Sources
- 1. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. escholarship.org [escholarship.org]
- 8. revvity.com [revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. PBMC Cytokines - Creative Proteomics [cytokine.creative-proteomics.com]
- 11. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. materialneutral.info [materialneutral.info]
- 14. biocompare.com [biocompare.com]
- 15. criver.com [criver.com]
- 16. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intracellular Cytokine Staining Protocol [anilocus.com]
- 18. lerner.ccf.org [lerner.ccf.org]
- 19. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 20. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 21. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Derivatization of the Pyrimido[5,4-b]indole Scaffold for SAR Studies
Introduction: The Pyrimido[5,4-b]indole Scaffold - A Privileged Structure in Drug Discovery
The pyrimido[5,4-b]indole core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This scaffold is a key structural motif in molecules targeting a range of therapeutic areas, from cancer immunotherapy to neurodegenerative diseases. Notably, derivatives of this scaffold have been identified as potent Toll-like receptor 4 (TLR4) agonists, kinase inhibitors, and alpha-1 adrenoceptor ligands.[1][2][3][4][5][6] The adaptability of the pyrimido[5,4-b]indole system to interact with diverse biological targets makes it a "privileged scaffold" for the development of novel therapeutics.
The strategic derivatization of this core structure is paramount for elucidating structure-activity relationships (SAR), which in turn guides the optimization of lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This document provides a comprehensive guide for researchers, offering detailed protocols for the synthesis of pyrimido[5,4-b]indole derivatives and the subsequent biological evaluation to establish robust SAR.
Strategic Derivatization of the Pyrimido[5,4-b]indole Core
SAR studies on the pyrimido[5,4-b]indole scaffold have revealed several key positions where chemical modifications can significantly impact biological activity.[1][5][7] The primary points of derivatization include the N3 and N5 positions of the pyrimidine ring, the C2 position, and the C7 and C8 positions of the indole ring.
-
N3- and N5-Alkylations: Alkylation at the N5 position has been shown to reduce cytotoxicity while maintaining TLR4 agonist activity.[1][5] Modifications at the N3 position can also influence the biological response.
-
C2-Thioacetamide Modifications: The 2-thioacetamide moiety is a common feature in many active pyrimido[5,4-b]indole derivatives. Alterations to the substituent on the acetamide can fine-tune the compound's interaction with its biological target.[1]
-
C7 and C8 Substitutions: The indole ring offers opportunities for substitution at the C7 and C8 positions. The introduction of various hydrophobic and hydrogen-bonding groups at these positions can enhance interactions with the target protein. For instance, aryl substitutions at the C8 position have been found to significantly increase TLR4 agonist potency.[1][2]
The following sections provide detailed protocols for performing these key derivatization reactions.
Synthetic Protocols for Derivatization
General Synthetic Workflow
The synthesis of derivatized pyrimido[5,4-b]indoles typically follows a multi-step sequence, starting with the construction of the core scaffold, followed by the introduction of desired functional groups.
Caption: General synthetic workflow for pyrimido[5,4-b]indole derivatization.
Protocol 1: N5-Alkylation of the Pyrimido[5,4-b]indole Core
Rationale: N-alkylation at the indole nitrogen (N5) is a common strategy to modulate the lipophilicity and steric bulk of the molecule, which can influence its binding affinity and pharmacokinetic properties. This protocol describes a general method for N-alkylation using a base and an alkyl halide.
Materials:
-
Pyrimido[5,4-b]indole core
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Sodium hydride (NaH) or potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the pyrimido[5,4-b]indole core (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N5-alkylated pyrimido[5,4-b]indole.[8]
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the N-H proton signal and the appearance of new signals corresponding to the alkyl group in the NMR spectra will confirm successful alkylation.
Protocol 2: C8-Arylation via Suzuki-Miyaura Cross-Coupling
Rationale: The introduction of aryl groups at the C8 position can significantly enhance the biological activity of pyrimido[5,4-b]indoles, likely through additional binding interactions with the target protein.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between an aryl halide and an arylboronic acid.
Materials:
-
8-Bromo-pyrimido[5,4-b]indole derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3)
-
Solvent (e.g., dimethoxyethane (DME) or a mixture of DMF and water)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the 8-bromo-pyrimido[5,4-b]indole derivative (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (DME or DMF/water mixture).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the C8-arylated product.[9][10][11]
Characterization: The successful coupling can be confirmed by the disappearance of the starting aryl bromide and the appearance of the desired product in the LC-MS analysis. Further confirmation is achieved through ¹H NMR, ¹³C NMR, and HRMS.
Protocols for Biological Evaluation
Assessing TLR4 Agonist Activity
A common and effective method for evaluating the TLR4 agonist activity of pyrimido[5,4-b]indole derivatives is to use a reporter cell line, such as HEK-Blue™ hTLR4 cells. These cells are engineered to express human TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[7][12][13]
Caption: Workflow for TLR4 agonist activity assay using a reporter cell line.
Protocol 3: HEK-Blue™ hTLR4 Reporter Assay
Materials:
-
HEK-Blue™ hTLR4 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
QUANTI-Blue™ Solution (InvivoGen)
-
Test compounds (pyrimido[5,4-b]indole derivatives)
-
Positive control (e.g., Lipopolysaccharide - LPS)
-
Negative control (vehicle, e.g., DMSO)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions. On the day of the assay, harvest the cells and resuspend them in HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10⁵ cells/mL.[14]
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (LPS) in cell culture medium. The final concentration of DMSO should be kept below 0.5%.
-
Assay Plate Setup: Add 20 µL of the diluted compounds, positive control, or negative control to the wells of a 96-well plate.
-
Cell Seeding: Add 180 µL of the cell suspension to each well.
-
Incubation: Incubate the plate at 37 °C in a 5% CO₂ incubator for 18-24 hours.[15]
-
SEAP Detection: After incubation, add 20 µL of the supernatant from each well to a new 96-well plate. Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Measurement: Incubate the plate at 37 °C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer.
-
Data Analysis: Plot the absorbance values against the compound concentrations and fit the data to a dose-response curve to determine the EC₅₀ and maximal efficacy for each compound.[16]
Protocol 4: Measurement of Cytokine Production in Dendritic Cells
Rationale: To further characterize the immunomodulatory effects of the pyrimido[5,4-b]indole derivatives, it is important to measure the production of key cytokines, such as Interleukin-6 (IL-6) and Interferon-gamma-induced protein 10 (IP-10), in primary immune cells like bone marrow-derived dendritic cells (BMDCs).[8][17]
Materials:
-
Bone marrow-derived dendritic cells (BMDCs)
-
Test compounds
-
Positive control (e.g., LPS)
-
ELISA kits for IL-6 and IP-10
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
BMDC Culture: Generate and culture BMDCs from mouse bone marrow according to standard protocols.
-
Cell Treatment: Seed the BMDCs in 96-well plates and treat them with various concentrations of the test compounds or controls.
-
Incubation: Incubate the cells at 37 °C in a 5% CO₂ incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatants.
-
ELISA: Perform ELISAs for IL-6 and IP-10 on the collected supernatants according to the manufacturer's instructions.[18][19]
-
Data Analysis: Quantify the cytokine concentrations based on the standard curves and compare the levels induced by the different compounds.
Assessing Kinase Inhibitory Activity
For pyrimido[5,4-b]indole derivatives with potential kinase inhibitory activity, various in vitro kinase assays can be employed to determine their potency and selectivity.
Protocol 5: DYRK1A Kinase Inhibition Assay (ADP-Glo™)
Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and therefore, a decrease in the luminescent signal indicates inhibition of the kinase.[20]
Materials:
-
Recombinant DYRK1A enzyme
-
DYRK1A substrate (e.g., a specific peptide)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer with a low percentage of DMSO.
-
Kinase Reaction: In a 384-well plate, add the test compound, recombinant DYRK1A enzyme, and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[20]
-
Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Data Interpretation for SAR Studies
The data generated from the synthetic and biological evaluations should be systematically compiled to establish clear SAR trends.
Table 1: Example SAR Data for Pyrimido[5,4-b]indole Derivatives
| Compound ID | R¹ (N5) | R² (C8) | R³ (2-thioacetamide) | TLR4 Agonist Activity (EC₅₀, µM) | DYRK1A Inhibition (IC₅₀, µM) |
| 1 | H | H | Cyclohexyl | 5.2 | >100 |
| 2 | Me | H | Cyclohexyl | 2.8 | >100 |
| 3 | Me | Ph | Cyclohexyl | 0.9 | 85.3 |
| 4 | Me | 4-F-Ph | Cyclohexyl | 0.5 | 62.1 |
| 5 | Me | H | Phenyl | 8.1 | >100 |
By analyzing such data, researchers can deduce the following:
-
Effect of N5-alkylation: Comparing compound 1 and 2, the introduction of a methyl group at the N5 position leads to a modest increase in TLR4 agonist activity.
-
Impact of C8-arylation: The introduction of a phenyl group at the C8 position (compound 3) significantly enhances TLR4 agonism. Further substitution on the C8-aryl ring (compound 4) can further improve potency.
-
Influence of the 2-thioacetamide substituent: Changing the cyclohexyl group to a phenyl group on the 2-thioacetamide moiety (compound 5) results in a decrease in TLR4 agonist activity.
Conclusion
The pyrimido[5,4-b]indole scaffold is a versatile platform for the design of novel therapeutic agents. A systematic approach to its derivatization, coupled with robust biological evaluation, is crucial for understanding the SAR and for the development of optimized lead compounds. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to effectively explore the chemical space around this privileged scaffold and to advance their drug discovery programs.
References
-
Bazin, H. G., et al. (2018). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 61(21), 9585–9604. [Link]
-
Wang, X., et al. (2017). An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors. PLoS ONE, 12(1), e0170442. [Link]
-
InvivoGen. (n.d.). HEK-Blue™ TLR4. Retrieved from [Link]
-
David, S. A., et al. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ACS Medicinal Chemistry Letters, 4(7), 684–688. [Link]
-
Eurtivong, C., et al. (2020). Mining Public Domain Data to Develop Selective DYRK1A Inhibitors. ACS Omega, 5(2), 1056–1066. [Link]
-
InvivoGen. (n.d.). Mouse TLR4 reporter HEK293 cells | HEK-Blue™ mTLR4. Retrieved from [Link]
-
InvivoGen. (n.d.). Human TLR4 reporter HEK293 cells | HEK-Blue™ hTLR4. Retrieved from [Link]
-
Li, J., et al. (2020). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Molecules, 25(18), 4234. [Link]
-
Reddy, T. J., et al. (2012). Synthesis of pyrido[2,3-b]indoles and pyrimidoindoles via Pd-catalyzed amidation and cyclization. Organic & Biomolecular Chemistry, 10(42), 8499–8506. [Link]
-
National Cancer Institute. (n.d.). Detection of nanoparticles' ability to stimulate toll-like receptors using HEK-Blue reporter cell lines. Retrieved from [Link]
- Kim, C., et al. (2019). Synthetic strategies to pyrimido [4,5-B]indole: A privileged fused-indole scaffold. In Indole: Synthesis, Functions and Reactions. Nova Science Publishers, Inc.
-
Farkas, V., et al. (2016). A Light-Controlled TLR4 Agonist and Selectable Activation of Cell Subpopulations. ACS Central Science, 2(8), 547–553. [Link]
-
David, S. A., et al. (2013). Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. Journal of Medicinal Chemistry, 56(11), 4539–4550. [Link]
-
PNAS. (2013). TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS. Retrieved from [Link]
-
Bazin, H. G., et al. (2018). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 61(21), 9585–9604. [Link]
-
Ceballos, M., et al. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 21(11), 1478. [Link]
-
White, M. C., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Nature Chemistry, 11(10), 923–929. [Link]
-
Kempe, R., et al. (2022). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 28(1), e202103565. [Link]
-
Tadesse, S., et al. (2024). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Bioorganic & Medicinal Chemistry, 102, 117627. [Link]
-
Gangjee, A., et al. (2017). Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. Journal of Medicinal Chemistry, 60(20), 8499–8515. [Link]
-
El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2153–2164. [Link]
-
Ghorab, M. M., et al. (2019). Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1][2][20]triazino[3′,4′:3,4][1][2][20]triazino[5,6-b]indole Derivatives as Potential Anticancer Agents. Molecules, 24(18), 3274. [Link]
-
ResearchGate. (n.d.). IL-6 secretion by dendritic cells. Retrieved from [Link]
-
Bazin, H. G., et al. (2018). Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 61(21), 9585–9604. [Link]
-
Re, F., et al. (2005). IL-6 and IL-10 induction from dendritic cells in response to Mycobacterium tuberculosis is predominantly dependent on TLR2-mediated recognition. Journal of Immunology, 174(10), 6336–6343. [Link]
-
Pigini, M., et al. (2004). New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes. Journal of Medicinal Chemistry, 47(14), 3648–3657. [Link]
-
Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Retrieved from [Link]
-
David, S. A., et al. (2013). Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. Journal of Medicinal Chemistry, 56(11), 4539–4550. [Link]
-
Cooks, R. G., et al. (2019). Chemoselective N‐Alkylation of Indoles in Aqueous Microdroplets. Angewandte Chemie International Edition, 58(24), 8090–8094. [Link]
-
Albrecht, Ł., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chen, W., et al. (2012). Interleukin-6 Induces the Generation of IL-10-Producing Tr1 Cells and Suppresses Autoimmune Tissue Inflammation. The Journal of Immunology, 189(7), 3463–3472. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-thio derivatives of 4-phenyl-9H-pyrimido[4,5-b]indole. Retrieved from [Link]
-
YouTube. (2018). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. Retrieved from [Link]
-
International Immunology. (n.d.). Anti-human TLR7 antibody for therapeutic intervention in systemic lupus erythematosus. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimido[5,4‐b]indoles via Pd‐catalyzed amidation and.... Retrieved from [Link]
-
Digital Commons@Becker. (2022). Synthesis and structure-activity relationship of thioacetamide-triazoles against Escherichia coli. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. invivogen.com [invivogen.com]
- 13. invivogen.com [invivogen.com]
- 14. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A Light-Controlled TLR4 Agonist and Selectable Activation of Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IL-6 and IL-10 induction from dendritic cells in response to Mycobacterium tuberculosis is predominantly dependent on TLR2-mediated recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interleukin-6 Induces the Generation of IL-10-Producing Tr1 Cells and Suppresses Autoimmune Tissue Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. promega.de [promega.de]
Application of Pyrimido[5,4-b]indoles in Immunology Research: A Technical Guide
This guide provides an in-depth exploration of the pyrimido[5,4-b]indole scaffold and its burgeoning applications in immunological research. We will delve into the core mechanisms of action, provide detailed protocols for experimental validation, and present key structure-activity relationship (SAR) data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical class in their work.
Introduction: The Immunomodulatory Potential of Pyrimido[5,4-b]indoles
The pyrimido[5,4-b]indole core structure has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable capacity for interacting with key targets within the immune system. Initially identified through high-throughput screening campaigns, these compounds have shown significant promise as modulators of both innate and adaptive immunity.[1][2] Their utility spans from potent adjuvants that can enhance vaccine efficacy to novel agents in cancer immunotherapy and potential therapeutics for inflammatory disorders.[3][4][5]
The primary immunological application of this class of molecules stems from their activity as agonists of Toll-like Receptor 4 (TLR4).[6][7] Unlike the canonical lipid-based ligands for TLR4, pyrimido[5,4-b]indoles represent a unique class of non-lipid-like activators.[1][2] This distinction opens up new avenues for developing synthetic immune modulators with potentially improved safety and manufacturing profiles compared to traditional adjuvants.[1]
Furthermore, the versatility of the pyrimido[5,4-b]indole scaffold allows for chemical modifications that can fine-tune its biological activity. Specific substitutions have been shown to bias the TLR4-mediated signaling towards either a pro-inflammatory or an interferon-dominant response.[1][7] Beyond TLR4, derivatives of this scaffold have also been identified as potent inhibitors of various protein kinases, including Janus kinase 2 (JAK2), highlighting their potential in treating myeloproliferative disorders and other kinase-driven pathologies.[8]
Mechanism of Action: Targeting the TLR4 Signaling Complex
The principal mechanism by which pyrimido[5,4-b]indoles exert their immunomodulatory effects is through the activation of the Toll-like Receptor 4 (TLR4) signaling pathway. Computational and experimental evidence suggests that these compounds bind to the myeloid differentiation protein-2 (MD-2), a co-receptor that forms a complex with TLR4.[1][6][7] This interaction mimics the binding of the natural ligand, lipopolysaccharide (LPS), leading to the dimerization of the TLR4/MD-2 complex and the initiation of downstream signaling cascades.
Upon activation, TLR4 recruits intracellular adaptor proteins, primarily MyD88 and TRIF. The MyD88-dependent pathway culminates in the activation of the transcription factor NF-κB, leading to the expression of pro-inflammatory cytokines such as IL-6 and IL-8.[1][2] The TRIF-dependent pathway, on the other hand, leads to the activation of IRF3 and the subsequent production of type I interferons, like IFN-γ-induced protein 10 (IP-10).[1][7]
The ability of certain pyrimido[5,4-b]indole analogs to preferentially activate one pathway over the other underscores their potential for tailored immunomodulation.[1][9] For instance, compounds that skew the response towards type I interferon production could be particularly valuable as antiviral agents or vaccine adjuvants for diseases where a Th1-biased response is desirable.
Caption: Pyrimido[5,4-b]indole-mediated TLR4 signaling pathway.
Applications and Experimental Protocols
Screening for TLR4 Agonist Activity using Reporter Cell Lines
A primary application of pyrimido[5,4-b]indoles is the identification of novel TLR4 agonists. Reporter cell lines provide a robust and high-throughput method for initial screening.
Protocol: NF-κB Reporter Assay in THP-1 Cells [3]
-
Cell Culture: Culture THP-1 CellSensor NF-κB-bla reporter cells according to the manufacturer's instructions. These cells contain a beta-lactamase reporter gene under the control of an NF-κB response element.
-
Cell Plating: Seed the cells in 96-well plates at a density of 10,000-20,000 cells per well.
-
Compound Treatment: Add pyrimido[5,4-b]indole compounds at various concentrations. Include a positive control (e.g., LPS) and a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plates for a defined period, typically 5 to 24 hours, to allow for NF-κB activation and reporter gene expression.
-
Detection: Add a FRET-based beta-lactamase substrate (e.g., LiveBLAzer™-FRET B/G) to each well.
-
Data Acquisition: Measure the fluorescence emission at both 460 nm (coumarin) and 530 nm (fluorescein) using a fluorescence plate reader.
-
Analysis: Calculate the ratio of coumarin to fluorescein emission. An increase in this ratio indicates beta-lactamase activity and, consequently, NF-κB activation.
Protocol: SEAP Reporter Assay in HEK-Blue™ TLR4 Cells [3][9]
-
Cell Culture: Maintain HEK-Blue™ hTLR4 cells, which are co-transfected with human TLR4, MD-2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Plating: Plate 2.5 x 10⁴ cells per well in a 96-well plate.
-
Compound Stimulation: Add graded doses of the pyrimido[5,4-b]indole compounds to the wells.
-
Incubation: Incubate for 20-24 hours.
-
SEAP Detection: Collect the culture supernatants and measure SEAP activity using a detection reagent like Quanti-Blue™.
-
Data Analysis: Measure the optical density at 630 nm. The OD is directly proportional to the level of NF-κB activation.
Validation of Immunomodulatory Activity in Primary Immune Cells
Following initial screening, it is crucial to validate the activity of hit compounds in primary immune cells, which more closely represent the in vivo physiological environment.
Protocol: Cytokine Profiling in Human PBMCs and Mouse BMDCs [1][2]
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation. For mouse studies, generate bone marrow-derived dendritic cells (BMDCs) from the bone marrow of mice.
-
Cell Culture and Stimulation: Plate the primary cells in 96-well plates and stimulate them with a titration of the pyrimido[5,4-b]indole compounds for 18-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentrations of key cytokines such as IL-6, IL-8, and IP-10 in the supernatants using commercially available ELISA kits.
-
Data Analysis: Generate dose-response curves to determine the EC₅₀ values for cytokine induction.
Application in Cancer Immunotherapy: Macrophage Activation and Phagocytosis
Pyrimido[5,4-b]indoles can polarize macrophages towards an anti-tumor M1 phenotype, enhancing their ability to engulf and destroy cancer cells.[4][10]
Protocol: Macrophage Phagocytosis Assay [4]
-
Macrophage Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Macrophage Activation: Treat the macrophages with a pyrimido[5,4-b]indole compound (e.g., PBI1) for 24 hours to induce an M1-like phenotype.
-
Cancer Cell Labeling: Label a cancer cell line (e.g., Daudi B-cell lymphoma) with a fluorescent dye (e.g., pHrodo™ Green) that fluoresces in the acidic environment of the phagosome.
-
Co-culture: Co-culture the activated macrophages with the labeled cancer cells for a few hours.
-
Analysis:
-
Flow Cytometry: Quantify the percentage of macrophages that have engulfed cancer cells by measuring the fluorescence of the macrophage population.
-
Confocal Microscopy: Visualize and confirm the phagocytosis of cancer cells by macrophages.
-
Caption: Workflow for assessing macrophage phagocytic activity.
Structure-Activity Relationship (SAR) Insights
SAR studies have been instrumental in optimizing the potency and modulating the activity of pyrimido[5,4-b]indoles.[9] Modifications at the carboxamide, N-3, and N-5 positions have been shown to significantly impact TLR4-dependent cytokine production.[1][7]
| Position of Modification | Observation | Reference |
| Carboxamide | The presence of a hydrophobic moiety of significant volume is crucial for maintaining activity. Phenyl and substituted phenyl carboxamides can skew the response towards the type I interferon pathway (higher IP-10, lower IL-6). | [1][7] |
| N-5 | Substitution with short alkyl groups can reduce the cytotoxicity of the compounds while preserving TLR4 agonist activity. | [1][7][9] |
| C8 | The addition of aryl groups, such as phenyl and β-naphthyl, at the C8 position can significantly increase the potency of the compounds as TLR4 agonists. | [9] |
Beyond TLR4: Kinase Inhibition
While TLR4 agonism is a prominent feature, the pyrimido[5,4-b]indole scaffold is also a valuable template for developing kinase inhibitors.[8] Certain derivatives have demonstrated inhibitory activity against a range of serine/threonine and tyrosine kinases.
-
JAK2 Inhibition: 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides, a related class of compounds, have been developed as potent and selective inhibitors of JAK2 for the treatment of myeloproliferative disorders.
-
CMGC Kinase Family Inhibition: 9H-pyrimido[5,4-b]indol-4-amine derivatives have shown inhibitory activity against kinases such as CK1δ/ε and DYRK1A, with some compounds exhibiting submicromolar IC₅₀ values.[8]
These findings suggest that the pyrimido[5,4-b]indole scaffold can be rationally designed to target specific kinases involved in various immune and cell signaling pathways.
Conclusion
Pyrimido[5,4-b]indoles represent a highly adaptable and promising class of compounds for immunology research and drug development. Their ability to selectively activate TLR4, with the potential to bias downstream signaling, makes them attractive candidates for vaccine adjuvants and immunomodulatory therapies. Furthermore, their demonstrated utility in promoting anti-tumor immune responses and as a scaffold for kinase inhibitors highlights their broad therapeutic potential. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and harness the immunological applications of this versatile chemical entity.
References
-
Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. [Link]
-
Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ACS Publications. [Link]
-
Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. PubMed Central. [Link]
-
Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. National Institutes of Health. [Link]
-
Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. [Link]
-
Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders. PubMed. [Link]
-
Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. MDPI. [Link]
-
Macrophage Activation by a Substituted Pyrimido[5,4-b]Indole Increases Anti-Cancer Activity. SpringerLink. [Link]
-
Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ACS Publications. [Link]
-
Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. PubMed. [Link]
-
Macrophage Activation by a Substituted pyrimido[5,4-b]indole Increases Anti-Cancer Activity. National Institutes of Health. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage Activation by a Substituted Pyrimido[5,4-b]Indole Increases Anti-Cancer Activity | bioRxiv [biorxiv.org]
- 5. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage activation by a substituted pyrimido[5,4-b]indole increases anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Pyrimido[5,4-b]indole-Based Vaccine Adjuvants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Adjuvants and the Promise of Pyrimido[5,4-b]indoles
The development of effective vaccines is a cornerstone of modern medicine. While antigens are the basis of vaccine-induced immunity, they are often insufficient on their own to elicit a robust and durable protective response. This is where adjuvants play a critical role. Adjuvants are substances that, when co-administered with an antigen, potentiate the immune response.[1] The discovery and development of novel, well-defined, and safe adjuvants are paramount for the next generation of vaccines, particularly for challenging pathogens and for vulnerable populations.[2][3]
Small molecule immune potentiators (SMIPs) have emerged as a promising class of adjuvants due to their defined chemical structures, potential for large-scale synthesis, and the ability to rationally design their immunological properties.[2][4] Among these, compounds based on the pyrimido[5,4-b]indole scaffold have garnered significant interest. These heterocyclic molecules have been identified as potent agonists of Toll-like receptors (TLRs), key pattern recognition receptors of the innate immune system.[5][6][7][8] By activating TLRs, pyrimido[5,4-b]indole derivatives can effectively bridge the innate and adaptive immune systems, leading to enhanced antigen presentation, robust T-cell activation, and potent antibody production.[9][][11]
This comprehensive guide provides a detailed technical overview and practical protocols for the development of pyrimido[5,4-b]indole-based vaccine adjuvants. It is designed to equip researchers with the foundational knowledge and step-by-step methodologies to synthesize, formulate, and evaluate these promising immunomodulators.
Mechanism of Action: Harnessing Toll-Like Receptor Signaling
The adjuvant activity of pyrimido[5,4-b]indoles is primarily attributed to their ability to act as agonists for Toll-like receptors (TLRs). Different derivatives of this scaffold have been shown to selectively target specific TLRs, most notably TLR4 and potentially TLR7/8 depending on the chemical substitutions.[5][6][7][8]
1.1. TLR4 Agonism:
A significant body of research has focused on pyrimido[5,4-b]indoles as non-lipid-like TLR4 agonists.[5][6][7][8] Unlike the canonical TLR4 ligand, lipopolysaccharide (LPS), these small molecules offer the potential for a more controlled and less toxic activation of the TLR4 signaling pathway.[12][13] Activation of TLR4 on antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules.[12][14] This creates an inflammatory microenvironment at the site of injection, promoting the recruitment of immune cells and enhancing antigen uptake and presentation to T cells.[1]
1.2. Potential for TLR7/8 Agonism:
While TLR4 agonism is well-documented for certain pyrimido[5,4-b]indoles, the broader class of small molecule immunomodulators includes potent TLR7 and TLR8 agonists.[][15][16][17] These receptors recognize single-stranded RNA and play a crucial role in antiviral immunity. Activation of TLR7/8 signaling pathways strongly promotes a T helper 1 (Th1)-biased immune response, characterized by the production of interferon-gamma (IFN-γ), which is critical for clearing intracellular pathogens.[][15][17] The development of pyrimido[5,4-b]indole derivatives with TLR7/8 agonist activity is an active area of research.
Signaling Pathway Overview:
Caption: TLR4 Signaling Pathway Activated by Pyrimido[5,4-b]indoles.
Synthesis and Formulation of Pyrimido[5,4-b]indole Adjuvants
The successful development of a pyrimido[5,4-b]indole-based adjuvant hinges on a robust synthetic route to produce the core scaffold and its derivatives, followed by an effective formulation strategy to ensure stability, delivery, and optimal immunostimulatory activity.
2.1. General Synthesis of the Pyrimido[5,4-b]indole Scaffold
Several synthetic strategies have been reported for the construction of the pyrimido[5,4-b]indole ring system.[18][19][20][21] A common and versatile approach involves a multi-component reaction, which allows for the rapid generation of diverse derivatives. The following is a representative protocol based on a palladium-catalyzed amidation and cyclization reaction.[18]
Protocol 2.1: Synthesis of a Representative N-substituted Pyrimido[5,4-b]indole
Materials:
-
Substituted 2-formyl-3-haloindole
-
Substituted amidine hydrochloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a dry, oven-dried round-bottom flask, add the substituted 2-formyl-3-haloindole (1.0 mmol), substituted amidine hydrochloride (1.2 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), and K₂CO₃ (3.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyrimido[5,4-b]indole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
2.2. Formulation of Pyrimido[5,4-b]indole Adjuvants
The formulation of a small molecule adjuvant is critical for its efficacy and safety.[2][11] A well-designed formulation can enhance the adjuvant's stability, improve its co-delivery with the antigen to APCs, and modulate its pharmacokinetic profile to minimize systemic toxicity.[4][13] Liposomal formulations are particularly attractive for small molecule adjuvants.[13][22][23]
Protocol 2.2: Formulation of a Pyrimido[5,4-b]indole Adjuvant in Liposomes
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Pyrimido[5,4-b]indole derivative (lipophilic)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic light scattering (DLS) instrument
Procedure:
-
In a round-bottom flask, dissolve DPPC (e.g., 20 mg), cholesterol (e.g., 5 mg), and the pyrimido[5,4-b]indole derivative (e.g., 1 mg) in chloroform. The molar ratio of lipids and the adjuvant should be optimized.
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids (e.g., 50-60 °C for DPPC). This will form multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator until the suspension becomes translucent.
-
For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a mini-extruder.
-
Characterize the final liposomal formulation for particle size and polydispersity index (PDI) using DLS.
-
Determine the encapsulation efficiency of the pyrimido[5,4-b]indole derivative using a suitable analytical method (e.g., HPLC) after separating the free drug from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography).
-
The final antigen can be co-encapsulated or surface-adsorbed to the liposomes depending on the nature of the antigen and the desired immune response.
In Vitro Evaluation of Adjuvant Activity
In vitro assays are essential for the initial screening and characterization of novel adjuvants. These assays provide valuable information on the mechanism of action, potency, and potential for inducing a desired immune response.[24][25]
3.1. Dendritic Cell Maturation Assay
Dendritic cells (DCs) are professional APCs that play a crucial role in initiating adaptive immune responses.[4][26] Adjuvants that can induce DC maturation are highly sought after.[4][][21] DC maturation is characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86), MHC class II molecules, and the production of pro-inflammatory cytokines.[4][21]
Protocol 3.1: Human Monocyte-Derived Dendritic Cell (mo-DC) Maturation Assay
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
-
Recombinant human GM-CSF and IL-4
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine
-
Pyrimido[5,4-b]indole adjuvant (and vehicle control)
-
LPS (positive control)
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD11c, anti-HLA-DR, anti-CD80, anti-CD86, anti-CD83)
-
Flow cytometer
-
ELISA kits for human IL-6, TNF-α, and IL-12p70
Procedure:
-
Isolate PBMCs from buffy coats or whole blood by density gradient centrifugation (e.g., using Ficoll-Paque).
-
Isolate CD14+ monocytes from PBMCs by magnetic-activated cell sorting (MACS).
-
Culture the monocytes in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 50 ng/mL) for 5-6 days to generate immature mo-DCs (iDCs).
-
On day 6, harvest the iDCs and seed them in a 24-well plate at a density of 1 x 10⁶ cells/mL.
-
Treat the iDCs with various concentrations of the pyrimido[5,4-b]indole adjuvant, vehicle control, or LPS (e.g., 100 ng/mL) for 24-48 hours.
-
After incubation, harvest the cells and the culture supernatants.
-
Flow Cytometry Analysis: Stain the cells with a cocktail of fluorescently labeled antibodies against DC markers (CD11c) and maturation markers (HLA-DR, CD80, CD86, CD83). Analyze the expression levels of these markers on the CD11c+ population by flow cytometry.
-
Cytokine Analysis: Measure the concentrations of IL-6, TNF-α, and IL-12p70 in the culture supernatants using commercial ELISA kits according to the manufacturer's instructions.
Data Presentation:
| Treatment | CD80 MFI | CD86 MFI | HLA-DR MFI | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-12p70 (pg/mL) |
| Vehicle Control | ||||||
| Pyrimido[5,4-b]indole (X µM) | ||||||
| Pyrimido[5,4-b]indole (Y µM) | ||||||
| LPS (100 ng/mL) |
In Vivo Evaluation of Adjuvant Efficacy
In vivo studies in animal models are crucial to assess the immunogenicity and protective efficacy of a vaccine formulation containing the novel adjuvant.[25][27][28] Mice are the most commonly used animal model for initial adjuvant evaluation.[27][28]
4.1. Immunization and Sample Collection
Protocol 4.1: Murine Immunization Study
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Model antigen (e.g., ovalbumin - OVA)
-
Pyrimido[5,4-b]indole adjuvant formulation
-
Control adjuvant (e.g., Alum)
-
Sterile PBS
-
Syringes and needles (e.g., 27-30 gauge)
-
Equipment for blood collection (e.g., retro-orbital or tail vein) and spleen harvesting
Procedure:
-
Acclimatize the mice for at least one week before the start of the experiment.
-
Prepare the vaccine formulations by mixing the antigen with the adjuvant or PBS (for the antigen-only group). For example, 20 µg of OVA per 100 µL dose.
-
Divide the mice into experimental groups (n=5-10 per group):
-
Group 1: PBS (negative control)
-
Group 2: Antigen alone
-
Group 3: Antigen + Control Adjuvant (e.g., Alum)
-
Group 4: Antigen + Pyrimido[5,4-b]indole adjuvant
-
-
Immunize the mice via the subcutaneous (s.c.) or intramuscular (i.m.) route on Day 0. The injection volume is typically 50-100 µL.[25]
-
Administer a booster immunization on Day 14 or 21 with the same formulations.
-
Collect blood samples at various time points (e.g., pre-immunization, 2 weeks post-prime, and 2 weeks post-boost) to measure antigen-specific antibody responses.
-
At the end of the study (e.g., 2 weeks post-boost), euthanize the mice and harvest spleens for the analysis of T-cell responses.
Experimental Workflow:
Caption: Typical Murine Immunization Schedule.
4.2. Analysis of Humoral Immune Response
The ability of an adjuvant to enhance antigen-specific antibody production is a key measure of its efficacy.[27] ELISA is a standard method to quantify antigen-specific IgG, as well as IgG1 and IgG2a/c isotypes, which can provide insights into the type of T-helper response (Th2 vs. Th1).[27]
Protocol 4.2: Antigen-Specific IgG ELISA
Materials:
-
96-well high-binding ELISA plates
-
Antigen (e.g., OVA)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG, IgG1, and IgG2a detection antibodies
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat the ELISA plates with the antigen (e.g., 2-5 µg/mL in coating buffer) overnight at 4 °C.
-
Wash the plates three times with wash buffer.
-
Block the plates with blocking buffer for 1-2 hours at room temperature.
-
Wash the plates three times with wash buffer.
-
Serially dilute the mouse serum samples in blocking buffer and add them to the plates. Incubate for 2 hours at room temperature.
-
Wash the plates five times with wash buffer.
-
Add the HRP-conjugated detection antibody (anti-IgG, anti-IgG1, or anti-IgG2a) diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plates five times with wash buffer.
-
Add TMB substrate and incubate in the dark until a color develops (5-15 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value above a pre-determined cut-off (e.g., 2-3 times the background).
4.3. Analysis of Cellular Immune Response
A key advantage of many novel adjuvants, including TLR agonists, is their ability to induce potent T-cell responses, which are crucial for protection against many intracellular pathogens and cancer.[16] Intracellular cytokine staining (ICS) followed by flow cytometry is a powerful technique to measure antigen-specific T-cell responses at the single-cell level.[9][15][16]
Protocol 4.3: Intracellular Cytokine Staining for Th1/Th2 Response
Materials:
-
Spleens from immunized mice
-
RPMI-1640 medium (complete)
-
Antigen (e.g., OVA) or specific peptides
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorescently labeled antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer
-
Fluorescently labeled antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4, anti-TNF-α)
-
Flow cytometer
Procedure:
-
Prepare single-cell suspensions from the harvested spleens by mechanical dissociation.
-
Lyse red blood cells using ACK lysis buffer.
-
Resuspend the splenocytes in complete RPMI-1640 medium and count the cells.
-
Seed the splenocytes in a 96-well plate at 1-2 x 10⁶ cells/well.
-
Stimulate the cells with the antigen (e.g., 10 µg/mL OVA) or a relevant peptide for 6 hours at 37 °C. Include unstimulated and positive controls (e.g., PMA/Ionomycin).
-
Add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-5 hours of stimulation to allow cytokines to accumulate inside the cells.
-
Harvest the cells and stain for surface markers (CD3, CD4, CD8) in the dark on ice.
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines (IFN-γ, IL-4, TNF-α) in the permeabilization buffer.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the percentage of cytokine-producing cells within the CD4+ and CD8+ T-cell populations.
Concluding Remarks and Future Directions
The pyrimido[5,4-b]indole scaffold represents a versatile platform for the development of novel small molecule vaccine adjuvants. By leveraging their ability to activate TLR signaling pathways, these compounds can significantly enhance both humoral and cellular immune responses to co-administered antigens. The protocols outlined in this guide provide a comprehensive framework for the synthesis, formulation, and immunological evaluation of these promising adjuvant candidates.
Future research in this area will likely focus on:
-
Structure-Activity Relationship (SAR) studies: To fine-tune the potency and selectivity of pyrimido[5,4-b]indole derivatives for specific TLRs and to optimize their safety profile.
-
Advanced formulation strategies: To improve the co-delivery of the adjuvant and antigen to target immune cells and to develop formulations suitable for different routes of administration (e.g., mucosal).
-
Combination adjuvants: Exploring the synergistic effects of pyrimido[5,4-b]indole-based adjuvants with other immunomodulators to further enhance vaccine efficacy.
The continued development of well-characterized and potent adjuvants like the pyrimido[5,4-b]indoles will be instrumental in addressing unmet needs in vaccinology and in the development of next-generation immunotherapies.
References
-
Anilocus. Intracellular Cytokine Staining Protocol. ([Link])
-
Cleveland Clinic Lerner Research Institute. "Detection of Intracellular Cytokines by Flow Cytometry". In: Current Protocols in Immunology. ([Link])
-
JoVE. Rapid In Vivo Assessment of Adjuvant's Cytotoxic T Lymphocytes Generation Capabilities for Vaccine Development. ([Link])
-
Frontiers in Immunology. Dendritic cell maturation assay for non-clinical immunogenicity risk assessment. ([Link])
-
JoVE. Evaluation of Host-Pathogen Responses and Vaccine Efficacy in Mice. ([Link])
-
ResearchGate. Synthesis of pyrimido[5,4‐b]indoles via Pd‐catalyzed amidation and... ([Link])
-
PMC - PubMed Central. Rational Design and In Vivo Characterization of Vaccine Adjuvants. ([Link])
-
Bio-protocol. Serum IgG, IgG1, and IgG2a ELISA. ([Link])
-
PMC - NIH. Evaluation of host pathogen responses and vaccine efficacy in mice. ([Link])
-
Frontiers. Dendritic cell maturation assay for non-clinical immunogenicity risk assessment: best practices recommended by the European Immunogenicity Platform. ([Link])
-
Elabscience. Mouse Th1/Th2 Flow Cytometry Staining Kit. ([Link])
-
NIH. Rapid In Vivo Assessment of Adjuvant's Cytotoxic T Lymphocytes Generation Capabilities for Vaccine Development. ([Link])
-
NIH. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma. ([Link])
-
PMC - PubMed Central. Co-encapsulation of synthetic lipidated TLR4 and TLR7/8 agonists in the liposomal bilayer results in a rapid, synergistic enhancement of vaccine-mediated humoral immunity. ([Link])
-
Mount Sinai Scholars Portal. Synthetic strategies to pyrimido [4,5-B]indole: A privileged fused-indole scaffold. ([Link])
-
ResearchGate. Vaccine adjuvants in vivo tests. How should I proceed? ([Link])
-
PubMed. Adaptation of an ELISA assay for detection of IgG2a responses against therapeutic monoclonal antibodies in a mouse immunization model. ([Link])
-
ResearchGate. Scheme 1. Synthesis of pyrimido[5,4-b]quinolines 4 and... ([Link])
-
PMC - NIH. A Quantitative ELISA Protocol for Detection of Specific Human IgG against the SARS-CoV-2 Spike Protein. ([Link])
-
MDPI. Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. ([Link])
-
Immundnz. Dendritic Cell Maturation Assay. ([Link])
-
ChemInform. A Rapid and Versatile Synthesis of Novel Pyrimido[5,4-b]carbazoles. ([Link])
-
Springer Nature Experiments. Liposomal Adjuvants: Preparation and Formulation with Antigens. ([Link])
-
Frontiers. Induction of Dendritic Cell Maturation and Activation by a Potential Adjuvant, 2-Hydroxypropyl-β-Cyclodextrin. ([Link])
-
PMC - NIH. A TLR4 agonist liposome formulation effectively stimulates innate immunity and enhances protection from bacterial infection. ([Link])
-
Broad Institute. Discovery of a small molecule TLR3 agonist adjuvant. ([Link])
-
Frontiers. Small Molecule Potentiator of Adjuvant Activity Enhancing Survival to Influenza Viral Challenge. ([Link])
-
InvivoGen. Vaccine Adjuvants | Review. ([Link])
-
Semantic Scholar. Dendritic cell-based in vitro assays for vaccine immunogenicity. ([Link])
-
PMC - NIH. Adjuvant formulation structure and composition are critical for the development of an effective vaccine against tuberculosis. ([Link])
-
bioRxiv. Macrophage Activation by a Substituted pyrimido[5,4-b]indole Increases Anti-Cancer Activity. ([Link])
-
MDPI. An Overview of Vaccine Adjuvants: Current Evidence and Future Perspectives. ([Link])
-
ACS Publications. Design, Synthesis, and Biological Evaluation of Novel Pyrimido[4,5-b]indole Derivatives Against Gram-Negative Multidrug-Resistant Pathogens. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Host-Pathogen Responses and Vaccine Efficacy in Mice [jove.com]
- 5. file.elabscience.com [file.elabscience.com]
- 6. fortislife.com [fortislife.com]
- 7. mabtech.com [mabtech.com]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Dendritic cell maturation assay for non-clinical immunogenicity risk assessment: best practices recommended by the European Immunogenicity Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Quantitative ELISA Protocol for Detection of Specific Human IgG against the SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A TLR4 agonist liposome formulation effectively stimulates innate immunity and enhances protection from bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular Cytokine Staining Protocol [anilocus.com]
- 14. lerner.ccf.org [lerner.ccf.org]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. researchgate.net [researchgate.net]
- 17. scholars.mssm.edu [scholars.mssm.edu]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Induction of Dendritic Cell Maturation and Activation by a Potential Adjuvant, 2-Hydroxypropyl-β-Cyclodextrin [frontiersin.org]
- 20. Co-encapsulation of synthetic lipidated TLR4 and TLR7/8 agonists in the liposomal bilayer results in a rapid, synergistic enhancement of vaccine-mediated humoral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Liposomal Adjuvants: Preparation and Formulation with Antigens | Springer Nature Experiments [experiments.springernature.com]
- 22. Frontiers | Dendritic cell maturation assay for non-clinical immunogenicity risk assessment: best practices recommended by the European Immunogenicity Platform [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Dendritic Cell Maturation Assay | Dendritic Cells DC [immundnz.com]
- 25. Rational Design and In Vivo Characterization of Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluation of host pathogen responses and vaccine efficacy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Rapid In Vivo Assessment of Adjuvant's Cytotoxic T Lymphocytes Generation Capabilities for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Adaptation of an ELISA assay for detection of IgG2a responses against therapeutic monoclonal antibodies in a mouse immunization model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrimido[5,4-b]indoles
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of pyrimido[5,4-b]indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. We provide in-depth troubleshooting guides and frequently asked questions based on established literature and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The format is designed to help you quickly identify your issue, understand the underlying chemical principles, and implement effective solutions.
Issue 1: Low or No Yield of the Desired Pyrimido[5,4-b]indole via Fischer Indolization
You've set up a Fischer indole synthesis to construct the indole portion of the scaffold, but TLC analysis shows a complex mixture, no product, or formation of unexpected byproducts like substituted anilines.
Probable Causes & Solutions
| Probable Cause | Scientific Explanation | Solution & Preventative Measures |
| Competing N-N Bond Cleavage | The key step in the Fischer synthesis is an acid-catalyzed[1][1]-sigmatropic rearrangement. However, a competing pathway is the heterolytic cleavage of the protonated N-N bond. This side reaction is particularly favored if the starting carbonyl compound bears strong electron-donating groups, which stabilize the resulting iminyl-carbocation intermediate.[2] | 1. Catalyst Choice: Switch from protic acids (like HCl or H₂SO₄) to Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or polyphosphoric acid (PPA).[3] Lewis acids can better coordinate to the nitrogen atoms and favor the rearrangement pathway over cleavage.[2] 2. Temperature Control: Avoid excessively high temperatures, which can promote the cleavage pathway. Perform a temperature screen to find the optimal balance for your specific substrates. |
| Poor Quality of Arylhydrazine | Arylhydrazines are susceptible to oxidation and degradation over time, especially when exposed to air and light. Impure starting material is a common cause of reaction failure.[4] | 1. Verify Purity: Always check the purity of the arylhydrazine by NMR or melting point before use. 2. Purification: If necessary, recrystallize the arylhydrazine from a suitable solvent (e.g., ethanol/water). 3. Storage: Store arylhydrazines under an inert atmosphere (N₂ or Ar), protected from light, and refrigerated. |
| Inappropriate Acid Catalyst | The choice and concentration of the acid are critical. An acid that is too strong or too weak for the specific substrate can lead to either no reaction or decomposition.[4][5] | 1. Catalyst Screening: Empirically screen a panel of acids (e.g., AcOH, PPA, PTSA, ZnCl₂) to identify the optimal catalyst for your system. 2. Anhydrous Conditions: Ensure anhydrous conditions, as water can hydrolyze intermediates and quench the catalyst. |
| Steric Hindrance | Highly substituted ketones or arylhydrazines can sterically hinder the key cyclization step, leading to low yields. | 1. Modify Reaction Conditions: Use higher temperatures or longer reaction times. Microwave-assisted synthesis can sometimes overcome steric barriers.[6] 2. Alternative Strategy: If steric hindrance is severe, consider a different synthetic route that does not rely on the Fischer indolization step, such as a palladium-catalyzed amidation followed by cyclization.[7] |
Issue 2: Poor Regioselectivity in Fischer Indolization with Unsymmetrical Ketones
When using an unsymmetrical ketone (e.g., 2-pentanone), you obtain a mixture of two pyrimido[5,4-b]indole regioisomers, complicating purification and reducing the yield of the desired product.
Probable Causes & Solutions
| Probable Cause | Scientific Explanation | Solution & Preventative Measures |
| Formation of Two Enamine Intermediates | The hydrazone formed from an unsymmetrical ketone can tautomerize to two different enamine intermediates. Both enamines can undergo the[1][1]-sigmatropic rearrangement, leading to a mixture of regioisomeric products.[8] | 1. Modulate Acid Strength: The regioselectivity is often dependent on the acid catalyst. Stronger acids (e.g., methanesulfonic acid) tend to favor the formation of the enamine at the less substituted carbon, leading to one major regioisomer.[8] Weaker acids may give a mixture. It is essential to screen different acid catalysts to optimize the reaction for the desired isomer.[4] 2. Use a Pre-formed Enamine/Hydrazone: In some cases, pre-forming the hydrazone under specific conditions before introducing the cyclization catalyst can improve selectivity. |
Issue 3: Unwanted N-Alkylation vs. C-Alkylation
During the functionalization of the pyrimido[5,4-b]indole core, an alkylating agent reacts at an undesired position, such as the C3-position of the indole ring, instead of the intended indole nitrogen (N5).
Probable Causes & Solutions
| Probable Cause | Scientific Explanation | Solution & Preventative Measures |
| Ambident Nucleophilicity of the Indole Ring | The pyrimido[5,4-b]indole system has two primary nucleophilic sites: the indole nitrogen (N5) and the C3 carbon. The C3 position is often inherently more nucleophilic in the neutral indole. Reaction at C3 is common if the N5-H is not fully deprotonated.[9] | 1. Use a Strong Base: Employ a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) in a polar aprotic solvent (e.g., DMF, THF) to fully deprotonate the N5-H.[9][10] This generates the indolate anion, which is significantly more nucleophilic at the nitrogen, strongly favoring N-alkylation. 2. Solvent Choice: Polar aprotic solvents like DMF can help solvate the cation from the base, leaving a more "naked" and reactive indolate anion, further promoting N-alkylation.[9] |
| Double Alkylation | In the presence of excess base and alkylating agent, a second alkylation can sometimes occur, for instance, on an exocyclic amide nitrogen if present in the structure.[10] | 1. Stoichiometric Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the base and carefully control the stoichiometry of the alkylating agent. 2. Temperature Control: Add the alkylating agent at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature to minimize side reactions. |
Visualizing Reaction Pathways and Troubleshooting
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues in pyrimido[5,4-b]indole synthesis.
Caption: A step-by-step troubleshooting decision tree.
Competing Pathways in Fischer Indolization
This diagram illustrates the critical branch point in the Fischer indole synthesis mechanism where the reaction can either proceed to the desired product or to cleavage byproducts.
Caption: Desired vs. undesired pathways in Fischer synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrimido[5,4-b]indole product appears to be decomposing on the silica gel column. What can I do?
A1: Indole-containing compounds can be sensitive to the acidic nature of standard silica gel, leading to streaking, low recovery, or decomposition. To mitigate this, you can neutralize the silica gel by pre-treating it. Prepare a slurry of silica gel in your starting eluent containing a small amount of a volatile base, such as 1% triethylamine (TEA) or ammonia in methanol. Alternatively, consider using a different stationary phase like neutral alumina or a reversed-phase (C18) column for purification.[4]
Q2: I am attempting a multi-component reaction (MCR) to build the pyrimido[5,4-b]indole core, but the yield is poor. What are the critical parameters?
A2: Multi-component reactions are highly sensitive to several factors. First, ensure the stoichiometry of your components is precise. Second, the choice of catalyst is crucial; both acidic and basic catalysts have been successfully employed depending on the specific MCR.[11][12] For example, DABCO is an effective basic catalyst for certain syntheses.[12] Solvent choice is also key, with some MCRs performing best under solvent-free conditions.[12] We recommend performing small-scale screens to optimize the catalyst, solvent, and temperature for your specific substrates.
Q3: Can I selectively functionalize the C8 position of the pyrimido[5,4-b]indole ring?
A3: Yes, the C8 position can be a handle for further diversification. If you start with a halogenated indole precursor (e.g., a bromo-substituted indole), you can carry this halogen through the synthesis. The resulting halogenated pyrimido[5,4-b]indole can then undergo cross-coupling reactions, such as Suzuki or Sonogashira reactions, to introduce various aryl or alkynyl groups at the C8 position.[13][14]
Q4: What is the main challenge in achieving N-alkylation of the indole core in this system?
A4: The primary challenge is controlling the regioselectivity between the indole nitrogen (N5) and the indole C3 carbon.[15] The C3 position is often more nucleophilic in the neutral molecule. Therefore, failing to completely deprotonate the N-H group before adding the electrophile will likely result in a mixture of N- and C3-alkylated products, with the C3-adduct often being the major one.[9] The key to selective N-alkylation is the use of a strong base to generate the indolate anion, which is a harder and more reactive N-nucleophile.[10][16]
References
-
Thakur, S., Das, A., & Das, T. (2021). Synthesis of pyrimido[5,4‐b]indoles via Pd‐catalyzed amidation and cyclization of 2‐formyl‐3‐haloindoles. New Journal of Chemistry. Available at: [Link]
-
Li, Y., et al. (2020). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Molecules. Available at: [Link]
-
Piancatelli, M., et al. (2008). New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes. Journal of Medicinal Chemistry. Available at: [Link]
-
Che, C., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Chemoselective transformations of pyrimido[5,4‐b]indoles. ResearchGate. Available at: [Link]
-
da Silva, A. C. S., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society Open Science. Available at: [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Available at: [Link]
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Available at: [Link]
-
David, C. S., et al. (2015). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Thevenin, M., et al. (2020). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal. Available at: [Link]
-
David, C. S., et al. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Cirillo, R., et al. (2006). New pyrimido[5,4-b]indoles and[7]benzothieno[3,2-d]pyrimidines: high affinity ligands for the alpha(1)-adrenoceptor subtypes. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
David, C. S., et al. (2015). Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]
-
David, C. S., et al. (2016). Identification of Biologically Active Pyrimido[5,4-b]indoles that Prolong NF-κB Activation without Intrinsic Activity. ACS Chemical Biology. Available at: [Link]
-
David, C. S., et al. (2013). Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Thevenin, M., et al. (2020). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal. Available at: [Link]
-
Wang, D., & Daugulis, O. (2012). C2-Alkylation of N-pyrimidylindole with vinylsilane via cobalt-catalyzed C–H bond activation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaeke, A. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega. Available at: [Link]
-
Eid, E. M., et al. (2021). Preparation of pyrimido[4,5-b][4][7]naphthyridin-4(1H)-one derivatives using a zeolite–nanogold catalyst and their in vitro evaluation as anticancer agent. Journal of Chemical Research. Available at: [Link]
-
de Abreu, R. M. F., et al. (2015). Synthesis of 6-arylpyrimido[4,5-e]indolizine-2,4(1H,3H)-diones through InCl3-catalyzed cycloisomerization. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
"Troubleshooting low bioactivity of synthetic pyrimido[5,4-b]indoles"
Technical Support Center: Pyrimido[5,4-b]indoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for synthetic pyrimido[5,4-b]indoles. This guide is designed to assist you in troubleshooting common issues related to the bioactivity of this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the bioactivity of pyrimido[5,4-b]indoles.
Q1: My synthetic pyrimido[5,4-b]indole shows lower than expected bioactivity. What are the primary factors to consider?
A1: Low bioactivity can stem from several factors, broadly categorized as issues with the compound itself, the assay conditions, or the biological target. Key considerations include:
-
Compound Integrity and Purity: Was the final compound's structure confirmed by NMR and mass spectrometry? Impurities from the synthesis can interfere with the assay or compete with your compound.
-
Solubility: Pyrimido[5,4-b]indoles can have poor aqueous solubility. If the compound precipitates in your assay medium, its effective concentration will be much lower than intended.
-
Structure-Activity Relationship (SAR): The biological activity of pyrimido[5,4-b]indoles is highly dependent on the nature and position of substituents on the tricyclic core.[1][2][3] Minor structural changes can lead to significant differences in activity.
-
Assay-Specific Conditions: Factors like pH, incubation time, and the presence of serum proteins can all influence the compound's stability and interaction with its target.
-
Cellular Permeability: For cell-based assays, if your compound cannot efficiently cross the cell membrane, it will not reach its intracellular target.
Q2: How does the substitution pattern on the pyrimido[5,4-b]indole core affect its bioactivity?
A2: The substitution pattern is critical and dictates the compound's interaction with its biological target. For instance, in the context of Toll-like receptor 4 (TLR4) activation, modifications at the carboxamide, N-3, and N-5 positions have been shown to have differential effects.[1][3][4][5] For example, certain aryl groups at the C8 position have been shown to significantly increase potency.[1][2] It is crucial to consult structure-activity relationship (SAR) studies for the specific target you are investigating.
Q3: My compound is not soluble in my aqueous assay buffer. What are my options?
A3: Poor aqueous solubility is a common challenge. Here are some strategies:
-
Co-solvents: Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) as it can have its own biological effects.[6]
-
Formulation Strategies: For in vivo studies, formulation with excipients such as cyclodextrins or lipids can enhance solubility and bioavailability.
-
Structural Modification: If solubility issues persist and are hindering your research, you may need to consider synthesizing analogs with more polar functional groups.
Q4: Could my compound be degrading in the assay medium?
A4: Yes, compound stability is a critical factor. The pyrimido[5,4-b]indole scaffold can be susceptible to degradation under certain conditions. For example, some related pyrimido-triazine antibiotics have shown instability in alkaline conditions.[7] It is advisable to assess the stability of your compound in your specific assay buffer over the time course of your experiment. This can be done by incubating the compound in the buffer, taking samples at different time points, and analyzing them by HPLC or LC-MS.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving specific experimental problems.
Guide 1: Diagnosing Low Bioactivity - A Step-by-Step Approach
This guide will walk you through a systematic process to identify the root cause of low bioactivity.
Step 1: Verify Compound Identity and Purity
-
Protocol:
-
Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data for your synthesized compound.
-
Compare the obtained spectra with the expected data for the target structure.
-
Assess the purity of your compound using HPLC. A purity of >95% is generally recommended for biological assays.
-
-
Rationale: Impurities from the synthesis can either be inactive, leading to an overestimation of the active compound's concentration, or they could have an antagonistic effect on the biological target.
Step 2: Assess Compound Solubility
-
Protocol:
-
Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO).
-
Add the stock solution to your aqueous assay buffer to the final desired concentration.
-
Visually inspect the solution for any signs of precipitation (cloudiness, solid particles).
-
For a more quantitative assessment, centrifuge the solution and measure the concentration of the compound in the supernatant using HPLC or UV-Vis spectroscopy.
-
-
Rationale: If the compound is not fully dissolved, the actual concentration in solution will be lower than the nominal concentration, leading to apparently lower bioactivity.
Step 3: Evaluate Cell Permeability (for cell-based assays)
-
Protocol: A common method for assessing cell permeability is the Caco-2 permeability assay.[8][9]
-
Seed Caco-2 cells on a permeable filter support in a transwell plate and allow them to differentiate into a monolayer.
-
Add your compound to the apical (top) side of the monolayer.
-
At various time points, take samples from the basolateral (bottom) side and quantify the amount of compound that has crossed the monolayer using LC-MS.
-
The apparent permeability coefficient (Papp) can then be calculated.
-
-
Rationale: Many biological targets are intracellular. If your compound has low cell permeability, it will not be able to reach its target in sufficient concentrations to elicit a biological response.
Step 4: Investigate Compound Stability
-
Protocol:
-
Incubate your compound in the complete assay medium (including any cells or proteins) at the experimental temperature (e.g., 37°C).
-
Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analyze the aliquots by HPLC or LC-MS to quantify the amount of the parent compound remaining.
-
-
Rationale: Degradation of the compound over the course of the experiment will lead to a decrease in its effective concentration and thus a reduction in the observed biological activity.
Troubleshooting Flowchart
Caption: A systematic workflow for troubleshooting low bioactivity.
Part 3: Data Interpretation and Advanced Topics
Structure-Activity Relationship (SAR) Considerations
The bioactivity of pyrimido[5,4-b]indoles is highly sensitive to their substitution patterns. The table below summarizes some general SAR trends observed for TLR4 agonists, but it is essential to consult literature specific to your target of interest.
| Position of Substitution | General Effect on TLR4 Agonist Activity | Reference |
| C2 | Modifications to the acetamide group can influence potency and cytokine profiling. | [4] |
| N3 | Substituents on the N3 position can impact activity. | [4][10] |
| N5 | Short alkyl substitutions at N5 can reduce cytotoxicity. | [4][5] |
| C8 | Aryl groups at this position can significantly enhance potency. | [1][2] |
Table 1: General Structure-Activity Relationship Trends for Pyrimido[5,4-b]indole-based TLR4 Agonists.
Signaling Pathway Considerations
Understanding the signaling pathway your compound is intended to modulate is crucial for assay design and data interpretation. For example, pyrimido[5,4-b]indoles that act as TLR4 agonists will initiate a signaling cascade that leads to the activation of transcription factors like NF-κB.[10][11]
Caption: Simplified TLR4 signaling pathway initiated by a pyrimido[5,4-b]indole agonist.
References
-
Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. [Link]
-
Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Combinatorial Science. [Link]
-
Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. PubMed. [Link]
-
Nucleophile-Controlled Trapping of Gold Carbene by Nitriles and Water: Synthesis of 5H-Pyrimido[5,4-b]indoles and 2-Benzylidene-3-indolinones. Organic Letters. [Link]
-
Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. PubMed. [Link]
-
Synthesis of pyrimido[5,4‐b]indoles via Pd‐catalyzed amidation and... ResearchGate. [Link]
-
Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. [Link]
-
Cell Permeability Assay. BioIVT. [Link]
-
Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ResearchGate. [Link]
-
New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes. PubMed. [Link]
-
Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Molecules. [Link]
-
Chemoselective transformations of pyrimido[5,4‐b]indoles. ResearchGate. [Link]
-
Macrophage Activation by a Substituted pyrimido[5,4-b]indole Increases Anti-Cancer Activity. Pharmacological Research. [Link]
-
Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. [Link]
-
Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. [Link]
-
FITC dextran permeability assay for tight junctions. BMG LABTECH. [Link]
-
Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. MDPI. [Link]
-
Comparison between selected pyrimido[4,5-b or 5,4-b]indol-4-amines... ResearchGate. [Link]
-
Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without... eScholarship.org. [Link]
-
[Study of the stability of pyrimido-[5,4-e]-1,2,4-triazine antibiotics in acid-base media by NMR spectroscopy]. PubMed. [Link]
-
Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. PubMed. [Link]
-
Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. RSC Medicinal Chemistry. [Link]
-
Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ACS Medicinal Chemistry Letters. [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. Journal of Medicinal Chemistry. [Link]
-
Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. PubMed. [Link]
-
Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1][10][12]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Chemistry Central Journal. [Link]
-
Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ACS Publications. [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of[1][10][12]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. [Link]
Sources
- 1. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Study of the stability of pyrimido-[5,4-e]-1,2,4-triazine antibiotics in acid-base media by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
"Optimizing the potency of pyrimido[5,4-b]indole TLR4 agonists"
Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for optimizing the potency of pyrimido[5,4-b]indole Toll-like Receptor 4 (TLR4) agonists. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to navigate the complexities of your experiments. This guide is structured to provide foundational knowledge through frequently asked questions before diving into detailed troubleshooting for specific challenges you may encounter at the bench.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts essential for working with pyrimido[5,4-b]indole TLR4 agonists.
Q1: What is the precise mechanism of action for pyrimido[5,4-b]indole TLR4 agonists?
A: Pyrimido[5,4-b]indoles are a unique class of non-lipid-like small molecules that selectively activate Toll-like Receptor 4 (TLR4).[1][2] Unlike the canonical TLR4 ligand, lipopolysaccharide (LPS), which is a macromolecule, these synthetic compounds are designed to mimic its effect.[2] Activation of TLR4 is not a simple one-to-one binding event. The process requires a receptor complex, primarily involving TLR4 and the myeloid differentiation protein-2 (MD-2). Computational studies suggest that active pyrimido[5,4-b]indole compounds bind to the MD-2 co-receptor, which then forms a complex with TLR4, inducing receptor dimerization.[3][4][5]
This dimerization initiates two distinct downstream signaling pathways:
-
MyD88-dependent pathway: This pathway is initiated at the plasma membrane and leads to the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[6][7] NF-κB activation results in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and IL-8.[1][6]
-
TRIF-dependent pathway: This pathway is engaged after the TLR4 complex is internalized into endosomes.[8][9] It leads to the activation of Interferon Regulatory Factor 3 (IRF3) and the subsequent production of Type I interferons (IFNs) and associated chemokines like IP-10 (CXCL10).[1][9]
The ability to modulate these two pathways is a key feature of pyrimido[5,4-b]indole agonists and a primary goal of potency optimization.[1]
Q2: What are the key structure-activity relationships (SAR) for pyrimido[5,4-b]indole TLR4 agonists?
A: The potency and signaling bias of these compounds are highly dependent on substitutions at several key positions on the pyrimido[5,4-b]indole scaffold. Initial high-throughput screening and subsequent medicinal chemistry efforts have elucidated several important SAR trends.[1][2][3]
| Position of Substitution | Structural Modification | Effect on Potency & Signaling | Reference |
| Carboxamide (C2) | Must contain a hydrophobic moiety of significant "volume". | Essential for maintaining activity. | [1][2] |
| Phenyl and substituted phenyl groups. | Can skew signaling toward the TRIF pathway (higher IP-10, lower IL-6). | [1] | |
| N-3 Position | Alkyl substitutions. | Can prolong NF-κB activation without intrinsic TLR4 agonism, acting as a co-adjuvant. | [10][11] |
| N-5 Position | Short alkyl substituents (e.g., methyl). | Can reduce the cytotoxicity of the parent compound. | [1] |
| C8 Position | Aryl groups (e.g., phenyl, β-naphthyl). | Significantly increases potency, with some analogs showing submicromolar activity. This is likely due to additional binding interactions at the TLR4/MD-2 interface. | [3][4][5] |
Understanding these SAR principles is critical for designing new analogs with improved potency, reduced toxicity, and desired signaling profiles.
Q3: Which in vitro assays are most suitable for assessing the potency of these agonists?
A: A multi-tiered approach is recommended to fully characterize the potency and mechanism of your compounds.
-
Reporter Gene Assays: These are excellent for initial screening and potency determination.
-
Cell Lines: HEK293 cells stably transfected with human or mouse TLR4, MD-2, CD14, and a reporter gene (HEK-Blue™ hTLR4, etc.).[3][12]
-
Reporters: Secreted Embryonic Alkaline Phosphatase (SEAP) or luciferase under the control of an NF-κB promoter are common.[12][13] These assays are sensitive, have a high signal-to-noise ratio, and are amenable to high-throughput formats.[13]
-
-
Primary Cell Cytokine/Chemokine Assays: These assays provide a more biologically relevant assessment of activity.
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse Bone Marrow-Derived Dendritic Cells (BMDCs) are the gold standard.[1][3]
-
Readouts: Measure the secretion of key cytokines and chemokines via ELISA or multiplex bead arrays. It is crucial to measure markers for both MyD88 (e.g., IL-6, IL-8) and TRIF (e.g., IP-10) pathways to understand the signaling bias.[1]
-
-
Competition Assays: To confirm that your compound acts on the TLR4/MD-2 complex, perform competition experiments using a known TLR4 antagonist, such as LPS from Rhodobacter sphaeroides (LPS-RS). A dose-dependent inhibition of your compound's activity by the antagonist provides strong evidence for a specific mechanism of action.[1]
Q4: Can pyrimido[5,4-b]indole agonists be designed to preferentially activate one signaling pathway (MyD88 vs. TRIF)?
A: Yes, and this is a significant advantage of this chemical class. Synthetic modifications to the scaffold can differentially affect the downstream signaling pathways.[1] For example, certain substitutions at the carboxamide position, such as substituted phenyl groups, have been shown to induce lower levels of the NF-κB-dependent cytokine IL-6 while maintaining robust production of the TRIF-dependent chemokine IP-10.[1] This "skewing" toward the Type I interferon pathway is a highly desirable feature for certain therapeutic applications, such as vaccine adjuvants for viral diseases. This differential signaling suggests that subtle changes in how the compound engages the TLR4/MD-2 complex can alter the subsequent intracellular signaling cascade.
Troubleshooting Guides
Here we address specific issues you may encounter during your experiments, providing a logical workflow to identify and solve the problem.
Guide 1: Inconsistent or Low Activity in NF-κB Reporter Assays
-
Problem: My pyrimido[5,4-b]indole analog shows low or highly variable NF-κB activation in my HEK293-TLR4 luciferase/SEAP reporter cell line, even at concentrations where I expect to see a strong signal based on its structure.
-
Causality Analysis: This is a common and frustrating issue. The root cause often lies not with the biological target itself, but with the physicochemical properties of the compound or the technical execution of the assay. Poor solubility is a primary suspect for hydrophobic molecules like pyrimido[5,4-b]indoles, as precipitated compound is not bioavailable. Cytotoxicity can also kill the reporter cells, leading to a false-negative result. Finally, the assay conditions themselves must be optimized.
-
Step-by-Step Solutions:
-
Verify Compound Solubility:
-
Action: Prepare your highest concentration of compound in cell culture media. After a brief incubation, place a small aliquot on a microscope slide and inspect for precipitate at 100x magnification.
-
Rationale: Pyrimido[5,4-b]indoles can be poorly soluble in aqueous media.[14] If the compound crashes out of solution, its effective concentration is much lower than intended, leading to weak or no signal. The final DMSO concentration in your assay wells should ideally be ≤0.5%.
-
Remedy: If solubility is an issue, you may need to explore formulation strategies even for in vitro work. This could include using excipients like cyclodextrins or carefully evaluating different co-solvents.[14]
-
-
Assess Cytotoxicity:
-
Action: Run a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) in parallel with your reporter assay. Use the same cell line, compound concentrations, and incubation times.
-
Rationale: Some potent compounds can be toxic, especially at higher concentrations.[1][10] If the compound is killing the cells, the reporter signal will decrease, which can be misinterpreted as a lack of agonistic activity.
-
Remedy: If cytotoxicity is observed, note the toxic concentration threshold. Potency (EC50) values should only be calculated from non-toxic concentrations. Modifications at the N-5 position have been shown to reduce cytotoxicity.[1]
-
-
Optimize Assay Incubation Time:
-
Action: Perform a time-course experiment. Stimulate the reporter cells with a fixed concentration of your compound (e.g., 1 µM and 10 µM) and measure the reporter signal at multiple time points (e.g., 6, 12, and 24 hours).
-
Rationale: The kinetics of NF-κB activation can vary. The peak response may occur earlier or later than your single-timepoint measurement. Some compounds may act as "sustainers" of NF-κB activation rather than potent initial activators.[10][11] For activation assays, a 22-24 hour incubation is often recommended, but this should be empirically determined.[15]
-
Remedy: Adjust your standard protocol to use the optimal incubation time identified in your time-course experiment.
-
-
Confirm Positive Controls and Cell Health:
-
Action: Always include a potent, well-characterized TLR4 agonist like LPS (10-100 ng/mL) or a reference pyrimido[5,4-b]indole as a positive control.
-
Rationale: This step validates that the cells are healthy and responsive and that your assay reagents are working correctly. If the positive control fails, the issue lies with the cells or reagents, not your test compound. Ensure cells are within a low passage number and are not contaminated.
-
Remedy: If controls fail, thaw a new vial of reporter cells and remake all assay reagents.
-
-
Guide 2: Discrepancy Between Reporter Data and Primary Cell Cytokine Production
-
Problem: My compound is highly potent in a HEK293-hTLR4 reporter assay, but it shows weak IL-6/IL-8 production in primary human PBMCs or mouse BMDCs.
-
Causality Analysis: This is a critical checkpoint in drug development, as reporter lines are simplified systems. Primary immune cells have a more complex and complete set of receptors and signaling machinery. This discrepancy often points to a dependency on co-receptors absent in the reporter line, species-specific differences, or a signaling bias that your initial readout missed.
-
Step-by-Step Solutions:
-
Assess the Role of CD14:
-
Action: Compare the activity of your compound in a standard HEK293-hTLR4/MD-2 cell line versus one that also co-expresses CD14.
-
Rationale: While some pyrimido[5,4-b]indoles are reported to be CD14-independent, this is not always the case.[3] Primary myeloid cells like monocytes and dendritic cells express high levels of CD14, which greatly enhances the response to TLR4 ligands by presenting them to the TLR4/MD-2 complex.[6][9] Your compound may be more dependent on CD14 than the initial hits.
-
-
Investigate Species-Specific Differences:
-
Action: If you are testing in mouse primary cells (mBMDC), ensure you have also validated your compound in a mouse TLR4 reporter cell line (e.g., HEK-Blue™ mTLR4).
-
Rationale: There can be significant differences in the potency of TLR4 agonists between human and mouse receptors.[1][2] A compound optimized for human TLR4 may have lower activity on the murine ortholog, and vice-versa. This is a crucial consideration for planning in vivo studies in mice.
-
-
Measure a Broader Cytokine/Chemokine Panel:
-
Action: When analyzing supernatants from stimulated primary cells, do not just measure IL-6. Also measure IP-10 (CXCL10).
-
Rationale: As discussed in the FAQs, these compounds can skew signaling. Your compound might be a potent inducer of the TRIF pathway (leading to high IP-10) but a weak activator of the MyD88 pathway (leading to low IL-6).[1] By only measuring IL-6, you would mistakenly conclude the compound is inactive.
-
-
Consider Formulation Effects:
-
Action: Evaluate if the formulation of your compound impacts its activity in primary cells. The presence of serum proteins and other factors in primary cell culture can affect compound availability differently than in serum-free or low-serum reporter assays.
-
Rationale: The in vitro bioactivity of TLR4 agonists can be heavily influenced by their physical state (e.g., monomeric vs. aggregated) and formulation.[16][17] While challenging, testing a simple formulation (e.g., in an oil-in-water emulsion) in vitro can sometimes reveal activity not seen with DMSO-solubilized compound.[16][18]
-
-
Experimental Protocols
Protocol: NF-κB Dual-Luciferase Reporter Assay
This protocol is a standard method for quantifying the NF-κB-activating potential of your compounds.
Materials:
-
HEK293 cells stably expressing human TLR4/MD-2/CD14 and an NF-κB-driven firefly luciferase reporter.
-
Control plasmid with a constitutively expressed Renilla luciferase (for transfection normalization).
-
Complete DMEM media (10% FBS, 1% Pen/Strep).
-
White, clear-bottom 96-well assay plates.
-
Dual-Luciferase® Reporter Assay System (e.g., from Promega or similar).
-
Plate-reading luminometer with dual injectors.
Procedure:
-
Cell Seeding: Seed the HEK293-hTLR4 reporter cells in a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight (16-20 hours) at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of your pyrimido[5,4-b]indole compounds in complete DMEM. Also prepare a positive control (e.g., LPS at 100 ng/mL) and a vehicle control (e.g., 0.5% DMSO in media).
-
Cell Stimulation: Carefully remove the culture media from the cells. Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the optimized duration (e.g., 18-24 hours) at 37°C, 5% CO₂.
-
Lysis and Reagent Preparation: Equilibrate the plate and the Dual-Luciferase® reagents to room temperature. Prepare the Luciferase Assay Reagent II (firefly luciferase substrate) and Stop & Glo® Reagent (Renilla luciferase substrate/inhibitor) according to the manufacturer's instructions.
-
Luminometer Measurement:
-
Set the luminometer to inject 50 µL of Luciferase Assay Reagent II. After a 2-second delay, measure the firefly luminescence for 5-10 seconds.
-
Next, set the second injector to add 50 µL of Stop & Glo® Reagent. After a 2-second delay, measure the Renilla luminescence for 5-10 seconds.[13]
-
-
Data Analysis:
-
For each well, normalize the firefly luciferase reading by dividing it by the Renilla luciferase reading. This ratio corrects for variations in cell number and transfection efficiency.
-
Calculate the "Fold Activation" by dividing the normalized ratio of each treated well by the average normalized ratio of the vehicle control wells.
-
Plot the Fold Activation against the compound concentration and use a non-linear regression (four-parameter logistic) curve fit to determine the EC₅₀ value.
-
References
-
Hu, M., et al. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. Available at: [Link]
-
Mitchell, T. C., et al. (2018). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. Available at: [Link]
- Cottam, H. B., et al. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Vertex AI Search.
-
Peri, F., & Piazza, M. (2012). TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis. MDPI. Available at: [Link]
-
Kawasaki, T., & Kawai, T. (2014). Toll-Like Receptor Signaling Pathways. Frontiers in Immunology. Available at: [Link]
-
McCarthy, C. G., et al. (2014). Targeting toll-like receptor 4 signalling pathways: can therapeutics pay the toll for hypertension?. British Journal of Pharmacology. Available at: [Link]
-
Wikipedia. (n.d.). Toll-like receptor 4. Wikipedia. Available at: [Link]
-
Mitchell, T. C., et al. (2017). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). The simplified overview of TLR4 signaling pathway cascade. ResearchGate. Available at: [Link]
-
Mitchell, T. C., et al. (2017). Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. PubMed. Available at: [Link]
-
Gobbi, S. (2020). Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview. Frontiers in Chemistry. Available at: [Link]
-
Misquith, A., et al. (2014). In vitro evaluation of TLR4 agonist activity: formulation effects. PubMed. Available at: [Link]
-
Misquith, A., et al. (2014). In Vitro Evaluation of TLR4 Agonist Activity: Formulation Effects. ResearchGate. Available at: [Link]
-
Misquith, A., et al. (2014). In vitro evaluation of TLR4 agonist activity: formulation effects. Semantic Scholar. Available at: [Link]
-
Shuto, T., et al. (2001). Potential problems inherent in cell based stable NF-kappaB–GFP reporter systems. PubMed Central. Available at: [Link]
-
Shukla, N. M., et al. (2017). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without. eScholarship.org. Available at: [Link]
-
O'Neill, L. A., & Kaltschmidt, C. (1997). NF-kappa B: a crucial transcription factor for glial and neuronal cell function. Trends in Neurosciences. Available at: [Link]
-
Orr, M., et al. (2020). Formulated Phospholipids as Non-Canonical TLR4 Agonists. MDPI. Available at: [Link]
-
Johnstone, A. D. M., et al. (2024). Real-time monitoring with iTLR4 assay identifies ligand-dependent TLR4-TLR4 conformational dynamics. Frontiers in Immunology. Available at: [Link]
-
Roda, G., et al. (2023). New Glucosamine-Based TLR4 Agonists: Design, Synthesis, Mechanism of Action, and In Vivo Activity as Vaccine Adjuvants. ACS Publications. Available at: [Link]
-
Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. Available at: [Link]
-
Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Indigo Biosciences. Available at: [Link]
-
Shukla, N. M., et al. (2017). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. NIH. Available at: [Link]
-
Wu, X., et al. (2019). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. MDPI. Available at: [Link]
-
Pezdirc, M., et al. (2015). Synthesis of 6-arylpyrimido[4,5-e]indolizine-2,4(1H,3H)-diones through InCl3-catalyzed cycloisomerization. Organic & Biomolecular Chemistry. Available at: [Link]
-
European Medicines Agency. (2010). Formulation of poorly soluble compounds. EMA. Available at: [Link]
-
Atrey, N., et al. (2017). Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. PubMed Central. Available at: [Link]
Sources
- 1. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 7. Targeting toll‐like receptor 4 signalling pathways: can therapeutics pay the toll for hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 10. escholarship.org [escholarship.org]
- 11. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. In vitro evaluation of TLR4 agonist activity: formulation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro evaluation of TLR4 agonist activity: formulation effects. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole
Welcome to the technical support center for 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole (CAS RN: 331443-96-0). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the solubility issues commonly encountered with this compound. Our goal is to equip you with the knowledge to handle this promising molecule effectively in your experiments.
Understanding the Challenge: The Pyrimido[5,4-b]indole Scaffold
The 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole core structure, while a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and immunomodulators, presents inherent solubility challenges.[1][2][3][4][5] Its planar, aromatic, and heterocyclic nature contributes to strong crystal lattice energy, making it poorly soluble in aqueous solutions and many common organic solvents. This guide will walk you through a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole?
Based on synthetic procedures for analogous compounds, high-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the recommended starting solvents for preparing stock solutions.[6] For biological assays, stock solutions in DMSO are commonly used, followed by serial dilution in aqueous media. A final DMSO concentration of less than 0.5% is generally recommended to minimize solvent-induced artifacts in cellular assays.
Q2: I am observing precipitation when diluting my DMSO stock solution in an aqueous buffer. What should I do?
This is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to work with a more diluted final concentration of the compound.
-
Use of Co-solvents: Incorporating a co-solvent in your aqueous buffer can improve solubility. Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Formulation with Excipients: For in vivo studies or more complex in vitro models, formulation with solubility-enhancing excipients like cyclodextrins or surfactants may be necessary.
Q3: Are there any known stability issues with 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole in DMSO or DMF?
While specific stability data for this compound is not extensively published, a potential for instability exists. The chloro-group at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, including hydrolysis. Studies on structurally related 4-haloquinolines have shown degradation in DMSO and DMF over time, where the halogen is replaced by a hydroxyl group.[7]
Recommendation: To mitigate this risk, we advise the following:
-
Prepare fresh stock solutions for each experiment.
-
If storage is necessary, store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Protect solutions from light and moisture.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This section provides a more detailed, protocol-driven approach to addressing solubility problems.
Initial Solubility Assessment
Before committing to a specific solvent system, it is prudent to perform a small-scale solubility test.
Protocol 1: Small-Scale Solubility Testing
-
Weigh out a small, precise amount of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole (e.g., 1 mg) into several vials.
-
Add a measured volume (e.g., 100 µL) of different solvents to each vial. Test a range of solvents from non-polar to polar, including:
-
Aprotic Polar: DMSO, DMF, Acetonitrile
-
Protic Polar: Ethanol, Methanol
-
Non-Polar: Dichloromethane, Chloroform
-
-
Vortex each vial for 1-2 minutes.
-
Visually inspect for dissolution. If the compound dissolves, it is soluble at that concentration (in this example, 10 mg/mL).
-
If not fully dissolved, gentle heating (e.g., 37-40°C) or sonication can be attempted. Note any changes upon cooling to room temperature, as precipitation may occur.
Workflow for Preparing a Usable Solution for In Vitro Assays
The following workflow diagram illustrates a decision-making process for preparing a solution for a typical cell-based assay.
Caption: A decision tree for preparing and troubleshooting aqueous dilutions of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole.
Advanced Solubility Enhancement Techniques
For more challenging applications, such as high-concentration dosing for in vivo studies, more advanced formulation strategies may be required.
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | The addition of a water-miscible organic solvent to an aqueous solution to increase the solubility of a non-polar solute. | Simple to implement. | Can have biological effects of their own at high concentrations. |
| pH Adjustment | Altering the pH of the solution to ionize the compound, which is typically more soluble than the neutral form. | Can be very effective for ionizable compounds. | The pKa of the compound must be known, and the final formulation must be compatible with the experimental system. |
| Cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.[8] | High solubilization capacity for many compounds. | Can be expensive and may have their own biological effects. |
| Solid Dispersions | The dispersion of one or more active ingredients in an inert carrier or matrix at solid state. | Can significantly increase the dissolution rate and bioavailability. | Requires specialized equipment and formulation development. |
| Lipid-Based Formulations | The incorporation of the drug into oils, surfactants, or emulsions. | Can be effective for highly lipophilic compounds. | Complex formulations that require significant development and characterization. |
Potential Degradation Pathway in Protic or Aprotic Polar Solvents
As mentioned, the C4-chloro group is a potential site for nucleophilic substitution. The diagram below illustrates the hypothetical hydrolysis of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole.
Caption: Hypothetical hydrolysis of the C4-chloro substituent.
Summary and Best Practices
-
Solvent Selection: Start with high-purity, anhydrous DMSO or DMF for stock solutions.
-
Aqueous Dilutions: Be mindful of precipitation upon dilution into aqueous media. Employ troubleshooting strategies like lowering the concentration or using co-solvents.
-
Stability: To avoid potential hydrolysis, prepare solutions fresh and store them properly at low temperatures in aliquots.
-
Systematic Approach: If simple dissolution is not sufficient, consider a systematic approach to formulation development using techniques like co-solvency, pH adjustment, or excipients.
We hope this guide provides you with the necessary information to successfully work with 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole. For further assistance, please do not hesitate to contact our technical support team.
References
- Butt, A. M., & Shafi, S. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- Gunn, M. D., et al. (2018). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ACS Medicinal Chemistry Letters, 9(7), 672–677.
- Kesturu, G. S., et al. (2017). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Omega, 2(7), 3817–3827.
- Gunn, M. D., et al. (2013). Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. Journal of Medicinal Chemistry, 56(11), 4646-4658.
- Cignarella, G., et al. (2007). New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes. Journal of Medicinal Chemistry, 50(25), 6349-6358.
- Zhang, Q., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Pyrimido[4,5-b]indole Derivatives Against Gram-Negative Multidrug-Resistant Pathogens. Journal of Medicinal Chemistry, 64(12), 8644–8665.
-
BIOFOUNT. (n.d.). 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:331443-96-0 | 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chloro-8-fluoro-5h-pyrimido[5,4-b]indole. Retrieved from [Link]
- dos Santos, F. P., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances, 14(12), 8203-8213.
- McGarry, D., et al. (2018). Design, synthesis and antibacterial properties of pyrimido[4,5-b]indol-8-amine inhibitors of DNA gyrase. Bioorganic & Medicinal Chemistry Letters, 28(17), 2885-2889.
- Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie/Chemical Monthly, 134(8), 1099-1104.
Sources
- 1. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Pyrimido[4,5- b]indole Derivatives Against Gram-Negative Multidrug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antibacterial properties of pyrimido[4,5-b]indol-8-amine inhibitors of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.library.fordham.edu [research.library.fordham.edu]
- 8. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Pyrimido[5,4-b]indole Compounds
Welcome to the technical support center for researchers working with pyrimido[5,4-b]indole compounds. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of off-target effects in your experiments. As drug development professionals, we understand the critical importance of selectivity and are here to help you ensure the integrity and specificity of your research.
Introduction to Pyrimido[5,4-b]indoles and the Challenge of Off-Target Effects
The pyrimido[5,4-b]indole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have been investigated as potent kinase inhibitors, targeting enzymes like CDK5/p25, CK1δ/ε, and DYRK1A, as well as modulators of immune responses through targets like Toll-like receptor 4 (TLR4)[1][2]. However, a common challenge with synthetic small molecules is the potential for off-target effects, which can lead to misinterpretation of experimental data and potential toxicity[3]. This guide will provide a structured approach to identifying, validating, and minimizing these undesired interactions.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with pyrimido[5,4-b]indole compounds.
Q1: My pyrimido[5,4-b]indole compound shows a potent and desirable phenotype in my cell-based assay, but I'm not sure if it's due to my intended target. What are the first steps to confirm on-target activity?
A1: This is a crucial first question. An observed phenotype, while promising, needs to be rigorously validated to ensure it's a consequence of modulating your primary target. Here's a logical progression of initial experiments:
-
Orthogonal Compound Testing: Use a structurally distinct inhibitor or activator of your target of interest. If this second compound phenocopies the effects of your pyrimido[5,4-b]indole, it strengthens the hypothesis of an on-target effect.
-
Target Engagement Assays: Directly measure the binding of your compound to its intended target in a cellular context. A powerful technique for this is the Cellular Thermal Shift Assay (CETSA), which assesses target engagement by measuring changes in the thermal stability of the protein upon ligand binding[4][5][6][7][8].
-
Dose-Response Correlation: Establish a clear dose-response relationship for your compound's effect on the target (e.g., inhibition of phosphorylation for a kinase) and the observed cellular phenotype. A strong correlation between the two is indicative of on-target activity.
Q2: I've heard that pyrimido[5,4-b]indoles can have activity as both kinase inhibitors and TLR4 agonists. How do I know which pathway is responsible for my observed effect?
A2: This is an excellent question highlighting the polypharmacology potential of this scaffold. To dissect the underlying mechanism, you can employ the following strategies:
-
Cell Line Selection: Utilize cell lines that are deficient in key components of the TLR4 signaling pathway (e.g., MyD88 knockout cells) or kinase signaling pathway of interest. If the observed phenotype is abolished in the TLR4-deficient cells, it suggests a TLR4-mediated effect.
-
Specific Pathway Inhibitors: Use well-characterized inhibitors of downstream effectors in either the TLR4 or the kinase signaling pathway. For example, if you suspect TLR4 activation, you could use an inhibitor of NF-κB signaling.
-
Biochemical Assays: Directly test your compound in both in vitro kinase assays and TLR4 reporter assays to determine its activity profile.
Q3: What are the most common off-targets for pyrimido[5,4-b]indole-based kinase inhibitors?
A3: The off-target profile of a pyrimido[5,4-b]indole derivative is highly dependent on its specific substitutions. However, due to the nature of the ATP-binding pocket, which is conserved across many kinases, off-target interactions with other kinases are common. Some studies have shown that pyrimido[5,4-b]indole derivatives can inhibit kinases such as CK1δ/ε and DYRK1A[1]. Additionally, depending on the specific chemical moieties, interactions with other protein families are possible. A broad kinase panel screening is the most effective way to empirically determine the off-target profile of your specific compound.
Troubleshooting Guide: From Ambiguous Results to Actionable Insights
This section provides a question-and-answer formatted guide to address specific experimental issues you might encounter.
Issue 1: Inconsistent or Unexpected Results in Cellular Assays
Question: My pyrimido[5,4-b]indole compound shows high potency in a biochemical kinase assay, but its activity is significantly lower in my cell-based assays. What could be the cause of this discrepancy?
Answer: This is a common challenge in drug discovery. The transition from a simplified biochemical environment to a complex cellular system can reveal several factors that influence a compound's apparent activity. Here are the likely culprits and how to troubleshoot them:
-
Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Troubleshooting:
-
Assess the physicochemical properties of your compound (e.g., cLogP, polar surface area).
-
Perform a cellular uptake assay to directly measure the intracellular concentration of your compound.
-
-
-
Efflux Pumps: Your compound could be a substrate for ATP-binding cassette (ABC) transporters, which actively pump it out of the cell.
-
Troubleshooting:
-
Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if cellular activity is restored.
-
-
-
Intracellular ATP Concentration: Biochemical kinase assays are often performed at low, non-physiological ATP concentrations. The high intracellular ATP concentration (1-10 mM) can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency.
-
Troubleshooting:
-
Perform your biochemical kinase assay at a physiological ATP concentration (e.g., 1 mM) to better mimic the cellular environment.
-
-
-
Compound Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Troubleshooting:
-
Assess the metabolic stability of your compound using liver microsomes or cell lysates.
-
-
Issue 2: Confirming and Validating a Suspected Off-Target Effect
Question: A kinase profiling screen has identified several potential off-target kinases for my pyrimido[5,4-b]indole compound. How do I validate these hits in a cellular context?
Answer: Validating off-target hits from a primary screen is a critical step to confirm their biological relevance. Here is a systematic approach to validate these potential off-targets:
-
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming that your compound binds to the suspected off-target protein within intact cells[4][5][6][7][8]. A thermal shift indicates direct engagement.
-
Downstream Pathway Analysis: Investigate the signaling pathway downstream of the identified off-target kinase.
-
Method: Use western blotting to probe the phosphorylation status of known substrates of the off-target kinase. A change in phosphorylation upon treatment with your compound provides strong evidence of functional engagement.
-
-
Genetic Approaches: Use siRNA or CRISPR/Cas9 to knockdown or knockout the suspected off-target kinase.
-
Rationale: If the phenotype observed with your compound is due to the off-target interaction, knocking down the off-target should either abolish or significantly reduce the phenotypic effect.
-
Issue 3: Improving the Selectivity of a Promising Pyrimido[5,4-b]indole Hit
Question: My pyrimido[5,4-b]indole compound has promising on-target activity but also significant off-target effects. How can I modify the compound to improve its selectivity?
Answer: Improving selectivity is a core task in medicinal chemistry and relies heavily on understanding the Structure-Activity Relationship (SAR) of your compound series.
-
SAR by Medicinal Chemistry:
-
Rationale: Systematic modifications to the pyrimido[5,4-b]indole scaffold can identify key chemical features that contribute to both on-target potency and off-target interactions. Studies have shown that substitutions at the C7 and C8 positions, as well as modifications to the carboxamide, N3, and N5 positions, can significantly impact the activity and selectivity of these compounds[3].
-
Actionable Steps:
-
Synthesize a focused library of analogs with modifications at various positions of the pyrimido[5,4-b]indole core.
-
Screen these analogs against both your primary target and the identified off-targets.
-
Analyze the data to identify trends where on-target potency is maintained or improved while off-target activity is diminished.
-
-
-
Structure-Based Drug Design:
-
Rationale: If the crystal structure of your on-target and off-target proteins are available, you can use computational modeling to guide the design of more selective compounds.
-
Actionable Steps:
-
Dock your compound into the binding sites of both the on-target and off-target proteins.
-
Identify structural differences in the binding pockets that can be exploited to enhance selectivity. For example, you might design a modification that forms a favorable interaction with a residue unique to the on-target protein.
-
-
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key experiments to assess and minimize off-target effects.
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general procedure for screening your pyrimido[5,4-b]indole compound against a panel of kinases. Commercial services offer broad kinase panels for comprehensive profiling[9][10].
Objective: To determine the inhibitory activity of a pyrimido[5,4-b]indole compound against a broad panel of kinases.
Materials:
-
Pyrimido[5,4-b]indole compound of interest
-
Kinase panel (e.g., Promega's Kinase Selectivity Profiling System)[9][10]
-
ATP
-
Kinase-specific substrates
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of your compound in 100% DMSO. Create a dilution series of your compound in assay buffer.
-
Kinase Reaction Setup: a. In a 384-well plate, add your diluted compound or vehicle control (DMSO). b. Add the kinase and its specific substrate to each well. c. Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinases.
-
Initiate the Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate measure of inhibitory potency.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) to stop the kinase reaction and measure the amount of ADP produced.
-
Data Analysis: a. Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity). b. Plot the percent inhibition versus the compound concentration to determine the IC50 value for each kinase. c. Visualize the data using a heatmap or a selectivity score to easily identify off-target interactions.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for performing a CETSA experiment to validate target engagement in intact cells[4][5][6][7][8].
Objective: To determine if a pyrimido[5,4-b]indole compound binds to its intended target and/or suspected off-targets in a cellular environment.
Materials:
-
Cell line expressing the target protein(s)
-
Pyrimido[5,4-b]indole compound
-
Cell culture medium and reagents
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the target protein(s)
Procedure:
-
Cell Treatment: a. Seed cells in culture plates and grow to 80-90% confluency. b. Treat the cells with your pyrimido[5,4-b]indole compound at various concentrations or a vehicle control for a specified time.
-
Heating Step: a. Harvest the cells, wash with PBS, and resuspend in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: a. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: a. Collect the supernatant (soluble fraction). b. Analyze the protein concentration in the supernatant. c. Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific to your target protein.
-
Data Analysis: a. Quantify the band intensity for each temperature point. .b. Plot the percentage of soluble protein relative to the unheated control versus the temperature to generate a melting curve. c. A shift in the melting curve in the presence of your compound indicates target engagement.
Data Presentation
Table 1: Example Kinase Selectivity Profile for a Hypothetical Pyrimido[5,4-b]indole Compound (PBI-X)
| Kinase | IC50 (nM) | Fold Selectivity vs. On-Target (Kinase A) |
| On-Target | ||
| Kinase A | 10 | 1 |
| Off-Targets | ||
| Kinase B | 500 | 50 |
| Kinase C | >10,000 | >1,000 |
| DYRK1A | 150 | 15 |
| CK1δ | 800 | 80 |
| PIM1 | 2,500 | 250 |
Visualizations
Caption: Workflow for investigating unexpected cellular phenotypes.
Caption: On-target vs. off-target signaling pathways.
References
-
Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. [Link]
-
Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. PubMed. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Protocols. [Link]
-
Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ResearchGate. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Cellular thermal shift assay. Wikipedia. [Link]
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC. [Link]
-
A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase. NIH. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. PMC. [Link]
-
Controlling for Off-target Effects with a New Genome-wide CRISPR Screen Design. Addgene Blog. [Link]
-
In silico siRNA Off Target Predictions: What Should We Be Looking For? YouTube. [Link]
-
Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. NIH. [Link]
-
Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. MDPI. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]
-
Design, synthesis, and structure-activity relationships of pyrimido[4,5-b]indole-4-amines as microtubule depolymerizing agents that are effective against multidrug resistant cells. PubMed. [Link]
-
High-throughput chemical genomic screening: a step-by-step workflow from plate to phenotype. PMC. [Link]
-
Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. PMC. [Link]
-
Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. PubMed. [Link]
-
New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes. PubMed. [Link]
-
Comparison between selected pyrimido[4,5-b or 5,4-b]indol-4-amines... ResearchGate. [Link]
-
Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. PubMed. [Link]
-
Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ACS Publications. [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC. [Link]
-
Tools for experimental and computational analyses of off-target editing by programmable nucleases. PMC. [Link]
-
Common CRISPR pitfalls and how to avoid them. Horizon Discovery. [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology. [Link]
-
CRISPR Off-Target Validation. CD Genomics. [Link]
-
In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PMC. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
-
Macrophage Activation by a Substituted pyrimido[5,4-b]indole Increases Anti-Cancer Activity. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 10. worldwide.promega.com [worldwide.promega.com]
"Improving the stability of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole in solution"
Welcome to the dedicated technical support guide for 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole (MW: 221.62, CAS: 331443-96-0).[1][2] This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution, thereby guaranteeing reproducible and reliable experimental outcomes. As a critical synthetic intermediate and a member of the pyrimido[5,4-b]indole chemotype, which has shown activity as a Toll-like Receptor 4 (TLR4) agonist, its proper handling is paramount.[3][4] This guide provides in-depth troubleshooting advice and protocols based on established principles of chemical stability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole.
Q1: How should I store the solid compound?
For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a desiccator at -20°C. For short-term storage, 2-8°C is acceptable. The key is to minimize exposure to moisture, light, and ambient temperature.
Q2: What are the best solvents for dissolving this compound?
Based on its heterocyclic structure, 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole is expected to be soluble in polar aprotic organic solvents. Recommended starting solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN).[5] For biological assays, DMSO is a common choice; however, it is crucial to keep the final concentration in aqueous media low (typically <0.5%) to avoid solvent-induced artifacts. Solubility in alcohols like ethanol or methanol may be moderate but can introduce risks of solvolysis at the chloro-position over time.
Q3: What are the primary chemical stability concerns for this molecule in solution?
The structure of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole presents three main potential degradation pathways:
-
Hydrolysis: The chloro-substituent on the electron-deficient pyrimidine ring is susceptible to nucleophilic substitution by water or other nucleophiles.[6][7] This reaction can be catalyzed by acidic or basic conditions.[8][9]
-
Oxidation: The indole ring system is known to be susceptible to oxidative degradation.[10][11] The presence of dissolved oxygen, trace metals, or exposure to oxidizing agents can lead to the formation of undesired byproducts.
-
Photodegradation: Many indole derivatives are sensitive to light, particularly in the UV spectrum.[12] Exposure can lead to complex degradation pathways.[13]
Q4: My solution has a faint yellow tint. Is this normal?
While a very faint color in a concentrated stock solution (e.g., in DMSO) may not be unusual, a noticeable color change (e.g., turning yellow or brown) upon storage or dilution in aqueous media is a strong indicator of degradation, likely due to oxidation.
Section 2: Troubleshooting Guide for Solution Instability
If you are encountering inconsistent results, loss of potency, or unexpected analytical peaks, use this guide to diagnose and resolve potential stability issues.
Q: I'm observing new peaks in my HPLC/LC-MS analysis after storing my solution. What is happening?
A: The appearance of new peaks strongly suggests chemical degradation. The identity of the degradants can be inferred from the likely reaction pathways and confirmed with mass spectrometry.
-
Likely Cause 1: Hydrolysis
-
Why it happens: The C4-chloro group on the pyrimidine ring is an activated leaving group, making it susceptible to nucleophilic attack by water (hydrolysis) or alcohol solvents (solvolysis).[6] This reaction is often accelerated at pH extremes.[9][14] The resulting product would be the 4-hydroxy-8-fluoro-5H-pyrimido[5,4-b]indole, which would have a molecular weight of 203.16 g/mol (a loss of Cl and gain of OH).
-
How to verify: Analyze your sample via LC-MS and look for a peak with a mass corresponding to the hydrolyzed product.
-
Solution:
-
Use Aprotic Solvents: Prepare stock solutions in high-purity, anhydrous aprotic solvents like DMSO or DMF.
-
Control pH: When diluting into aqueous buffers for experiments, use a well-buffered system, ideally between pH 6.0 and 7.5. Avoid highly acidic or alkaline conditions.
-
Prepare Fresh: For maximum reliability, prepare aqueous dilutions immediately before use from a freshly thawed aprotic stock solution.
-
-
-
Likely Cause 2: Oxidation
-
Why it happens: The electron-rich indole nucleus is prone to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents (especially ethers like THF), or trace metal ions.[10][15] This can lead to a variety of degradation products, often colored.
-
How to verify: Oxidative products can be numerous. A general sign is the appearance of multiple new peaks in the chromatogram and a visible discoloration of the solution.
-
Solution:
-
Degas Solvents: Before use, sparge aqueous buffers and HPLC mobile phases with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Use Antioxidants: For longer-term experiments, consider adding a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid, to your solution.[11][16] The choice of antioxidant should be validated to ensure it doesn't interfere with your assay.
-
Work Under Inert Atmosphere: For highly sensitive applications, prepare solutions in a glove box under a nitrogen or argon atmosphere.
-
-
-
Likely Cause 3: Photodegradation
-
Why it happens: The conjugated aromatic system of the pyrimido[5,4-b]indole core can absorb UV and even visible light, leading to photochemical reactions.[12]
-
How to verify: Expose a small aliquot of your solution to ambient lab light or a UV lamp for a controlled period and compare its HPLC profile to a light-protected control sample.
-
Solution:
-
Use Amber Glassware: Always store stock solutions and working solutions in amber vials or tubes.
-
Protect from Light: During experiments, wrap plates, tubes, or reservoirs with aluminum foil.
-
Minimize Exposure: Avoid leaving solutions on the benchtop under direct laboratory lighting for extended periods.
-
-
Troubleshooting Workflow Diagram
Caption: A workflow for diagnosing instability of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole.
Section 3: Protocols for Stability Assessment
Proactively assessing the stability of your compound under your specific experimental conditions is crucial for data integrity. A forced degradation study is an essential tool for this purpose.[17][18]
Protocol 3.1: Forced Degradation Study
This protocol is designed to intentionally stress the compound to identify its primary degradation pathways and to develop a stability-indicating analytical method.[19][20]
Objective: To determine the susceptibility of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole to hydrolysis, oxidation, and photolysis.
Materials:
-
4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole
-
DMSO (anhydrous)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA and/or MS detector
-
pH meter
-
Amber and clear HPLC vials
-
Photostability chamber or UV lamp[13]
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Set Up Stress Conditions: For each condition, prepare a sample in an HPLC vial by diluting the stock solution to a final concentration of ~50 µg/mL. Aim for 5-20% degradation.[18]
-
Acid Hydrolysis: Dilute stock into a solution of 1:1 Acetonitrile:0.1 M HCl.
-
Base Hydrolysis: Dilute stock into a solution of 1:1 Acetonitrile:0.1 M NaOH.
-
Oxidation: Dilute stock into a solution of 1:1 Acetonitrile:3% H₂O₂.
-
Photolytic: Dilute stock into 1:1 Acetonitrile:Water in both a clear vial (sample) and an amber vial (control). Expose the clear vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[13]
-
Control: Dilute stock into 1:1 Acetonitrile:Water and keep at room temperature, protected from light.
-
-
Incubation: Incubate the hydrolysis and oxidation samples at 40-60°C. Monitor the reaction by injecting aliquots onto the HPLC at time points (e.g., 2, 4, 8, 24 hours). If degradation is too rapid, reduce the temperature. If too slow, increase it. Neutralize acidic and basic samples before injection if necessary.
-
Analysis: Analyze all samples by a suitable reverse-phase HPLC method. A gradient method from 5-95% Acetonitrile (with 0.1% formic acid) in Water (with 0.1% formic acid) is a good starting point.
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation.
-
Check for peak purity of the parent compound to ensure the method is "stability-indicating."
-
If using MS, identify the masses of the major degradation products.
-
Data Summary Table for Forced Degradation
| Stress Condition | Reagents | Temperature | Typical Incubation | Expected Degradant Mass (m/z) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 4-8 hours | 204.16 [M+H]⁺ (Hydroxy product) |
| Base Hydrolysis | 0.1 M NaOH | 40°C | 2-4 hours | 204.16 [M+H]⁺ (Hydroxy product) |
| Oxidation | 3% H₂O₂ | Room Temp | 8-24 hours | Variable (e.g., 238.16 [M+O+H]⁺) |
| Photolysis | UV/Visible Light | Ambient | Per ICH Q1B | Variable |
Section 4: Proactive Stabilization Strategies
Based on the likely degradation pathways, the following strategies should be employed to ensure maximum stability of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole in your experiments.
Decision Tree for Stabilization
Caption: A decision tree for selecting appropriate stabilization strategies.
Section 5: References
-
G. M. S. El-Din, “Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure,” National Institutes of Health. [Online]. Available:
-
M. Gabrielska and J. Oszmiański, “Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation,” ResearchGate. [Online]. Available:
-
A. Heshmati, “Inhibitory Effect of Antioxidant-Rich Marinades on the Formation of Heterocyclic Aromatic Amines in Pan-Fried Beef,” ResearchGate. [Online]. Available:
-
V. P. Lozynskyi et al., “Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[6][8][10]triazolo[1,5-c],” ResearchGate. [Online]. Available:
-
G. B. Barlin and W. V. Brown, “Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio),” RSC Publishing. [Online]. Available:
-
M. Gabrielska and J. Oszmiański, “Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation,” ResearchGate. [Online]. Available:
-
M. Sanz Alaejos et al., “Analytical methods applied to the determination of heterocyclic aromatic amines in foods,” Journal of Chromatography B, vol. 862, no. 1-2, pp. 15–42, Feb. 2008. [Online]. Available:
-
S. M. Stopper and H. J. Schirra, “Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay,” ResearchGate. [Online]. Available:
-
W. J. Fanshawe, “Process for the preparation of chloropyrimidines,” Google Patents, US5525724A. [Online]. Available:
-
L. D. Eltis et al., “Carotenoids play a positive role in the degradation of heterocycles by Sphingobium yanoikuyae,” PubMed, Jun. 2012. [Online]. Available:
-
F. Iram et al., “Forced degradation studies,” MedCrave online, Dec. 2016. [Online]. Available:
-
M. Murkovic, “Analysis of heterocyclic aromatic amines,” PubMed, Jul. 2007. [Online]. Available:
-
J. P. Nehete et al., “P H – METRIC STUDY OF SUBSTITUTED HETEROCYCLICDRUGS WITHTRANSITION METALSIN MIXED SOLVENT,” Jetir.Org, Mar. 2019. [Online]. Available:
-
K. A. T. Tran et al., “Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands,” PubMed, Oct. 2017. [Online]. Available:
-
M. R. Eftink et al., “A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition,” PMC - NIH. [Online]. Available:
-
M. He et al., “Review of Characteristics and Analytical Methods for Determination of Thiabendazole,” MDPI. [Online]. Available:
-
N. Mataga et al., “Solvent Effects in the Fluorescence of Indole and Substituted Indoles,” The Journal of Organic Chemistry - ACS Publications. [Online]. Available:
-
“Analytical Techniques In Stability Testing,” Separation Science. [Online]. Available:
-
“Q1B Photostability Testing of New Active Substances and Medicinal Products,” ICH. [Online]. Available:
-
M. K. Rawat and S. Singh, “Development of forced degradation and stability indicating studies of drugs—A review,” NIH. [Online]. Available:
-
“The Impact of pH on Chemical Stability in Lab Experiments,” Ibis Scientific, LLC. [Online]. Available:
-
S. Singh, “Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review,” ResearchGate. [Online]. Available:
-
A. B. Roge et al., “Forced Degradation Study: An Important Tool in Drug Development,” Asian Journal of Research in Chemistry, vol. 7, no. 1, pp. 99–102, Jan. 2014. [Online]. Available:
-
“4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole,” Santa Cruz Biotechnology. [Online]. Available:
-
“CAS#:331443-96-0 | 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole,” Chemsrc. [Online]. Available:
-
“4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole,” Benchchem. [Online]. Available:
-
“4-CHLORO-8-FLUORO-5H-PYRIMIDO[5,4-B]INDOLE,” ChemicalBook. [Online]. Available:
-
M. Vardan, “Influence of pH on the Stability of Pharmaceutical Compounds in Japan,” ResearchGate. [Online]. Available:
-
“Common Solvents Used in Organic Chemistry: Table of Properties,” Organic Chemistry @ CU Boulder. [Online]. Available:
Sources
- 1. scbt.com [scbt.com]
- 2. CAS#:331443-96-0 | 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole | Chemsrc [chemsrc.com]
- 3. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ibisscientific.com [ibisscientific.com]
- 15. Carotenoids play a positive role in the degradation of heterocycles by Sphingobium yanoikuyae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medcraveonline.com [medcraveonline.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ajrconline.org [ajrconline.org]
Technical Support Center: Synthesis of the Pyrimido[5,4-b]indole Core
Welcome to the technical support center for the synthesis of the pyrimido[5,4-b]indole core, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including the modulation of Toll-like receptor 4 (TLR4).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable heterocyclic system. Here, you will find troubleshooting guidance for common experimental hurdles and frequently asked questions to aid in the strategic planning of your synthetic routes.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis of pyrimido[5,4-b]indoles, providing explanations for the underlying causes and actionable solutions.
Question 1: My palladium-catalyzed cyclization to form the pyrimido[5,4-b]indole core is giving low yields. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in palladium-catalyzed intramolecular arylations are a common challenge.[3] Several factors can be at play, and a systematic approach to optimization is crucial.
-
Catalyst and Ligand Choice: The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical for catalytic activity and stability. The electronic and steric properties of the ligand can significantly influence the reaction outcome. If you are experiencing low yields, consider screening a panel of ligands with varying steric bulk and electronic properties. For instance, bulky, electron-rich phosphine ligands often promote the desired reductive elimination step.
-
Base Selection: The choice of base is crucial for the success of the cyclization. Common bases include K₂CO₃, Cs₂CO₃, and organic bases like triethylamine. The strength and solubility of the base can affect the reaction rate and the prevalence of side reactions. A stronger base may be required to facilitate the deprotonation step, but it could also lead to undesired side reactions. It is advisable to screen a variety of bases to find the optimal conditions for your specific substrate.
-
Solvent and Temperature: The reaction is highly sensitive to the solvent and temperature. Anhydrous, high-boiling point solvents like DMF or toluene are often used. Ensure your solvent is rigorously dried, as water can deactivate the catalyst. The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or the formation of byproducts. Running the reaction at the lowest effective temperature is recommended.
-
Substrate Purity: Impurities in your starting materials can poison the palladium catalyst. Ensure your precursors are of high purity before proceeding with the cyclization step.
Question 2: I am observing the formation of an unexpected isomer, pyrimido[4,5-b]indole, in my reaction. How can I improve the regioselectivity for the desired pyrimido[5,4-b]indole?
Answer:
The formation of the pyrimido[4,5-b]indole isomer is a known challenge and is often dependent on the synthetic route and the substitution pattern of the starting materials.[4]
-
Starting Material Design: The regioselectivity is often dictated by the initial cyclization strategy. For instance, starting with a pre-functionalized indole, such as an ethyl 3-amino-1H-indole-2-carboxylate, can direct the formation of the pyrimido[5,4-b]indole core by providing a clear annulation site.[5]
-
Reaction Mechanism Control: In multi-component reactions, the order of bond formation can influence the final product. Altering the reaction conditions, such as the catalyst or the addition sequence of reactants, may favor the desired cyclization pathway. For instance, in some syntheses, the pyrimidine ring is constructed first, followed by the indole annulation, which can offer better regiocontrol.
-
Steric and Electronic Effects: The substituents on your indole and pyrimidine precursors can exert significant steric and electronic effects that influence the regioselectivity of the cyclization.[6] Bulky substituents may favor the formation of one isomer over the other due to steric hindrance. Electron-donating or withdrawing groups can also influence the nucleophilicity of the reacting centers, thereby directing the cyclization. A careful analysis of your substrate's electronic and steric properties can help in predicting and controlling the regiochemical outcome.
Question 3: My one-pot, multi-component reaction (MCR) for the synthesis of a substituted pyrimido[5,4-b]indole is messy, with multiple spots on the TLC. What are the likely side reactions and how can I minimize them?
Answer:
One-pot MCRs, while efficient, can sometimes lead to a complex mixture of products if not properly optimized.[7]
-
Side Reactions: Common side reactions in MCRs for heterocyclic synthesis include the formation of dimeric products, partially cyclized intermediates, and products from competing reaction pathways. For example, if using an aldehyde, aldol condensation can be a competing reaction.
-
Optimizing Reaction Conditions:
-
Catalyst: The choice of catalyst is critical. For some MCRs, a Lewis acid catalyst like Ytterbium(III) triflate has been shown to be effective.[7] In other cases, an acid catalyst like glacial acetic acid might be employed.[8] Screening different catalysts can help in promoting the desired reaction pathway.
-
Solvent-Free Conditions: In some instances, running the reaction under solvent-free conditions can lead to cleaner product formation and higher yields.[7]
-
Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and often leads to cleaner reactions with fewer byproducts compared to conventional heating.[8][9][10] The rapid and uniform heating provided by microwaves can minimize the thermal decomposition of reactants and products.
-
-
Stoichiometry of Reactants: Carefully controlling the stoichiometry of the reactants is crucial. An excess of one reactant may lead to the formation of undesired byproducts. A systematic variation of the reactant ratios can help in identifying the optimal conditions for the desired product formation.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of the pyrimido[5,4-b]indole core, focusing on strategic planning and methodological choices.
Question 1: What are the main advantages of using a multi-component reaction (MCR) approach for synthesizing pyrimido[5,4-b]indole derivatives?
Answer:
Multi-component reactions (MCRs) offer several advantages for the synthesis of complex heterocyclic systems like pyrimido[5,4-b]indoles:
-
Efficiency and Atom Economy: MCRs combine three or more reactants in a single step to form the final product, which is highly efficient and minimizes waste.[7]
-
Operational Simplicity: The one-pot nature of MCRs simplifies the experimental procedure, reducing the need for purification of intermediates and saving time and resources.
-
Diversity-Oriented Synthesis: MCRs are well-suited for creating libraries of compounds for drug discovery by varying the starting materials, allowing for the rapid exploration of structure-activity relationships (SAR).[1][2]
Question 2: When should I consider using microwave-assisted synthesis for my pyrimido[5,4-b]indole synthesis?
Answer:
Microwave-assisted organic synthesis (MAOS) is a powerful tool that should be considered in several scenarios:
-
To Accelerate Reaction Rates: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[8][10][11]
-
To Improve Yields and Purity: The rapid and uniform heating provided by microwaves often leads to higher yields and cleaner reaction profiles with fewer byproducts compared to conventional heating methods.[8]
-
For Difficult Reactions: Reactions that are sluggish or require harsh conditions under conventional heating may proceed more efficiently under microwave irradiation.[9]
-
For Greener Synthesis: MAOS often requires less solvent and energy, contributing to a more environmentally friendly synthetic process.[8]
Question 3: What are the key considerations when choosing a synthetic route for a novel pyrimido[5,4-b]indole derivative?
Answer:
The selection of an appropriate synthetic route depends on several factors:
-
Target Compound Structure: The desired substitution pattern on the pyrimido[5,4-b]indole core will heavily influence the choice of starting materials and the overall synthetic strategy.
-
Availability of Starting Materials: The commercial availability and cost of the required precursors are practical considerations.
-
Scalability: If the target compound is intended for large-scale production, the chosen route should be amenable to scale-up, avoiding hazardous reagents or difficult purification procedures.
-
Desired Purity: The intended application of the final compound (e.g., for biological screening) will dictate the required level of purity and may influence the choice of a route that minimizes the formation of difficult-to-remove impurities.
-
Reaction Robustness and Reproducibility: A reliable and reproducible synthetic route is essential for consistent results.
The following flowchart provides a general decision-making framework for selecting a synthetic strategy:
Caption: Decision-making flowchart for selecting a synthetic route.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular Arylation for Pyrimido[5,4-b]indole Synthesis
This protocol is adapted from methodologies described for the synthesis of related fused heterocyclic systems.[3]
Step 1: Synthesis of the 4-Anilino-5-iodopyrimidine Precursor
-
To a solution of 4-chloro-5-iodopyrimidine (1.0 eq) in anhydrous DMF, add the appropriately substituted aniline (1.1 eq) and triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-anilino-5-iodopyrimidine precursor.
Step 2: Intramolecular Cyclization
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-anilino-5-iodopyrimidine precursor (1.0 eq), Pd(OAc)₂ (0.1 eq), a suitable phosphine ligand (e.g., PPh₃, 0.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add anhydrous DMF and degas the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired pyrimido[5,4-b]indole.
The following diagram illustrates the general workflow for this palladium-catalyzed synthesis:
Caption: Workflow for Palladium-Catalyzed Synthesis.
References
- Thakur, S., Das, A., & Das, T. (2021). Synthesis of pyrimido[5,4‐b]indoles via Pd‐catalyzed amidation and cyclization of 2‐formyl‐3‐haloindoles. NEW J CHEM.
- Kim, C., Zhou, M. M., & Zaware, N. (2019). Synthetic strategies to pyrimido [4,5-B]indole: A privileged fused-indole scaffold. In Indole: Synthesis, Functions and Reactions. Nova Science Publishers, Inc.
- Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. (2019). PubMed Central.
- A Practical One-Pot Electrochemical Synthesis of Pyrimido[4,5-b]indole Deriv
- An expeditious one-pot synthesis of novel bioactive indole-substituted pyrido[2,3-d]pyrimidines using Fe3O4@SiO2-supported ionic liquid nanocatalyst. (2018).
- Chemoselective transformations of pyrimido[5,4‐b]indoles. (n.d.).
- Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. (n.d.). MDPI.
- New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes. (n.d.). PubMed.
- Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. (2013). PubMed.
- One-pot multi-component synthesis of pyrimido[4,5-b]indoles in solvent-free condition. (2025).
- Abdullahi, S. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. International Journal of Pharmaceutical and Biological Archive.
- Technical Support Center: Troubleshooting Indole Cycliz
- Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024).
- Larock Reaction in the Synthesis of Heterocyclic Compounds. (n.d.).
- Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017).
- Patil, S. P., Patil, R. P., & Miller, D. D. (n.d.). Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Scilit.
- Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents. (n.d.). RSC Publishing.
- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (n.d.). MDPI.
- Thomson, J. (2011). Indole annulation or indole ring-opening. Chemical Science Blog - RSC Blogs.
- Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022). NIH.
- Abdullahi, S., et al. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances.
- Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents. (2024). PubMed Central.
- Microwave-assisted synthesis of medicinally relevant indoles. (n.d.). Semantic Scholar.
- A straightforward synthesis of pyrimido[4,5-b]quinoline derivatives assisted by microwave irradi
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (n.d.). MDPI.
- Identification of Biologically Active Pyrimido[5,4-b]indoles that Prolong NF-κB Activation without Intrinsic Activity. (n.d.). NIH.
- Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. (2013).
-
Zhang, Y.-M., Razler, T., & Jackson, P. F. (2002). Synthesis of pyrimido[4,5-b]indoles and benzo[12]furo[2,3-d]pyrimidines via palladium-catalyzed intramolecular arylation. Tetrahedron Letters.
- Synthesis of indoles. (n.d.). Organic Chemistry Portal.
Sources
- 1. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Synthesis of pyrimido[4,5-b]indoles and benzo[4,5]furo[2,3-d]pyrimidines via palladium-catalyzed intramolecular arylation / Tetrahedron Letters, 2002 [sci-hub.box]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [diposit.ub.edu]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scilit.com [scilit.com]
- 11. Microwave-assisted synthesis of medicinally relevant indoles. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Navigating the Labyrinth: A Technical Support Guide for Scaling Up Pyrimido[5,4-b]indole Synthesis
A Senior Application Scientist's Perspective on Overcoming Common Hurdles in the Kilogram-Scale Production of a Privileged Heterocyclic Scaffold
Welcome to the Technical Support Center for the synthesis of pyrimido[5,4-b]indoles. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production of this important class of compounds. The pyrimido[5,4-b]indole core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including as Toll-like receptor 4 (TLR4) agonists and antagonists.[1][2][3] However, the journey from milligram to kilogram scale is often fraught with unforeseen challenges that can impact yield, purity, and reproducibility.
This guide provides troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. It is structured to address specific issues you may encounter during your scale-up campaigns, drawing on established chemical principles and field-proven insights.
Troubleshooting Guide: From Low Yields to Purification Nightmares
This section delves into common problems encountered during the scale-up of pyrimido[5,4-b]indole synthesis, offering potential causes and actionable solutions.
Issue 1: My Reaction Yield Has Dropped Significantly Upon Scale-Up.
Question: I had a reliable synthesis of my target pyrimido[5,4-b]indole on a 1-gram scale with an 85% yield. Now, on a 100-gram scale, the yield has plummeted to 40-50%. What could be the underlying cause?
Answer: A drop in yield upon scale-up is a common and frustrating issue. The root cause often lies in changes to mass and heat transfer, as well as the impact of reagent and solvent quality at a larger scale. Let's break down the potential culprits:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters that can behave differently in larger reaction vessels.[4]
-
Heat Transfer: Exothermic or endothermic events that are easily managed on a small scale can lead to temperature gradients and localized "hot spots" in a large reactor. This can cause decomposition of starting materials, intermediates, or the final product.
-
Mixing: Inefficient stirring in a larger volume can lead to poor mixing, resulting in localized concentration gradients and incomplete reactions.
-
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents, which may have been negligible on a small scale, can become significant on a larger scale, acting as catalyst poisons or participating in side reactions.[4]
-
Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture. Ensuring a consistently inert atmosphere in a large reactor can be more challenging than in a small flask.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Issue 2: I'm Observing Significant Side Product Formation.
Question: My crude product is much less pure on a larger scale, with several new spots appearing on the TLC. How can I improve the selectivity of my reaction?
Answer: The formation of side products is often linked to the same factors that cause low yields, particularly temperature control and reaction time. Here are some common side reactions in pyrimido[5,4-b]indole synthesis and how to mitigate them:
-
Incomplete Cyclization: In multi-step syntheses, the final cyclization to form the pyrimido[5,4-b]indole ring may be incomplete, leaving behind uncyclized intermediates.
-
Solution: Ensure the cyclization conditions (e.g., acid or base catalyst concentration, temperature) are optimized for the larger scale. Consider a longer reaction time or a more forceful catalyst if the reaction is stalling.
-
-
Over-alkylation or Acylation: If your synthesis involves N-alkylation or N-acylation steps, you may observe di-substituted products, especially with highly reactive reagents.
-
Solution: Control the stoichiometry of your alkylating or acylating agent carefully. A slow, controlled addition of the reagent can help to minimize over-reaction.
-
-
Formation of Regioisomers: In reactions like the Pictet-Spengler synthesis, the cyclization can sometimes occur at different positions on the indole ring, leading to the formation of undesired regioisomers.[5]
-
Solution: The choice of acid catalyst and solvent can significantly influence the regioselectivity. A systematic screen of different acids (e.g., TFA, HCl, PPA) and solvents may be necessary to find the optimal conditions for your specific substrate.
-
| Parameter | Potential Impact on Selectivity | Troubleshooting Action |
| Temperature | Higher temperatures can lead to decomposition and the formation of thermal byproducts. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Catalyst Loading | Insufficient catalyst can lead to incomplete reaction, while excess catalyst can promote side reactions. | Optimize the catalyst loading through a series of small-scale experiments. |
| Reaction Time | Prolonged reaction times can lead to product degradation or the formation of rearrangement products. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Solvent | The polarity and coordinating ability of the solvent can influence the reaction pathway and selectivity. | Screen a range of solvents with different properties (e.g., toluene, DMF, acetonitrile). |
Issue 3: Purification by Chromatography is No Longer Practical.
Question: On a small scale, I could easily purify my product by flash chromatography. Now, with hundreds of grams of crude material, this is not a viable option. What are my alternatives?
Answer: Scaling up purification is a critical step in process development. While chromatography is a powerful tool in the lab, it is often too expensive and time-consuming for large-scale production. The goal should always be to develop a synthesis that produces a crude product that can be purified by crystallization.
-
Crystallization: This is the most common and cost-effective method for purifying solid organic compounds on a large scale.[6][7]
-
Solvent Screening: The key to successful crystallization is finding the right solvent or solvent system. You are looking for a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling process generally leads to larger, purer crystals.
-
-
Recrystallization: If a single crystallization does not provide the desired purity, a recrystallization can be performed.[7] This involves dissolving the crystalline material in a minimal amount of hot solvent and allowing it to re-crystallize.
-
Trituration: This involves suspending the crude solid in a solvent in which the desired product is insoluble, but the impurities are soluble. The solid is stirred or agitated in the solvent, and then the purified solid is collected by filtration.
General Protocol for Crystallization Screening:
-
Solubility Testing: In small vials, test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) at room temperature and at reflux.
-
Single Solvent Crystallization: If a suitable single solvent is found, dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to room temperature, and then in an ice bath.
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be used. Dissolve the crude product in a good solvent (one in which it is highly soluble) and then slowly add a poor solvent (one in which it is insoluble) until the solution becomes cloudy. Heat the mixture until it becomes clear again, and then allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for pyrimido[5,4-b]indoles and what are the scale-up challenges for each?
A1: There are several common synthetic routes to the pyrimido[5,4-b]indole core, each with its own set of challenges for scale-up:
-
Palladium-Catalyzed Amidation and Cyclization: This is a versatile method that often involves the coupling of a substituted indole with an amine, followed by an intramolecular cyclization.[8]
-
Scale-up Challenges:
-
Catalyst Cost and Removal: Palladium catalysts can be expensive, and their removal from the final product to meet regulatory requirements (often in the ppm range) can be challenging.
-
Ligand Sensitivity: The phosphine ligands often used in these reactions can be sensitive to air and moisture, requiring strict inert atmosphere conditions.
-
Reaction Kinetics: The reaction rates can be sensitive to catalyst loading and temperature, requiring careful optimization for consistent performance on a large scale.
-
-
-
Multi-Component Reactions (MCRs): MCRs are highly efficient reactions in which three or more starting materials are combined in a single step to form a complex product.[9][10]
-
Scale-up Challenges:
-
Stoichiometry Control: Precise control of the stoichiometry of all components is crucial for achieving high yields and minimizing the formation of side products.
-
Exothermic Reactions: MCRs can be highly exothermic, requiring careful temperature control to prevent runaway reactions.
-
Work-up and Purification: The complex reaction mixture can sometimes make product isolation and purification challenging.
-
-
-
Pictet-Spengler Type Reactions: This classic reaction involves the cyclization of a tryptamine derivative with an aldehyde or ketone to form a tetrahydro-β-carboline, which can then be further elaborated to a pyrimido[5,4-b]indole.[5][11]
-
Scale-up Challenges:
-
Harsh Reaction Conditions: Traditional Pictet-Spengler reactions often require strong acids and high temperatures, which may not be compatible with all functional groups and can be challenging to handle on a large scale.
-
Formation of Stereoisomers: If the starting materials are chiral, the reaction can produce a mixture of diastereomers, requiring a separation step.
-
Side Reactions: Over-alkylation and the formation of regioisomers are potential side reactions that need to be controlled.
-
-
Q2: How do I choose the right starting materials for a large-scale synthesis?
A2: The quality of your starting materials is paramount for a successful and reproducible large-scale synthesis. Here are some key considerations:
-
Purity: Obtain a certificate of analysis (CoA) for each starting material and, if possible, perform your own analysis to confirm its purity. Pay close attention to the presence of any impurities that could interfere with the reaction.
-
Physical Form: The physical form of a solid starting material (e.g., particle size, crystallinity) can affect its solubility and reactivity. Ensure that you are using a consistent form of each material from batch to batch.
-
Supplier Qualification: Work with reputable suppliers who can provide consistent quality and have a robust quality control system in place. It is often a good practice to qualify more than one supplier for critical starting materials.
Q3: What are the key safety considerations when scaling up the synthesis of pyrimido[5,4-b]indoles?
A3: Safety should always be the top priority in any chemical synthesis, and the risks can be magnified on a larger scale. Here are some key safety considerations:
-
Exothermic Reactions: As mentioned earlier, be aware of any exothermic events in your synthesis and have a plan in place to control the temperature. This may involve using a reactor with a cooling jacket, a controlled rate of addition for reagents, or a quench solution.
-
Hazardous Reagents: Identify any hazardous reagents in your synthesis (e.g., strong acids or bases, flammable solvents, toxic catalysts) and ensure that you have the proper personal protective equipment (PPE) and engineering controls in place to handle them safely.
-
Pressure Build-up: Some reactions can generate gas as a byproduct, which can lead to a build-up of pressure in a closed reactor. Ensure that your reactor is properly vented or equipped with a pressure relief system.
-
Process Safety Review: Before running any reaction on a large scale for the first time, it is essential to conduct a thorough process safety review to identify and mitigate any potential hazards.
Workflow for a Palladium-Catalyzed Amidation and Cyclization
Caption: A typical workflow for a palladium-catalyzed synthesis of pyrimido[5,4-b]indoles.
By carefully considering the challenges outlined in this guide and adopting a systematic approach to troubleshooting, you can increase your chances of successfully scaling up the synthesis of pyrimido[5,4-b]indoles and advancing your drug discovery and development programs.
References
-
Pictet–Spengler reaction. Wikipedia. Accessed January 18, 2026. [Link]
-
Mali, G., Chauhan, A. N. S., Chavan, K. A., & Erande, R. D. (n.d.). Development of cascade reactions for the synthesis of biologically active indole alkaloids. [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). ACS Omega. [Link]
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI. [Link]
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). Royal Society of Chemistry. [Link]
-
Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. (2018). Scientific Reports. [Link]
-
Nucleophile-Controlled Trapping of Gold Carbene by Nitriles and Water: Synthesis of 5H-Pyrimido[5,4-b]indoles and 2-Benzylidene-3-indolinones. (2019). Organic Letters. [Link]
-
How To: Purify by Crystallization. University of Rochester. Accessed January 18, 2026. [Link]
-
The Pictet-Spengler Reaction. (2011). Chemical Reviews. [Link]
-
How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. Accessed January 18, 2026. [Link]
-
Ionic Liquid-mediated Multi-component Reaction Towards the Synthesis of Dihydropyrimidones: An Environmentally Benign Green Protocol. (2021). Iranian Journal of Catalysis. [Link]
-
Solvent-Free Heterocyclic Synthesis. (2015). Chemical Reviews. [Link]
-
Synthesis of pyrimido[5,4-b]indoles via Pd-catalyzed amidation and cyclization of 2-formyl-3-haloindoles. (2021). New Journal of Chemistry. [Link]
-
Nitrogen-containing Fused Heterocycles: Organic Synthesis and Applications as Potential Anticancer Agents. (n.d.). Bentham Science. [Link]
-
New pyrimido[5,4-b]indoles and[4]benzothieno[3,2-d]pyrimidines: high affinity ligands for the alpha(1)-adrenoceptor subtypes. (2000). Journal of Medicinal Chemistry. [Link]
-
Challenges and outlook for catalytic direct amidation reactions. (2024). ResearchGate. [Link]
-
A Short Review on Structures and Synthesis of some Heterocyclic Compounds. (2019). Asian Journal of Research in Chemistry. [Link]
-
A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. (2007). Molecules. [Link]
-
Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. (2017). Journal of Medicinal Chemistry. [Link]
-
Novel Organic Synthetic Route to Heterocyclic Compounds. MDPI. Accessed January 18, 2026. [Link]
-
Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. (2019). Chemical Science. [Link]
-
Recrystallization and Crystallization. (n.d.). [Link]
-
Microwave assisted synthesis of five membered nitrogen heterocycles. (2020). RSC Advances. [Link]
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). ResearchGate. [Link]
-
Synthesis of Pyrido- and Pyrimido-Fused Heterocycles by Multi-Component Reactions (Part 3). (n.d.). Bentham Science. [Link]
-
A review on biological and medicinal impact of heterocyclic compounds. (2022). ResearchGate. [Link]
-
Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2024). Journal of the American Chemical Society. [Link]
-
Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. (2017). Journal of Medicinal Chemistry. [Link]
-
Synthesis of pyrido[2,3-b]indoles and pyrimidoindoles via Pd-catalyzed amidation and cyclization. (2021). Organic & Biomolecular Chemistry. [Link]
-
Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. (2013). Journal of Medicinal Chemistry. [Link]
-
Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. (2017). Journal of Medicinal Chemistry. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules. [Link]
-
Guide for crystallization. (n.d.). [Link]
-
Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. (2023). ResearchGate. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). [Link]
-
Flow Chemistry for the Synthesis of Heterocycles. (2015). Springer. [Link]
-
Problems with Fischer indole synthesis. (2021). Reddit. [Link]
-
The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. (2005). ResearchGate. [Link]
-
Heterocycles in Medicinal Chemistry. (2020). Molecules. [Link]
-
Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. (2022). MDPI. [Link]
-
Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. (2019). Chemical Science. [Link]
-
Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. (2013). The Journal of Organic Chemistry. [Link]
-
Diversity/Target Oriented Synthesis of Complex Molecules via Multi-Component Reactions. (2012). Organic Chemistry: Current Research. [Link]
-
Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. (2022). Acta Scientific Medical Sciences. [Link]
-
Au(I)-Catalyzed Pictet-Spengler Reactions All around the Indole Ring. (2021). ResearchGate. [Link]
Sources
- 1. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthesized 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole
This guide provides an in-depth comparison of analytical methodologies for the unambiguous structural confirmation of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Professionals in these fields will find this guide valuable for establishing robust and reliable characterization workflows for novel synthesized compounds. The pyrimido[5,4-b]indole core is featured in molecules developed as potent and selective ligands for various biological targets, including Toll-like receptor 4 (TLR4) agonists, making rigorous structural verification a critical prerequisite for further investigation.[1][2]
The Imperative of Multi-Technique Structural Verification
For a polycyclic, halogenated heteroaromatic compound like 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole, the potential for isomeric impurities or unexpected reaction outcomes necessitates a multi-faceted analytical approach. Relying on a single technique is insufficient; instead, a synergistic workflow employing mass spectrometry, nuclear magnetic resonance, and, when feasible, X-ray crystallography provides a self-validating system where each method corroborates the findings of the others.
The logical workflow for structural confirmation is a sequential process of gathering increasingly detailed information. This begins with determining the molecular mass and elemental composition, proceeds to mapping the covalent framework and stereochemistry, and culminates, if necessary, with determining the precise three-dimensional arrangement of atoms in a crystal lattice.
Caption: Integrated workflow for structural confirmation.
Comparative Analysis of Core Analytical Techniques
The choice of analytical techniques should be driven by the specific structural questions being asked at each stage of the confirmation process. For 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole, each method provides unique and complementary pieces of the structural puzzle.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry's primary role is to confirm the molecular weight and elemental formula of the synthesized compound.
-
Expertise & Experience: While standard MS provides a nominal mass, High-Resolution Mass Spectrometry (HRMS) is indispensable. It measures the mass-to-charge ratio (m/z) with high precision (typically <5 ppm error), allowing for the unambiguous determination of the elemental formula (C₁₀H₅ClFN₃). This capability is crucial for distinguishing the target compound from potential impurities with the same nominal mass but different elemental compositions. The presence of both chlorine and fluorine atoms makes this technique particularly powerful.
-
Trustworthiness: The most critical validating feature in the mass spectrum of this compound is the characteristic isotopic pattern of chlorine.[4] Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), the molecular ion will appear as two distinct peaks (M⁺ and M+2) separated by approximately 2 m/z units, with a relative intensity ratio of roughly 3:1.[5] Observing this pattern provides strong evidence for the presence of a single chlorine atom in the molecule.
Table 1: Comparison of Mass Spectrometry Techniques
| Technique | Information Provided | Advantages for Target Molecule | Limitations |
|---|---|---|---|
| Low-Resolution MS (LRMS) | Nominal Molecular Weight | Fast, accessible | Cannot confirm elemental formula; risk of ambiguity. |
| High-Resolution MS (HRMS) | Exact Mass (<5 ppm error), Elemental Formula | Confirms C₁₀H₅ClFN₃ formula.[6] | Higher cost, may require more specialized equipment. |
| MS with Fragmentation (MS/MS) | Structural Fragments | Can help deduce connectivity (though less definitive than NMR). | Fragmentation can be complex for polycyclic aromatics.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy provides the most detailed information about the molecule's covalent framework by probing the chemical environment of specific nuclei. For this compound, a suite of NMR experiments is required.
-
¹H NMR: Reveals the number, environment, and connectivity of protons. We expect to see signals in the aromatic region corresponding to the protons on the indole and pyrimidine rings. Coupling patterns (J-values) will indicate which protons are adjacent.
-
¹³C NMR: Identifies all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (e.g., aromatic, attached to electronegative atoms).
-
¹⁹F NMR: This is a mandatory experiment for any fluorine-containing compound. It provides a clean spectrum, typically with a single signal for the one fluorine atom, and its coupling to nearby protons (H-F coupling) is a key diagnostic tool for confirming its position on the indole ring.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for assembling the final structure.
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings, confirming adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool. It shows correlations between protons and carbons that are two or three bonds away, allowing one to "walk" across the entire molecular scaffold and definitively link the pyrimidine and indole ring systems.
-
Caption: Key HMBC correlations confirming ring fusion.
X-ray Crystallography: The Definitive Proof
Single-crystal X-ray crystallography provides an unambiguous, three-dimensional model of the molecule as it exists in a crystal lattice.[8]
-
Expertise & Experience: This technique is considered the "gold standard" for structural proof. It not only confirms the atomic connectivity but also provides precise bond lengths, bond angles, and intermolecular interactions. For a novel scaffold, obtaining a crystal structure provides the highest level of confidence and is often required for high-impact publications or patent filings.[9]
-
Trustworthiness: The output is a direct visualization of the electron density, which is used to build an atomic model. Its results are unequivocal, provided a high-quality crystal can be grown and the data is refined to acceptable statistical limits (e.g., R-factor).
-
Limitations: The primary and significant limitation is the requirement for a single, diffraction-quality crystal. Growing suitable crystals can be a time-consuming and often unsuccessful process, dependent on factors like solvent, temperature, and the molecule's intrinsic properties. It is not a high-throughput technique and is typically reserved for key compounds after initial confirmation by MS and NMR.
Detailed Experimental Protocols & Data Interpretation
The following sections provide standardized protocols and expected data for the structural confirmation of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Method Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Calibration: Calibrate the instrument immediately before analysis using a known standard (e.g., sodium formate).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Use the instrument software to calculate the elemental composition for the observed exact mass.
-
Verify the presence of the [M+2+H]⁺ peak at an intensity of ~33% relative to the [M+H]⁺ peak.
-
Table 2: Expected HRMS Data
| Ion | Calculated m/z (C₁₀H₆ClFN₃) | Observed m/z | Δ (ppm) | Isotopic Peak (M+2) |
|---|
| [M+H]⁺ | 222.02289 | 222.0231 | < 1.0 | Present at m/z 224.020, ~33% intensity |
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred for this type of molecule as the N-H proton is more likely to be observed.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments to Run:
-
Standard 1D proton (¹H).
-
Standard 1D carbon (¹³C) with proton decoupling.
-
Standard 1D fluorine (¹⁹F) with proton decoupling.
-
2D COSY, 2D HSQC, and 2D HMBC.
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).
Table 3: Predicted ¹H, ¹³C, and ¹⁹F NMR Data (in DMSO-d₆) (Note: These are predicted values based on similar structures and chemical principles. Actual values may vary slightly.)
| Position | Atom | Predicted δ (ppm) | Multiplicity / Coupling (J in Hz) |
| N-5 | ¹H | ~12.5 | br s (broad singlet) |
| C-2 | ¹H | ~8.7 | s (singlet) |
| C-6 | ¹H | ~7.8 | t (triplet), J ≈ 8.0 |
| C-7 | ¹H | ~7.4 | dd (doublet of doublets), J ≈ 8.0, 4.0 |
| C-8 | ¹⁹F | ~ -115 | ddd (doublet of doublet of doublets) |
| C-2 | ¹³C | ~152 | - |
| C-4 | ¹³C | ~158 | - |
| C-5a | ¹³C | ~145 | - |
| C-6 | ¹³C | ~125 | - |
| C-7 | ¹³C | ~115 | d, ¹J(C-F) ≈ 250 |
| C-8 | ¹³C | ~159 | d, ²J(C-F) ≈ 12 |
| C-9 | ¹³C | ~110 | d, ²J(C-F) ≈ 25 |
| C-9a | ¹³C | ~120 | - |
Conclusion: An Integrated and Self-Validating Approach
The structural confirmation of a novel synthesized molecule like 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole is not a task for a single analytical technique. It requires a logical and integrated workflow that builds a case for the proposed structure piece by piece.
-
HRMS provides the foundational evidence of the correct elemental formula and the presence of a single chlorine atom.[10]
-
A full suite of 1D and 2D NMR experiments builds the architectural blueprint, confirming the specific connectivity of every atom in the molecule.[11][12]
-
Where ambiguity persists or when absolute proof is required for publication or intellectual property, X-ray crystallography serves as the ultimate arbiter.[13]
By using these techniques in concert, researchers can ensure that the structural foundation of their work is sound, lending credibility and trustworthiness to all subsequent biological and medicinal chemistry studies.
References
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI. Available at: [Link]
-
Kumar, A. S., Rao, P. V. A., & Nagarajan, R. (2012). Synthesis of pyrido[2,3-b]indoles and pyrimidoindoles via Pd-catalyzed amidation and cyclization. Organic & Biomolecular Chemistry, 10(26), 5084–5093. Available at: [Link]
-
Kumar, A. S., Rao, P. V. A., & Nagarajan, R. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Nowak, M. R., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors (Basel, Switzerland), 21(21), 7249. Available at: [Link]
-
PubChemLite. (n.d.). 4-chloro-8-fluoro-5h-pyrimido[5,4-b]indole. PubChem. Available at: [Link]
-
Li, Y., et al. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules (Basel, Switzerland), 28(18), 6682. Available at: [Link]
-
Sepuxianyun. (2023). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
Da Settimo, A., et al. (1999). Synthesis and anti-HIV-1 activities of new pyrimido[5,4-b]indoles. Il Farmaco, 54(4), 255–264. Available at: [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]
-
Khmel'nitskii, R. A., Klyuev, N. A., & Kondrat'eva, E. S. (1975). Mass spectrometry of halogen-containing organic compounds. Journal of Organic Chemistry of the USSR. Available at: [Link]
-
Mal, D. R. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. Available at: [Link]
-
McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. Available at: [Link]
-
Chemsrc. (n.d.). CAS#:331443-96-0 | 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole. Chemsrc. Available at: [Link]
-
Shablykin, O. V., et al. (2003). 1H AND 13C NMR SPECTRA OF 9H-PYRIMIDO[4,5-b]INDOLES. Chemistry of Heterocyclic Compounds, 39, 1352–1356. Available at: [Link]
-
Fathy, U., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2), 550-562. Available at: [Link]
-
Shinde, S. S., et al. (2021). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry, 14(4), 281-286. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules (Basel, Switzerland), 27(19), 6296. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information Indoles. The Royal Society of Chemistry. Available at: [Link]
-
Shablykin, O. V., et al. (2003). 1H and 13C NMR spectra of 9H-pyrimido[4,5-b]indoles. Sciact. Available at: [Link]
-
Pigini, M., et al. (2004). New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes. Journal of Medicinal Chemistry, 47(19), 4683–4692. Available at: [Link]
-
Peterson, L. W., et al. (2017). Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 60(21), 8925–8939. Available at: [Link]
-
Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335–357. Available at: [Link]
-
YouTube. (2024). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]
-
Ciganek, E., et al. (2017). Synthesis, X-ray and Fluorescence Characteristics of Pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine as a Novel Heterocyclic System. Journal of Fluorescence, 27(3), 1183–1190. Available at: [Link]
-
Safo, M. K., & Danso-Danquah, R. (2021). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences, 8, 751551. Available at: [Link]
-
Laufer, S., et al. (2021). Design, Synthesis and Biological Evaluation of 7-Chloro-9 H-pyrimido[4,5- b]indole-based Glycogen Synthase Kinase-3β Inhibitors. ChemMedChem, 16(10), 1661–1674. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. PubChemLite - 4-chloro-8-fluoro-5h-pyrimido[5,4-b]indole (C10H5ClFN3) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]
- 9. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. <sup>1</sup>H AND <sup>13</sup>C NMR SPECTRA OF 9H-PYRIMIDO[4,5-<i>b</i>]INDOLES | Chemistry of Heterocyclic Compounds [osi131.osi.lv]
- 13. Synthesis, X-ray and Fluorescence Characteristics of Pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine as a Novel Heterocyclic System - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole and Other TLR4 Agonists in Modulating Innate Immune Responses
In the landscape of immunology and drug development, the modulation of Toll-like receptor 4 (TLR4) presents a compelling strategy for enhancing immune responses, particularly in the context of vaccine adjuvants and cancer immunotherapy. While classic TLR4 agonists like lipopolysaccharide (LPS) and its detoxified derivative monophosphoryl lipid A (MPLA) are well-established, the quest for novel, synthetic, small-molecule agonists with distinct activity profiles continues. This guide provides a detailed comparison of the biological activity of a promising synthetic TLR4 agonist, 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole, with other well-characterized TLR4 agonists.
Introduction to TLR4 Agonism: From Bacterial Endotoxins to Synthetic Scaffolds
Toll-like receptor 4 (TLR4), in conjunction with its co-receptor MD-2, is the primary sensor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2] Activation of the TLR4 signaling pathway triggers a cascade of intracellular events, culminating in the activation of transcription factors such as NF-κB and IRF3. This leads to the production of pro-inflammatory cytokines, chemokines, and type I interferons, which are crucial for orchestrating both innate and adaptive immune responses.[3][4]
The potent immunostimulatory properties of LPS, however, are associated with significant toxicity, limiting its therapeutic application. This has driven the development of less toxic derivatives like MPLA, which is now used as a licensed vaccine adjuvant.[3] Concurrently, high-throughput screening efforts have identified structurally novel, non-lipid-like small molecules that can activate TLR4, such as the pyrimido[5,4-b]indole class of compounds.[5][6] These synthetic agonists offer the potential for improved safety profiles, greater chemical tractability, and distinct signaling properties compared to their natural counterparts.
This guide will focus on the biological activity of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole, a representative of this novel class of synthetic TLR4 agonists, and compare its performance with the benchmark agonists, LPS and MPLA.
The TLR4 Signaling Pathway: A Dual-Pronged Response
Upon agonist binding, the TLR4/MD-2 complex dimerizes, initiating two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways. The MyD88-dependent pathway rapidly activates NF-κB, leading to the production of inflammatory cytokines like TNF-α and IL-6. The TRIF-dependent pathway, which is initiated following receptor endocytosis, primarily activates IRF3, resulting in the production of type I interferons (e.g., IFN-β) and the subsequent expression of interferon-inducible genes like IP-10 (CXCL10). The balance between these two pathways can significantly influence the nature and quality of the ensuing immune response.
Caption: Simplified TLR4 signaling cascade illustrating the MyD88-dependent and TRIF-dependent pathways.
Comparative Biological Activity of TLR4 Agonists
The biological activity of TLR4 agonists can be quantitatively assessed through various in vitro assays. Key performance indicators include the potency of NF-κB activation, typically measured by the half-maximal effective concentration (EC50) in reporter cell lines, and the profile of induced cytokines in primary immune cells.
While direct experimental data for 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole is not publicly available, structure-activity relationship (SAR) studies on the pyrimido[5,4-b]indole scaffold provide valuable insights into its likely activity.[7][8] For the purpose of this comparison, we will use data from a highly potent analog from this class as a representative.
| Agonist Class | Representative Compound | Target Cells | Assay | EC50 / Activity | Reference |
| Pyrimido[5,4-b]indole | C8-phenyl derivative (Compound 36 ) | Human TLR4 Reporter Cells | NF-κB Activation (SEAP) | ~0.5 µM | [8] |
| Human PBMCs | IL-8 Production | Significant induction at 1 µM | [7] | ||
| Human PBMCs | IL-6 Production | Significant induction at 1 µM | [7] | ||
| Lipopolysaccharide (LPS) | E. coli O111:B4 | Human TLR4 Reporter Cells | NF-κB Activation (SEAP) | ~1-10 ng/mL | [9] |
| Human PBMCs | TNF-α Production | Potent induction at >1 ng/mL | [10] | ||
| Monophosphoryl Lipid A (MPLA) | Synthetic MPLA | Human TLR4 Reporter Cells | NF-κB Activation (SEAP) | ~10-100 ng/mL | [11] |
| Human PBMCs | Cytokine Production | Lower than LPS, TRIF-biased | [3] |
Key Observations:
-
Potency: LPS remains the most potent TLR4 agonist on a mass basis, with activity in the low nanogram per milliliter range.[9] The synthetic pyrimido[5,4-b]indole derivative shows activity in the sub-micromolar to low micromolar range, which is characteristic of small molecule agonists.[8] MPLA exhibits intermediate potency between LPS and the synthetic compound.[11]
-
Co-receptor Dependence: A significant difference lies in the co-receptor requirements. LPS and MPLA activity is critically dependent on LBP and CD14 for efficient transfer to the TLR4/MD-2 complex.[12] In contrast, pyrimido[5,4-b]indoles have been shown to be CD14-independent, suggesting a more direct interaction with the TLR4/MD-2 complex.[6] This could have implications for their activity in different cellular contexts where CD14 expression may vary.
-
Signaling Bias: SAR studies on pyrimido[5,4-b]indoles have revealed that modifications to the scaffold can differentially modulate the MyD88 and TRIF pathways.[5] Specifically, certain substitutions can lead to a preferential induction of the type I interferon pathway (TRIF-dependent), as measured by IP-10 production, relative to the induction of NF-κB-driven cytokines like IL-6.[5] This "TRIF-biasing" is also a characteristic of MPLA and is thought to contribute to its reduced toxicity compared to LPS.[3]
Experimental Methodologies for Assessing TLR4 Agonist Activity
The following are standardized protocols for evaluating the biological activity of TLR4 agonists.
NF-κB Reporter Gene Assay
This assay is a primary screening method to determine the potency of a compound in activating the TLR4 pathway. It utilizes a stable cell line, typically Human Embryonic Kidney (HEK) 293 cells, engineered to express human TLR4, MD-2, and CD14, along with a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP or luciferase) under the control of an NF-κB-inducible promoter.[13][14]
Caption: Workflow for a typical NF-κB reporter gene assay using SEAP.
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK-Blue™ hTLR4 cells (or equivalent) in a 96-well plate at a density of 2.5 x 10^5 cells/mL in their appropriate growth medium.[9]
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole, LPS, MPLA) in the assay medium.
-
Cell Treatment: Add the diluted compounds to the respective wells of the cell plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TLR4 agonist).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[9]
-
Signal Detection:
-
For SEAP reporter assays, transfer a small volume of the cell supernatant to a new 96-well plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).[14]
-
Incubate at 37°C until a color change is visible.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) using a microplate reader.
-
-
Data Analysis: Plot the absorbance values against the log of the compound concentration to generate a dose-response curve. Calculate the EC50 value using non-linear regression analysis.
Cytokine Profiling by ELISA
To assess the functional consequence of TLR4 activation in a more physiologically relevant system, primary immune cells such as human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived dendritic cells (BMDCs) are used. The production of key cytokines like TNF-α, IL-6, and IP-10 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[7][15]
Step-by-Step Protocol for TNF-α ELISA:
-
Cell Stimulation: Isolate primary immune cells (e.g., PBMCs) and seed them in a 96-well plate. Treat the cells with different concentrations of the TLR4 agonists for a specified period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA Procedure:
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight.[16]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add the collected supernatants and a standard curve of known cytokine concentrations to the plate and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.[17]
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color change will occur in proportion to the amount of cytokine present.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Acquisition and Analysis: Measure the absorbance at 450 nm using a microplate reader.[16] Quantify the cytokine concentration in the samples by interpolating from the standard curve.
Conclusion and Future Perspectives
The emergence of small-molecule TLR4 agonists like 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole represents a significant advancement in the field of innate immune modulation. These synthetic compounds offer distinct advantages over traditional lipid-based agonists, including their non-lipid nature, CD14-independence, and the potential for fine-tuning the signaling output towards a more favorable, TRIF-biased response.
While LPS remains the most potent agonist, its therapeutic window is narrow due to its high toxicity. MPLA offers a safer alternative with a TRIF-biased response. The pyrimido[5,4-b]indole class of compounds presents an exciting opportunity to develop next-generation immunomodulators with tailored activity profiles. Further preclinical and clinical evaluation of these compounds will be crucial to fully elucidate their therapeutic potential as vaccine adjuvants, standalone immunotherapies, and in combination with other treatment modalities for infectious diseases and cancer. The experimental frameworks outlined in this guide provide a robust foundation for the continued investigation and comparison of these and other novel TLR4 agonists.
References
-
Gais, H. J., et al. (2018). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 61(2), 559-574. Available from: [Link]
-
Gais, H. J., et al. (2017). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Combinatorial Science, 19(10), 657-668. Available from: [Link]
-
Gais, H. J., et al. (2017). Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 60(21), 8879-8896. Available from: [Link]
-
Gais, H. J., et al. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 56(13), 5436-5452. Available from: [Link]
-
Gais, H. J., et al. (2017). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Combinatorial Science, 19(10), 657-668. Available from: [Link]
-
Abgenex. TLR4 Reporter Assay. Available from: [Link]
-
Bowen, W. S., et al. (2012). A Novel Class of Small Molecule Agonists with Preference for Human over Mouse TLR4 Activation. PLoS ONE, 7(9), e44628. Available from: [Link]
-
InvivoGen. (n.d.). Effects of LPS on TLR4. Available from: [Link]
-
Belcher, J. D., et al. (2019). Reporter Cell Assessment of TLR4-Induced NF-κB Responses to Cell-Free Hemoglobin and the Influence of Biliverdin. Molecules, 24(11), 2129. Available from: [Link]
-
IBL-America. (n.d.). TNF-α (free) ELISA. Available from: [Link]
-
Steinhagen, F., et al. (2021). A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands. Frontiers in Immunology, 12, 688537. Available from: [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Available from: [Link]
-
Coggin, D. A., et al. (2009). Differential Activation of Human TLR4 by E. coli and S. flexneri 2a Lipopolysaccharide: Combined Effects of Lipid A Acylation State and TLR4 Polymorphisms on Signaling. The Journal of Immunology, 182(10), 6243-6250. Available from: [Link]
-
Weber, M., et al. (2020). Time- and dose-dependent NF-κB-Gluc reporter activation. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). MPLA reduces LPS-induced increase in TLR4 expression and compete with... ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). MPLA promoted the proliferation of MLE-12 cells by activating TLR4 on... ResearchGate. Available from: [Link]
-
O'Neill, L. A., et al. (2018). Immunobiology and Application of Toll-like Receptor 4 Agonists to Augment Host Resistance to Infection. Clinical Infectious Diseases, 66(suppl_1), S33-S39. Available from: [Link]
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCI RAS Initiative. Available from: [Link]
-
Luno, K., et al. (2014). Lipopolysaccharide (LPS)-mediated priming of Toll-like receptor 4 enhances oxidant-induced prostaglandin E2 biosynthesis in primary murine macrophages. Journal of Biological Chemistry, 289(12), 8215-8226. Available from: [Link]
-
den Reijer, P. M., et al. (2014). Recognition of LPS by TLR4: Potential for Anti-Inflammatory Therapies. Current Pharmaceutical Design, 20(38), 6062-6072. Available from: [Link]
-
O'Neill, L. A., et al. (2019). The TLR4 agonist monophosphoryl lipid A drives broad resistance to infection via dynamic reprogramming of macrophage metabolism. Nature Communications, 10(1), 4839. Available from: [Link]
-
Guijarro-Muñoz, I., et al. (2014). Lipopolysaccharide Activates Toll-like Receptor 4 (TLR4)-mediated NF-κB Signaling Pathway and Proinflammatory Response in Human Pericytes. Journal of Biological Chemistry, 289(4), 2457-2468. Available from: [Link]
-
Farkas, V., et al. (2019). Macrophage Activation by a Substituted pyrimido[5,4-b]indole Increases Anti-Cancer Activity. Pharmacological Research, 148, 104452. Available from: [Link]
-
Stark, S., et al. (2021). Design, Synthesis and Biological Evaluation of 7-Chloro-9 H-pyrimido[4,5- b]indole-based Glycogen Synthase Kinase-3β Inhibitors. Molecules, 26(11), 3293. Available from: [Link]
-
Son, S., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro, 94, 105713. Available from: [Link]
-
San-Yeong, K., et al. (2022). Microbiota produced indole metabolites disrupt host cell mitochondrial energy production and inhibit Cryptosporidium parvum growth. Nature Communications, 13(1), 583. Available from: [Link]
-
Lee, J. H., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12, 706325. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1276. Available from: [Link]
Sources
- 1. Differential Activation of Human TLR4 by E. coli and S. flexneri 2a Lipopolysaccharide: Combined Effects of Lipid A Acylation State and TLR4 Polymorphisms on Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide (LPS)-mediated priming of Toll-like receptor 4 enhances oxidant-induced prostaglandin E2 biosynthesis in primary murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunobiology and Application of Toll-like Receptor 4 Agonists to Augment Host Resistance to Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide Activates Toll-like Receptor 4 (TLR4)-mediated NF-κB Signaling Pathway and Proinflammatory Response in Human Pericytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage activation by a substituted pyrimido[5,4-b]indole increases anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands [frontiersin.org]
- 10. Recognition of LPS by TLR4: Potential for Anti-Inflammatory Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Class of Small Molecule Agonists with Preference for Human over Mouse TLR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. ABGENEX : Antibodies, Inhibitors and Ligands, ELISA Kits, Custom Services [abgenex.com]
- 14. Reporter Cell Assessment of TLR4-Induced NF-κB Responses to Cell-Free Hemoglobin and the Influence of Biliverdin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. novamedline.com [novamedline.com]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. resources.bio-techne.com [resources.bio-techne.com]
A Comparative In Vitro Analysis of Pyrimido[5,4-b]indole Derivatives: From Kinase Inhibition to Immune Modulation
The pyrimido[5,4-b]indole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core have demonstrated potential as kinase inhibitors, immunomodulators, and antagonists for G-protein coupled receptors, highlighting their therapeutic promise. This guide provides a comparative analysis of the in vitro efficacy of various pyrimido[5,4-b]indole derivatives, with a primary focus on their kinase inhibitory profiles and a secondary exploration of their role as modulators of the innate immune response through Toll-like receptor 4 (TLR4). We will delve into the experimental data supporting these activities, provide detailed protocols for key in vitro assays, and discuss the structure-activity relationships that govern their potency and selectivity.
The Pyrimido[5,4-b]indole Scaffold: A Versatile Pharmacophore
The fusion of a pyrimidine ring with an indole moiety creates the tricyclic pyrimido[5,4-b]indole system. This arrangement provides a rigid framework with multiple points for chemical modification, allowing for the fine-tuning of biological activity. The diverse bioactivities arise from the scaffold's ability to interact with various biological targets, including the ATP-binding pocket of kinases and the ligand-binding domain of receptors.[1] The isomeric pyrimido[4,5-b]indoles have also shown significant pharmacological potential, particularly in cancer therapy.[1]
Comparative Analysis of Kinase Inhibitory Activity
A significant area of investigation for pyrimido[5,4-b]indole derivatives has been their potential as kinase inhibitors. Kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. The CMGC family of serine/threonine kinases, which includes cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), glycogen synthase kinases (GSKs), and CDK-like kinases (CLKs), are particularly important therapeutic targets.
Several studies have evaluated 9H-pyrimido[5,4-b]indol-4-amine derivatives for their inhibitory activity against a panel of Ser/Thr kinases.[2] A comparative study of various derivatives revealed that their efficacy is highly dependent on the substitution pattern on the pyrimido[5,4-b]indole core.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the in vitro inhibitory activity (IC50) of selected 9H-pyrimido[5,4-b]indol-4-amine derivatives against a panel of four CMGC kinases: CDK5/p25, CK1δ/ε, DYRK1A, and GSK3α/β.[2]
| Compound | R | R' | CK1δ/ε IC50 (µM) | DYRK1A IC50 (µM) | CDK5/p25 IC50 (µM) | GSK3α/β IC50 (µM) |
| 1d | H | 4-methoxybenzyl | 0.6 | >10 | >10 | >10 |
| 2a | NO2 | benzyl | >10 | 7.6 | >10 | >10 |
| 3a | H | benzyl | 0.7 | >10 | >10 | >10 |
Data sourced from Loidreau et al., 2020.[2]
Interpretation of Data:
The data reveals that certain substitutions confer significant potency and selectivity. For instance, compound 1d , with a 4-methoxybenzyl group at the R' position, demonstrates sub-micromolar inhibitory activity against CK1δ/ε (IC50 = 0.6 µM) while being inactive against the other tested kinases.[2] Similarly, the isomeric compound 3a also shows potent and selective inhibition of CK1δ/ε (IC50 = 0.7 µM).[2] In contrast, the introduction of a nitro group at the R position, as in compound 2a , diminishes activity against CK1δ/ε but confers weak inhibitory activity against DYRK1A (IC50 = 7.6 µM).[2] Notably, none of the tested compounds in this series showed significant activity against CDK5/p25 or GSK3α/β.[2]
This highlights a crucial aspect of the structure-activity relationship: the nature and position of substituents on the pyrimido[5,4-b]indole scaffold are critical determinants of both the potency and selectivity of kinase inhibition.
Signaling Pathway Context: The Role of CK1δ/ε
Caption: General workflow for an in vitro kinase inhibition assay.
Comparative Analysis of TLR4 Modulation
Beyond kinase inhibition, pyrimido[5,4-b]indoles have emerged as potent modulators of the innate immune system, specifically targeting Toll-like receptor 4 (TLR4). TLR4 is a pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.
Interestingly, different pyrimido[5,4-b]indole derivatives exhibit distinct modulatory effects on TLR4 signaling:
-
TLR4 Agonists: Some derivatives directly activate TLR4, mimicking the effect of LPS. [3][4]These compounds have been identified through high-throughput screening and subsequent structure-activity relationship (SAR) studies. [3]For example, compound 36 (a C8-phenyl substituted derivative) displayed human TLR4 agonist activity at submicromolar concentrations. [4]Such agonists have potential as vaccine adjuvants by stimulating the innate immune system. [5]
-
NF-κB Signaling Prolongers: A separate class of pyrimido[5,4-b]indoles does not intrinsically activate TLR4 but instead prolongs the NF-κB activation induced by LPS. [5][6]These compounds were identified in a high-throughput screen designed to find molecules that sustain, rather than initiate, the immune response. [6]This unique mechanism of action could also be beneficial in vaccine development, potentially leading to a more robust and durable adaptive immune response. [5][6] The dual activities of this scaffold—kinase inhibition and immune modulation—underscore its versatility and potential for development into therapeutics for a wide range of diseases, from cancer to infectious diseases.
Experimental Protocol: TLR4 Reporter Assay
This protocol describes a cell-based reporter assay to screen for TLR4 agonists using HEK-Blue™ TLR4 cells, which express human TLR4 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Objective: To determine if test compounds act as agonists of human TLR4.
Materials:
-
HEK-Blue™ hTLR4 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compounds (pyrimido[5,4-b]indole derivatives) dissolved in DMSO
-
LPS (positive control)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (620-650 nm)
Procedure:
-
Cell Seeding:
-
Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions.
-
Seed the cells into a 96-well plate at a density of approximately 2.5 x 10^4 to 5 x 10^4 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare dilutions of the test compounds and controls in cell culture medium.
-
Add the diluted compounds to the appropriate wells of the cell plate. Typically, a final concentration of 5 µM is used for initial screening. [5]
-
-
Incubation:
-
Incubate the plate for 20-24 hours in a CO2 incubator. [5]During this time, TLR4 activation will lead to the expression and secretion of SEAP into the cell culture supernatant.
-
-
SEAP Detection:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Transfer a small volume of the cell culture supernatant from each well of the cell plate to a new 96-well plate containing the detection medium.
-
Incubate the detection plate at 37°C for 1-2 hours, or until a color change is visible. The SEAP enzyme will hydrolyze the substrate in the detection medium, resulting in a purple/blue color.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 630 nm using a spectrophotometer. [5] * The absorbance is directly proportional to the level of TLR4 activation.
-
Compare the absorbance values of the compound-treated wells to the untreated and LPS-treated controls to determine the agonist activity.
-
Conclusion
The pyrimido[5,4-b]indole scaffold represents a highly versatile platform for the development of novel therapeutics. As demonstrated in this guide, subtle structural modifications to this core can lead to compounds with potent and selective kinase inhibitory activity, particularly against CK1δ/ε, or to molecules that can finely tune the innate immune response through TLR4. The comparative in vitro data presented herein underscores the importance of rigorous screening and structure-activity relationship studies in unlocking the full therapeutic potential of this promising chemical class. Further investigation into these derivatives is warranted to translate their in vitro efficacy into preclinical and clinical success.
References
-
David, C. N., et al. (2017). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Combinatorial Science, 19(9), 576-587. [Link]
-
Gunn, M. D., et al. (2017). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 60(21), 8811-8824. [Link]
-
Loidreau, Y., et al. (2020). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Molecules, 25(21), 5236. [Link]
-
David, C. N., et al. (2017). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Combinatorial Science. [Link]
-
Gunn, M. D., et al. (2017). Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. [Link]
-
Kim, C., Zhou, M. M., & Zaware, N. (2019). Synthetic strategies to pyrimido [4,5-B]indole: A privileged fused-indole scaffold. In Indole: Synthesis, Functions and Reactions. Nova Science Publishers, Inc. [Link]
Sources
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Evaluating Toll-like Receptor Cross-Reactivity for Novel Pyrimido[5,4-b]indole Derivatives
Abstract
The pyrimido[5,4-b]indole scaffold has emerged as a promising chemotype for the modulation of Toll-like Receptor 4 (TLR4), offering potential as novel vaccine adjuvants and immunomodulators.[1][2][3] The precise targeting of a single TLR is often critical for therapeutic efficacy and safety, as off-target activation can lead to undesirable inflammatory responses or altered immune function.[4][5] This guide provides a comprehensive framework for assessing the cross-reactivity of novel compounds, using the specific example of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole (hereafter designated as "Compound-CF"), a derivative of this class. We will detail the essential experimental workflows, from high-throughput cell-based reporter screening to confirmatory cytokine profiling in primary human immune cells. The causality behind each methodological choice is explained to ensure a robust and self-validating assessment of TLR selectivity.
Introduction: The Imperative of TLR Selectivity
Toll-like receptors (TLRs) are a cornerstone of the innate immune system, responsible for recognizing conserved molecular patterns from microbes and endogenous danger signals.[6][7][8] Humans express ten functional TLRs, which are localized either on the cell surface (e.g., TLR1, TLR2, TLR4, TLR5, TLR6) or within endosomal compartments (TLR3, TLR7, TLR8, TLR9).[4][7] Upon activation, TLRs trigger distinct signaling cascades, primarily through MyD88- or TRIF-dependent pathways, culminating in the activation of transcription factors like NF-κB and IRFs.[6][8][9][10] This leads to the production of cytokines and chemokines that orchestrate the subsequent immune response.[7][11]
While activating a specific TLR can be therapeutically beneficial—for instance, TLR4 agonists for vaccine adjuvants or TLR7/8 agonists for cancer immunotherapy—unintended activation of other TLRs can be detrimental.[1][4][5][] Therefore, rigorously profiling the selectivity of any new TLR-modulating compound is a non-negotiable step in preclinical development.
The pyrimido[5,4-b]indole chemical class has been identified through high-throughput screening as containing potent and selective TLR4 ligands.[1][2][3][13][14] These non-lipid-like small molecules represent a significant departure from traditional TLR4 agonists like lipopolysaccharide (LPS).[2] This guide uses a representative derivative, Compound-CF, to illustrate the definitive workflow for establishing a comprehensive TLR selectivity profile.
The TLR Signaling Axis: A Primer
Effective cross-reactivity screening requires a foundational understanding of the signaling pathways involved. Most TLRs (all except TLR3) utilize the MyD88 adaptor protein to initiate a signaling cascade that activates NF-κB, a master regulator of pro-inflammatory cytokines like TNF-α and IL-6.[10][15] Endosomal TLRs (TLR3, TLR7, TLR8, TLR9) and TLR4 can also signal through the TRIF-dependent pathway, which is crucial for inducing Type I interferons (IFNs).[6][15] The diagram below illustrates a simplified, canonical MyD88-dependent signaling pathway, which is the primary readout in many reporter assays.
Caption: Simplified MyD88-dependent TLR signaling pathway.
Experimental Workflow for Selectivity Profiling
A robust assessment of cross-reactivity follows a two-stage process: a broad primary screen using engineered reporter cell lines, followed by a more physiologically relevant secondary validation in primary human immune cells. This tiered approach efficiently identifies potential off-target activities and confirms them in a more complex biological system.
Caption: Two-stage workflow for assessing TLR cross-reactivity.
PART A: Primary Screening with HEK-Blue™ TLR Reporter Cells
Rationale and Experimental Choice
The primary screen aims to rapidly assess the activity of Compound-CF across a wide range of TLRs in a controlled, high-throughput manner. For this, the HEK-Blue™ TLR cell line system is an industry standard.[16][17] These are Human Embryonic Kidney (HEK) 293 cells individually engineered to stably express a single human TLR (e.g., hTLR2, hTLR3, etc.) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[17][18][19]
Why this system is trustworthy:
-
Specificity: Each cell line isolates a single TLR, eliminating the confounding variables of a complex immune cell that expresses multiple TLRs.[17]
-
Robustness: The colorimetric SEAP readout is highly sensitive, reproducible, and easily quantifiable, making it ideal for generating dose-response curves and calculating EC50 values.[16]
-
Self-Validation: The system includes a null cell line (lacking any transfected TLR) to control for non-specific NF-κB activation. Furthermore, each TLR-specific line is validated using a known, potent agonist (positive control).
Detailed Experimental Protocol: HEK-Blue™ TLR Panel Assay
-
Cell Culture: Maintain individual HEK-Blue™ hTLR cell lines (hTLR2, hTLR3, hTLR4, hTLR5, hTLR7, hTLR8, hTLR9) according to the manufacturer's protocol, typically in DMEM supplemented with 10% FBS and selective antibiotics.[16][19]
-
Cell Plating: Seed the cells into a 96-well flat-bottom plate at a density of ~5 x 10⁴ cells per well in 160 µL of HEK-Blue™ Detection medium.[16] This specialized medium contains the SEAP substrate.
-
Compound Preparation: Prepare a 10-point serial dilution of Compound-CF (e.g., from 100 µM down to 5 nM) in culture medium. Also prepare positive controls for each plate (e.g., Pam3CSK4 for TLR2, Poly(I:C) for TLR3, LPS-EK for TLR4, Flagellin for TLR5, R848 for TLR7/8, ODN 2006 for TLR9).
-
Stimulation: Add 40 µL of the diluted compound or control to the appropriate wells in triplicate. Include a "medium only" control for baseline measurement.
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO₂ incubator.[16]
-
Data Acquisition: Measure the optical density (OD) at 620-650 nm using a spectrophotometer. The development of a purple/blue color is proportional to NF-κB activation.[16]
-
Data Analysis:
-
Subtract the baseline OD from all wells.
-
Normalize the data to the maximal response of the respective positive control.
-
Plot the normalized response versus the log of Compound-CF concentration and fit a four-parameter logistic curve to determine the EC50 value for each TLR.
-
Data Presentation: Interpreting Selectivity
The resulting EC50 values provide a quantitative measure of potency. A compound is considered selective if it is significantly more potent at its target TLR compared to others. A selectivity index can be calculated as (EC50 for off-target TLR) / (EC50 for primary target TLR).
Table 1: Representative TLR Selectivity Profile for Compound-CF (Note: Data is illustrative, based on known selective TLR4 agonists of the pyrimido[5,4-b]indole class)[1][13]
| Toll-like Receptor | Known Agonist (Positive Control) | EC50 (µM) of Positive Control | EC50 (µM) of Compound-CF |
| hTLR4 | LPS-EK Ultrapure | 0.001 | 0.25 |
| hTLR2 | Pam3CSK4 | 0.005 | > 100 |
| hTLR3 | Poly(I:C) | 0.1 (µg/mL) | > 100 |
| hTLR5 | Flagellin | 0.01 (µg/mL) | > 100 |
| hTLR7 | R848 | 0.2 | > 50 |
| hTLR8 | R848 | 0.5 | > 50 |
| hTLR9 | ODN 2006 | 0.1 | > 100 |
Based on this representative data, Compound-CF would be classified as a highly selective TLR4 agonist, with over 200-fold selectivity against the next most sensitive receptors (TLR7/8).
PART B: Secondary Validation with Primary Human PBMCs
Rationale and Experimental Choice
While reporter assays are excellent for primary screening, they are an artificial system. It is crucial to validate these findings in primary immune cells, which provide a more physiologically relevant context.[20] Human peripheral blood mononuclear cells (PBMCs) contain monocytes (which express high levels of TLR4) and other immune cells, offering a complex environment to confirm on-target activity and unmask potential off-target effects missed in the simplified reporter system.[11][21]
The endpoint for this assay is the measurement of secreted cytokines. This is a direct functional consequence of TLR activation and provides a more nuanced profile of the induced immune response than a simple reporter gene.[21][22] For instance, TLR4 activation is expected to induce cytokines like TNF-α and IL-6, while TLR7 activation in plasmacytoid dendritic cells (a PBMC subpopulation) would strongly induce IFN-α.
Detailed Experimental Protocol: Cytokine Profiling in PBMCs
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood from healthy donors using a Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10⁶ cells/mL in a 96-well U-bottom plate.
-
Stimulation: Treat cells with three key concentrations of Compound-CF determined from the primary screen: the EC50 value (~0.25 µM), a 10-fold higher concentration (~2.5 µM), and a negative control concentration (<0.01 µM). Include positive controls (LPS for TLR4, R848 for TLR7/8) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentration of key cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-α, IL-10) in the supernatant using a multiplex immunoassay platform like Luminex or by individual ELISAs.[23]
-
Data Analysis: Compare the cytokine levels in Compound-CF-treated wells to the vehicle control. A statistically significant increase in expected cytokines (TNF-α, IL-6) confirms TLR4 activity. The absence of other cytokine signatures (like high IFN-α without TNF-α) supports selectivity.
Data Presentation: Functional Confirmation
The cytokine profile confirms the functional consequence of receptor engagement. For a selective TLR4 agonist, a dose-dependent increase in MyD88-dependent pro-inflammatory cytokines is expected.
Table 2: Representative Cytokine Release Profile from Human PBMCs (Note: Data is illustrative and represents the expected outcome for a selective TLR4 agonist)
| Stimulant | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-α (pg/mL) |
| Vehicle (DMSO) | 0.1% | 15 ± 5 | 20 ± 8 | < 10 |
| Compound-CF | 0.25 | 850 ± 120 | 1500 ± 250 | < 10 |
| Compound-CF | 2.5 | 2500 ± 400 | 4500 ± 600 | < 20 |
| LPS (TLR4 Control) | 0.01 | 2800 ± 350 | 5000 ± 700 | < 20 |
| R848 (TLR7/8 Control) | 1.0 | 1500 ± 300 | 2000 ± 400 | 1200 ± 200 |
This data functionally validates Compound-CF as a TLR4 agonist. The robust production of TNF-α and IL-6, mirroring the LPS control, confirms on-target activity. The negligible IFN-α production, in stark contrast to the TLR7/8 agonist R848, provides strong evidence against cross-reactivity with endosomal RNA-sensing TLRs.
Conclusion
References
-
David, S. A. (2018). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ACS Medicinal Chemistry Letters. [Link]
-
Peri, F., & Piazza, M. (2012). Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update. Journal of Medicinal Chemistry. [Link]
-
Kawasaki, T., & Kawai, T. (2014). Toll-Like Receptor Signaling Pathways. Frontiers in Immunology. [Link]
-
Kuznetsov, D., et al. (2019). Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity. Frontiers in Immunology. [Link]
-
Chan, M., et al. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. [Link]
-
Cottam, H. B., et al. (2017). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Combinatorial Science. [Link]
-
ResearchGate. (n.d.). Pyrimido[5,4-b]indole derivative, a ligand for TLR4. ResearchGate. [Link]
-
Kawai, T., & Akira, S. (2010). The role of pattern-recognition receptors in innate immunity: update on Toll-like receptors. Nature Immunology. [Link]
-
Verma, A., et al. (2023). Role of TLRs as signaling cascades to combat infectious diseases: a review. Journal of Translational Medicine. [Link]
-
Kawasaki, T., & Kawai, T. (2014). Toll-like receptor signaling pathways. PubMed. [Link]
-
National Cancer Institute. (n.d.). Detection of nanoparticles' ability to stimulate toll-like receptors using HEK-Blue reporter cell lines. NCBI. [Link]
-
Chan, M., et al. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ACS Publications. [Link]
-
Sjaastad, L. E., et al. (2023). AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV. eLife. [Link]
-
InvivoGen. (n.d.). HEK-Blue™ TLR Cells. InvivoGen. [Link]
-
Eurofins Discovery. (n.d.). Toll-Like Receptor Assay for Innate-Adaptive Immune Response. Eurofins Discovery. [Link]
-
Chan, M., et al. (2013). Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. PubMed. [Link]
-
InvivoGen. (n.d.). HEK-Blue™ hTLR2-TLR1 cells. InvivoGen. [Link]
-
Wang, X., et al. (2016). Targeting Toll-like Receptors with Small Molecule Agents. Chemical Society Reviews. [Link]
-
Chakraborty, S., et al. (2018). Regulation of TLR2-mediated tolerance and cross-tolerance through IRAK4 modulation by miR-132/-212. The Journal of Immunology. [Link]
-
InvivoGen. (n.d.). HEK-Blue™ hTLR4. InvivoGen. [Link]
-
Carson, D. A., et al. (2017). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Combinatorial Science. [Link]
-
Charles River Laboratories. (n.d.). Multiplex Cytokine Assays for Immune Profiling. Charles River Laboratories. [Link]
-
Al-Ghareeb, A., et al. (2021). Toll-Like Receptors as a Therapeutic Target in the Era of Immunotherapies. Frontiers in Cell and Developmental Biology. [Link]
Sources
- 1. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Toll-like Receptors with Small Molecule Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Toll-Like Receptors as a Therapeutic Target in the Era of Immunotherapies [frontiersin.org]
- 6. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity [frontiersin.org]
- 8. Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of TLRs as signaling cascades to combat infectious diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Dual Role of Toll-like Receptors in Human and Experimental Asthma Models [frontiersin.org]
- 16. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. invivogen.com [invivogen.com]
- 18. invivogen.com [invivogen.com]
- 19. invivogen.com [invivogen.com]
- 20. TLR Reporter Bioassay [worldwide.promega.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
In Vivo Validation of Pyrimido[5,4-b]indole Activity: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of novel immunomodulatory agents, the pyrimido[5,4-b]indole scaffold has emerged as a promising class of compounds with potent activity. This guide provides an in-depth technical comparison of the in vivo validation of pyrimido[5,4-b]indoles in mouse models, offering insights into their mechanism of action, experimental validation, and a comparative analysis against established alternatives. Our focus is to equip you with the necessary data and methodologies to critically evaluate and potentially incorporate these compounds into your research and development pipelines.
The Pyrimido[5,4-b]indole Scaffold: A New Frontier in TLR4 Agonism
Pyrimido[5,4-b]indoles are a novel class of synthetic, small-molecule agonists of Toll-like receptor 4 (TLR4).[1][2] Unlike the well-known lipopolysaccharide (LPS) and its derivative monophosphoryl lipid A (MPLA), which are large, lipid-based molecules, pyrimido[5,4-b]indoles offer the advantages of a non-lipid-like structure, potentially leading to improved synthetic scalability and stability.[2] Their primary mechanism of action involves the activation of the TLR4 signaling pathway, a critical component of the innate immune system. This activation leads to the downstream induction of transcription factors such as NF-κB, resulting in the production of pro-inflammatory cytokines and chemokines that orchestrate a robust immune response.[1][2]
The engagement of TLR4 by pyrimido[5,4-b]indoles has positioned them as attractive candidates for two primary therapeutic applications: as adjuvants in vaccines to enhance the immunogenicity of antigens and as immunotherapeutic agents for the treatment of cancer.[1][3]
Comparative In Vivo Efficacy: Adjuvant vs. Anti-Cancer Activity
The in vivo validation of pyrimido[5,4-b]indoles has been explored in mouse models for both their adjuvant and anti-cancer properties. Here, we compare the available data for representative compounds from this class.
As Vaccine Adjuvants: Enhancing Humoral Immunity
A key application of TLR4 agonists is their use as vaccine adjuvants. Studies have demonstrated that certain N3-alkyl substituted pyrimido[5,4-b]indoles, when co-administered with the established TLR4 agonist MPLA, can significantly enhance antigen-specific antibody responses in mice.[1] In a study utilizing ovalbumin (OVA) as the antigen, specific pyrimido[5,4-b]indole compounds, in combination with MPLA, led to a statistically significant increase in OVA-specific IgG titers compared to MPLA alone.[1]
Table 1: Comparative Adjuvant Activity of Pyrimido[5,4-b]indole Derivatives in Mice [1]
| Compound | Adjuvant Combination | Antigen | Mouse Strain | Key Finding |
| Pyrimido[5,4-b]indole Derivative 1 | + MPLA | Ovalbumin | C57BL/6 | Statistically significant increase in anti-OVA IgG titers vs. MPLA alone. |
| Pyrimido[5,4-b]indole Derivative 2 | + MPLA | Ovalbumin | C57BL/6 | Statistically significant increase in anti-OVA IgG titers vs. MPLA alone. |
| Alternative: MPLA | Alone | Ovalbumin | C57BL/6 | Established benchmark for TLR4 agonist adjuvant activity. |
This synergistic effect suggests that these pyrimido[5,4-b]indoles may act by prolonging NF-κB activation initiated by MPLA, thereby sustaining the immune response and leading to a more robust production of antibodies.[4]
As Anti-Cancer Agents: Activating Macrophage-Mediated Phagocytosis
In the context of cancer immunotherapy, the pyrimido[5,4-b]indole derivative known as PBI1 has been investigated for its ability to activate macrophages, key effector cells of the innate immune system.[3][5] In vitro studies have shown that PBI1 treatment of macrophages leads to their polarization towards a pro-inflammatory, anti-tumor M1 phenotype.[3] This activation translates into a significant enhancement of their phagocytic activity against cancer cells. Specifically, PBI1-treated macrophages exhibited a nearly five-fold increase in the engulfment of B-cell lymphoma cells compared to untreated macrophages.[3]
While direct in vivo tumor regression data for PBI1 in mouse models is not yet extensively published, these in vitro findings provide a strong rationale for its potential as an anti-cancer immunotherapeutic agent. The proposed mechanism involves the PBI1-mediated activation of tumor-associated macrophages (TAMs) within the tumor microenvironment, shifting them from a tumor-promoting (M2) to a tumor-killing (M1) state.
For a comparative perspective on in vivo anti-tumor activity, we can look at a related class of compounds, Pyrimido[4',5':4,5]thieno(2,3-b)quinolines. In an Ehrlich's ascites carcinoma mouse model, treatment with derivatives of this class led to significant tumor regression, a dose-dependent increase in lifespan of up to 80-85%, and a reduction in tumor volume.[6] This provides a benchmark for the type of in vivo efficacy that could be expected from potent immunomodulatory pyrimidine-based compounds.
Table 2: In Vivo Anti-Tumor Activity of a Related Pyrimidine Derivative [6]
| Compound | Mouse Model | Dosing | Key Findings |
| Hydroxy-DPTQ | Ehrlich's ascites carcinoma | 40 and 80 mg/kg | Increased mean survival time from 16 to 25 and 29 days, respectively. Significant tumor regression. |
| Methoxy-DPTQ | Ehrlich's ascites carcinoma | 40 and 80 mg/kg | Similar increase in mean survival time and significant tumor regression. |
Experimental Methodologies: A Guide to In Vivo Validation
To ensure scientific rigor and reproducibility, the in vivo validation of pyrimido[5,4-b]indoles relies on well-established experimental protocols.
Workflow for In Vivo Validation
Caption: A generalized workflow for the in vivo validation of pyrimido[5,4-b]indoles.
Detailed Experimental Protocols
In Vivo Adjuvant Activity Assessment: [1]
-
Animal Model: C57BL/6 mice are a commonly used inbred strain for immunological studies.
-
Immunization: Mice are immunized intramuscularly with the antigen (e.g., 20 µg of ovalbumin), the pyrimido[5,4-b]indole compound (e.g., 100 nmol), and/or a comparator adjuvant like MPLA (e.g., 10 µg).
-
Booster Immunization: A booster immunization is typically given 14 days after the primary immunization.
-
Blood Collection: Blood samples are collected at a specified time point after the final immunization (e.g., day 21).
-
Antibody Titer Measurement: Antigen-specific IgG titers in the serum are quantified using an enzyme-linked immunosorbent assay (ELISA).
In Vitro Macrophage Phagocytosis Assay (as a prelude to in vivo studies): [3]
-
Cell Lines: RAW 264.7 murine macrophage cell line and a target cancer cell line (e.g., Daudi B-cell lymphoma).
-
Macrophage Activation: RAW 264.7 cells are treated with the pyrimido[5,4-b]indole compound (e.g., PBI1) for a specified duration to induce activation.
-
Cancer Cell Labeling: Target cancer cells are labeled with a fluorescent dye (e.g., carboxyfluorescein succinimidyl ester).
-
Co-culture: Activated macrophages and labeled cancer cells are co-cultured to allow for phagocytosis.
-
Flow Cytometry Analysis: The percentage of macrophages that have engulfed fluorescently labeled cancer cells is quantified by flow cytometry.
Pharmacokinetics and Safety Profile: Critical Considerations
While comprehensive in vivo pharmacokinetic and toxicology data for most pyrimido[5,4-b]indole derivatives are still emerging, initial studies provide some insights.
Pharmacokinetics: The pharmacokinetic properties of small molecule TLR4 agonists are a key advantage over larger lipid-based adjuvants. Their smaller size can lead to more predictable absorption, distribution, metabolism, and excretion (ADME) profiles. However, specific data on the half-life, bioavailability, and tissue distribution of lead pyrimido[5,4-b]indole compounds in mice are needed for a complete assessment.
Toxicology: Preliminary in vitro toxicity studies on some pyrimido[5,4-b]indole derivatives have shown them to be non-toxic at effective concentrations.[7] For the related Pyrimido[4',5':4,5]thieno(2,3-b)quinolines, in vivo studies in mice showed no signs of hematological, biochemical, or nephrotoxicity at therapeutic doses.[6] A thorough in vivo toxicology assessment, including dose-range finding studies and evaluation of organ-specific toxicities, is a critical step in the preclinical development of any lead pyrimido[5,4-b]indole candidate.
Comparative Landscape and Future Directions
The pyrimido[5,4-b]indole class of TLR4 agonists presents a compelling alternative to existing immunomodulatory agents.
Pyrimido[5,4-b]indoles vs. MPLA:
-
Structure: Small molecule vs. large lipid molecule.
-
Synthesis: Potentially more straightforward and scalable.
-
Mechanism: Both act via TLR4, but pyrimido[5,4-b]indoles may exhibit a distinct mode of interaction, potentially leading to prolonged signaling.
-
In Vivo Data: MPLA is a well-characterized and FDA-approved adjuvant. While early in vivo data for pyrimido[5,4-b]indoles is promising, more extensive comparative studies are needed.
Future research should focus on:
-
Direct comparative in vivo studies: Head-to-head comparisons of lead pyrimido[5,4-b]indole compounds against MPLA in both vaccine adjuvant and cancer immunotherapy models in mice.
-
In-depth PK/PD and toxicology studies: Comprehensive characterization of the ADME and safety profiles of lead candidates.
-
Exploration of combination therapies: Investigating the synergy of pyrimido[5,4-b]indoles with other immunotherapies, such as checkpoint inhibitors.
Caption: Comparative positioning of pyrimido[5,4-b]indoles and MPLA.
References
-
Macrophage Activation by a Substituted pyrimido[5,4-b]indole Increases Anti-Cancer Activity. (2019). Pharmacological Research. [Link]
-
Macrophage Activation by a Substituted Pyrimido[5,4-b]Indole Increases Anti-Cancer Activity. (2019). bioRxiv. [Link]
-
Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. (2017). ACS Combinatorial Science. [Link]
-
In Vivo Antitumor, Pharmacological and Toxicological Study of Pyrimido[ 4',5':4,5] thieno(2,3-b)quinoline with 9-hydroxy-4-(3-diethylaminopropylamino) and 8-methoxy-4-(3-diethylaminopropylamino) Substitutions. (2021). Anticancer Agents in Medicinal Chemistry. [Link]
-
Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. (2013). Journal of Medicinal Chemistry. [Link]
-
Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. (2017). PubMed. [Link]
-
Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. (2017). PubMed. [Link]
-
Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without. (2017). eScholarship.org. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Macrophage activation by a substituted pyrimido[5,4-b]indole increases anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Antitumor, Pharmacological and Toxicological Study of Pyrimido[ 4',5':4,5] thieno(2,3-b)quinoline with 9-hydroxy-4-(3-diethylaminopropylamino) and 8-methoxy-4-(3-diethylaminopropylamino) Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pharmacophore Modeling of Pyrimido[5,4-b]indole Ligands for Alpha-1 Adrenoceptors
This guide provides an in-depth, technical comparison of pharmacophore models derived from pyrimido[5,4-b]indole ligands targeting alpha-1 (α1) adrenoceptors. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental design, ensuring a robust and validated approach to computational drug discovery. We will dissect the unique structural attributes of the pyrimido[5,4-b]indole scaffold, compare its pharmacophoric features to other α1-adrenoceptor antagonists, and provide detailed, self-validating workflows for model generation and evaluation.
Introduction: The Target and the Scaffold
1.1. The Therapeutic Importance of Alpha-1 Adrenoceptors
Alpha-1 adrenergic receptors (α1-ARs) are G-protein coupled receptors (GPCRs) that mediate the physiological effects of norepinephrine and epinephrine. They are critical in regulating vascular tone, smooth muscle contraction, and various functions within the central nervous system. The three main subtypes—α1A, α1B, and α1D—present distinct tissue distribution and physiological roles, making them attractive targets for therapeutic intervention in conditions like benign prostatic hyperplasia (BPH), hypertension, and post-traumatic stress disorder. The development of subtype-selective ligands is a key objective in minimizing side effects and maximizing therapeutic efficacy.
1.2. The Pyrimido[5,4-b]indole Scaffold: A Privileged Structure
The pyrimido[5,4-b]indole core is a tricyclic heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid structure and versatile substitution points have allowed for its exploration as a potent ligand for a range of biological targets, including kinases and Toll-like receptors[1][2]. Notably, this scaffold has given rise to a class of powerful and selective α1-adrenoceptor ligands[3]. Early research identified derivatives with a (phenylpiperazinyl)alkyl side chain that demonstrated exceptionally high affinity, with Ki values in the nanomolar and even sub-nanomolar range[3]. This proven potential makes the scaffold an ideal candidate for in-depth computational analysis through pharmacophore modeling.
1.3. Pharmacophore Modeling: Decoding the Structure-Activity Relationship
Pharmacophore modeling is a cornerstone of rational drug design that distills the complex three-dimensional structure of a molecule into a simplified representation of its essential interaction features.[4] This model is not a molecule itself, but rather an abstract map of the key chemical functionalities—such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and ionizable groups—required for optimal binding to a biological target. A well-validated pharmacophore model serves a dual purpose: it provides a deep understanding of the structure-activity relationship (SAR) and acts as a powerful 3D query for virtual screening to identify novel, structurally diverse lead compounds[5].
Performance Overview: Pyrimido[5,4-b]indole Ligands at α1-Adrenoceptors
The efficacy of the pyrimido[5,4-b]indole scaffold is best illustrated by quantitative binding data. A number of 3-substituted pyrimido[5,4-b]indole-2,4-diones have been synthesized and evaluated, revealing high affinity and, in some cases, notable subtype selectivity, particularly for the α1D receptor.[3][6][7] The data below summarizes the performance of key exemplars from this class, establishing the foundation for our pharmacophore analysis.
| Compound ID | Key Structural Features | α1A-AR Ki (nM) | α1B-AR Ki (nM) | α1D-AR Ki (nM) | Selectivity Profile | Reference |
| 10 | 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl] side chain | - | - | - | High α1 affinity (Ki = 0.21 nM vs [3H]prazosin) | [3] |
| 13 | 3-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl] side chain | - | - | - | Highly selective for α1 over α2, β2, 5-HT1A | [3] |
| 39 | 3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl], 8-methyl | 134 | 120 | 5.8 | ~22-fold selective for α1D over α1A/α1B | [6][8] |
| 40 | 3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl], 8-chloro | 110 | 102 | 4.9 | ~21-fold selective for α1D over α1A/α1B | [6][8] |
| RC23 | 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl], 8-methyl | 14.2 | 16.5 | 0.48 | ~30-fold selective for α1D over α1A/α1B | [7] |
Table 1: Binding affinities of representative pyrimido[5,4-b]indole derivatives for human α1-adrenoceptor subtypes. Data compiled from multiple sources.[3][6][7][8]
Generating a Validated Pharmacophore Model: A Causality-Driven Workflow
The development of a predictive pharmacophore model is an iterative process that requires careful selection of input data and rigorous validation to establish trustworthiness.[4] The following protocol is designed to be a self-validating system, ensuring the final model is a true representation of the essential binding features.
Experimental Protocol:
Step 1: Training Set Selection
-
Causality: The quality of the training set dictates the quality of the resulting model. The goal is to include molecules that share a common binding mode but are structurally diverse enough to ensure the model is not biased towards a specific chemical series.[9] We select highly potent α1D-selective ligands from Table 1 (e.g., compounds 39 , 40 , RC23 ) as our training set. This choice is deliberate; focusing on subtype-selective ligands is more likely to yield a pharmacophore model that captures the subtle features responsible for that selectivity.
Step 2: Conformational Analysis
-
Causality: Ligands are flexible and can adopt numerous shapes (conformers). The biologically active conformation is the one adopted within the receptor's binding pocket. As this is often unknown, we must generate a representative set of low-energy conformers for each ligand to ensure the correct one is available for alignment.
-
Methodology:
-
Use a computational chemistry package (e.g., MOE, Discovery Studio) to generate conformers for each training set ligand.
-
Employ a method like 'Best Conformer Generation' with an energy threshold (e.g., 20 kcal/mol above the global minimum) to ensure comprehensive sampling without excessive computational cost.[9]
-
Step 3: Common Feature Pharmacophore Generation
-
Causality: This is the core of hypothesis generation. The algorithm identifies the chemical features common to all training set ligands and explores their possible 3D arrangements. By aligning the conformers based on these common features, it proposes spatial configurations essential for biological activity.
-
Methodology:
-
Utilize a common feature generation algorithm (e.g., HipHop in Discovery Studio).[9]
-
Define the chemical features to be considered: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Aromatic Ring (ARO), Hydrophobic (HY), and Positive Ionizable (PI).
-
The software will generate a set of top-ranked hypotheses based on how well they map to the training set ligands.
-
Step 4: Pharmacophore Model Validation
-
Causality: A model that only fits the training data is not useful. Validation is a critical, non-negotiable step to ensure the model has true predictive power and can distinguish active compounds from inactive ones.[10]
-
Methodology (Dual-Pronged Approach):
-
Test Set Validation:
-
Compile a test set of α1-AR ligands not used in the training set, including both actives (e.g., compound 10 ) and known inactives.
-
Use the generated pharmacophore hypothesis to screen the test set. A good model will correctly identify the majority of actives while rejecting the inactives.
-
-
Decoy Set Screening & Statistical Evaluation:
-
Create a large database (~1000-5000 molecules) of "decoy" compounds with similar physicochemical properties (e.g., molecular weight, logP) to the active ligands but with different topologies.
-
Embed the known active ligands within this decoy set.
-
Screen the entire database with the pharmacophore model and calculate the Güner-Henry (GH) score and Enrichment Factor (EF).[11][12] A GH score > 0.7 and a high EF value indicate a model with excellent predictive ability.
-
-
Comparative Analysis: Pyrimido[5,4-b]indole vs. General α1-AR Pharmacophores
Studies have successfully developed a preliminary pharmacophore model specifically for α1D-AR antagonists based on the pyrimido[5,4-b]indole series.[6][8] This model was refined from a more generalized model for α1-AR antagonists. Comparing these two provides crucial insights into the structural basis of subtype selectivity.
| Feature Comparison | Generalized α1-AR Antagonist Model | Pyrimido[5,4-b]indole α1D-Selective Model |
| Core Features | 1 Aromatic Ring, 1 Positive Ionizable, 1 H-Bond Acceptor | 1 Aromatic Ring, 1 Positive Ionizable, 2 H-Bond Acceptors, 1 Hydrophobic |
| Key Differentiator | Basic set of features common to many antagonists (e.g., quinazolines). | Includes an additional H-bond acceptor and a distinct hydrophobic feature. |
| Structural Mapping | Maps to the core requirements for general α1-AR affinity. | The additional features map specifically to the pyrimido[5,4-b]indole core and its optimal substituents, likely explaining the observed α1D selectivity. |
Table 2: Comparison of pharmacophoric features between a general α1-AR model and a subtype-selective model derived from pyrimido[5,4-b]indoles.
Visual Comparison of Pharmacophore Models
The diagrams below illustrate the spatial arrangement of chemical features for both a generalized α1-AR antagonist and the more specific α1D-selective model derived from the pyrimido[5,4-b]indole series.
Expert Analysis of the Comparison:
The generalized model (Figure 2) accounts for the fundamental requirements for α1-AR antagonism: an aromatic ring (often a substituted phenyl group), a positive ionizable center (typically a protonated nitrogen in a piperazine ring), and a hydrogen bond acceptor. This model effectively describes classical antagonists like Prazosin.
The pyrimido[5,4-b]indole-derived model for the α1D subtype (Figure 3) is notably more complex and constrained. [6][8]1. Dual Hydrogen Bond Acceptors: The tricyclic pyrimido[5,4-b]indole core contains two carbonyl oxygens in the pyrimidine ring, which serve as the two distinct H-bond acceptor features (HBA1, HBA2). The specific distance and geometry between these two acceptors create a more defined interaction pattern that likely contributes to subtype selectivity. 2. Defined Hydrophobic Region: An additional hydrophobic feature (HY) is present, corresponding to substituents at the 8-position of the indole ring (e.g., methyl or chloro groups in compounds 39 and 40 ). The presence and location of this feature are critical for enhancing affinity and selectivity for the α1D receptor subtype. 3. Spatial Distances: The inter-feature distances are more constrained, reflecting the rigidity of the tricyclic core. This rigidity reduces the entropic penalty upon binding and locks the key interaction points into a conformation optimal for the α1D binding pocket.
This comparison clearly demonstrates that while the pyrimido[5,4-b]indole scaffold satisfies the general requirements for α1-AR binding, its unique topology and substitution patterns introduce additional, specific interaction points. These extra features are captured in the refined pharmacophore model and are the key to rationalizing and prospectively designing ligands with high α1D selectivity.
Conclusion and Future Outlook
The pyrimido[5,4-b]indole scaffold represents a highly potent and selective class of ligands for α1-adrenoceptors. Through a rigorous, validation-centric workflow, it is possible to develop a sophisticated pharmacophore model that not only rationalizes the observed high affinity and α1D-selectivity but also serves as a powerful tool for future discovery efforts.
The comparative analysis reveals that the α1D-selective pharmacophore is a superset of the generalized α1-antagonist model, incorporating additional H-bond acceptor and hydrophobic features that are unique to the pyrimido[5,4-b]indole structure. This insight is invaluable for medicinal chemists seeking to design the next generation of subtype-selective α1-AR ligands. The validated pharmacophore model stands ready for application in large-scale virtual screening campaigns to identify novel, structurally diverse compounds with the potential for enhanced therapeutic profiles.
References
-
Title: Pyrimido[5,4-b]indole derivatives. 1. A new class of potent and selective .alpha.1 adrenoceptor ligands Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Pyrimido[5,4-b]indole Derivatives. 1. A New Class of Potent and Selective Alpha 1 Adrenoceptor Ligands Source: PubMed URL: [Link]
-
Title: Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors Source: PubMed Central - NIH URL: [Link]
-
Title: New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes Source: PubMed URL: [Link]
-
Title: Macrophage Activation by a Substituted pyrimido[5,4-b]indole Increases Anti-Cancer Activity Source: Pharmacological Research URL: [Link]
-
Title: Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development Source: PubMed URL: [Link]
-
Title: New pyrimido[5,4-b]indoles andb[13]enzothieno[3,2-d]pyrimidines: high affinity ligands for the alpha(1)-adrenoceptor subtypes Source: PubMed URL: [Link]
-
Title: Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B Source: MDPI URL: [Link]
-
Title: Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands Source: PubMed URL: [Link]
-
Title: New Pyrimido[5,4-b]indoles as Ligands for α 1 -Adrenoceptor Subtypes Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metastatic agents Source: Royal Society Publishing URL: [Link]
-
Title: Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury Source: PubMed Central - NIH URL: [Link]
-
Title: Pharmacophore modeling | Medicinal Chemistry Class Notes Source: Fiveable URL: [Link]
-
Title: Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists Source: RSC Publishing URL: [Link]
-
Title: The set of ligands used in validation of the generated pharmacophore models Source: ResearchGate URL: [Link]
-
Title: Pharmacophore Modeling in Drug Discovery: Methodology and Current Status Source: DergiPark URL: [Link]
Sources
- 1. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimido[5,4-b]indole derivatives. 1. A new class of potent and selective alpha 1 adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrimido[5,4-b]indoles and [1]benzothieno[3,2-d]pyrimidines: high affinity ligands for the alpha(1)-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sci-hub.box [sci-hub.box]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10168K [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Selectivity of Novel Pyrimido[5,4-b]indoles for the TLR4/MD-2 Complex
Introduction: The Critical Role of TLR4 Selectivity in Drug Development
Toll-like receptor 4 (TLR4) stands as a key sentinel of the innate immune system. Its activation, primarily by lipopolysaccharide (LPS) from Gram-negative bacteria, initiates a potent inflammatory cascade. This response is mediated through its co-receptor, myeloid differentiation factor 2 (MD-2), which is essential for ligand recognition and subsequent receptor dimerization.[1][2] While vital for host defense, dysregulated TLR4 signaling is a central driver of chronic inflammatory and autoimmune diseases, making the TLR4/MD-2 complex a prime therapeutic target.[3][4]
The development of small-molecule modulators for this complex presents a significant challenge: achieving high selectivity. Off-target effects on other TLRs or signaling pathways can lead to unintended immunomodulation and adverse effects. This guide provides a comprehensive framework for assessing the selectivity of a promising, non-lipid-like class of TLR4 modulators: the substituted pyrimido[5,4-b]indoles.[5][6][7]
We will use a hypothetical lead candidate, 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole (hereafter referred to as PBI-CF) , as our subject of investigation. Computational and structure-activity relationship (SAR) studies on this chemical class suggest a binding mechanism primarily involving the MD-2 co-receptor.[7][8] To rigorously evaluate its selectivity, we will compare it against a well-characterized benchmark inhibitor, TAK-242 (Resatorvid) . TAK-242 offers a distinct mechanistic contrast, as it selectively targets the intracellular Toll/Interleukin-1 receptor (TIR) domain of TLR4, thereby inhibiting its interaction with downstream adaptor proteins.[9][10][11] This guide will detail the essential biochemical and cell-based assays required to build a robust selectivity profile, explaining the causality behind each experimental choice.
Section 1: The TLR4/MD-2 Signaling Axis
Understanding the TLR4 signaling pathway is fundamental to designing and interpreting selectivity assays. TLR4 activation is unique among TLRs as it initiates two distinct downstream signaling branches: the MyD88-dependent and the TRIF-dependent pathways, originating from the plasma membrane and endosomes, respectively.[12][13][14]
-
MyD88-Dependent Pathway: This pathway is initiated at the cell surface and rapidly activates the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[4][15]
-
TRIF-Dependent Pathway: Following internalization of the TLR4 complex, this pathway is engaged, leading to the activation of the transcription factor IRF3 and the subsequent production of type I interferons (e.g., IFN-β) and associated chemokines like IP-10.[12][16]
A truly selective inhibitor must effectively modulate these pathways without interfering with other innate immune signaling cascades.
Section 2: A Framework for Rigorous Selectivity Profiling
To comprehensively assess the selectivity of PBI-CF, a multi-tiered experimental approach is essential. This workflow progresses from direct biochemical validation of target engagement to functional confirmation in complex cellular systems.
Sources
- 1. Exploring Species-Specificity in TLR4/MD-2 Inhibition with Amphiphilic Lipid A Mimicking Glycolipids [mdpi.com]
- 2. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Inhibition of Toll-Like Receptor-4 Signaling by TAK242 Prevents and Induces Regression of Experimental Organ Fibrosis [frontiersin.org]
- 4. Targeting toll‐like receptor 4 signalling pathways: can therapeutics pay the toll for hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands | Semantic Scholar [semanticscholar.org]
- 9. invivogen.com [invivogen.com]
- 10. TAK-242 (resatorvid), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 14. A Novel Class of Small Molecule Agonists with Preference for Human over Mouse TLR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toll-like receptor downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole
As researchers and scientists working at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The novel compounds we synthesize, such as 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole, demand rigorous adherence to proper handling and disposal protocols. This guide provides essential, step-by-step procedures for the safe disposal of this halogenated heterocyclic compound, ensuring the protection of both laboratory personnel and the environment.
Core Principles of Disposal
The fundamental principle for disposing of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole is to prevent its release into the environment.[3] This is achieved through a systematic approach of waste segregation, proper containment, clear labeling, and transfer to a licensed hazardous waste disposal facility.
Table 1: Key Hazard Information and Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Halogenated Organic Waste | The presence of chlorine and fluorine atoms classifies this compound as halogenated, which requires specific disposal methods to prevent the formation of toxic byproducts during decomposition.[4][5] |
| Primary Disposal Route | Incineration by a licensed facility | High-temperature incineration is the recommended method for the complete destruction of chlorinated organic compounds, preventing their persistence in the environment.[6] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat | Based on SDSs of similar indole and chlorinated compounds, this level of PPE is necessary to prevent skin and eye irritation.[1][2][3] |
| Incompatible Materials | Strong oxidizing agents | To prevent potentially vigorous or explosive reactions, this compound should not be mixed with strong oxidizers.[2] |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole from the point of generation to final pickup.
Step 1: Waste Segregation at the Source
Proper segregation is critical to ensure safe handling and cost-effective disposal.
-
Designate a specific waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
Never mix this waste with non-halogenated organic waste.[7] Commingling can complicate the disposal process and increase costs, as the entire mixture must be treated as halogenated waste.[8]
-
Ensure that the waste container is made of a compatible material, such as polyethylene.[4]
Step 2: Waste Container Management
Properly managing the waste container is essential for laboratory safety.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must clearly state "Waste 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole" and any other halogenated compounds in the container.[5] The hazards, such as "Toxic" and "Irritant," should also be indicated.[3][9]
-
Keep the container closed: The container must be securely sealed at all times, except when adding waste, to prevent the release of vapors.[7][8]
-
Secondary Containment: Store the waste container in a designated satellite accumulation area within a secondary container to contain any potential leaks or spills.[5]
Step 3: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.
-
Request a pickup: Once the waste container is nearly full (approximately 75% capacity), submit a request for waste collection through your institution's EHS portal.[5]
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations.
The following diagram illustrates the decision-making process for the disposal of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole.
Caption: Workflow for the proper disposal of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole.
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Personal Protective Equipment (PPE): Before cleaning a small spill, don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated halogenated waste container.[1]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or a spill pad).
-
Place all contaminated cleanup materials into a sealed bag and then into the halogenated waste container.[5]
-
-
Decontamination: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS office.
For large spills, do not attempt to clean them up yourself. Evacuate the area and contact your institution's emergency response team.
Regulatory Context: EPA and REACH
The disposal procedures outlined in this guide are consistent with the regulations set forth by the U.S. Environmental Protection Agency (EPA) and the principles of the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation.
-
EPA: The EPA classifies many chlorinated organic compounds as hazardous waste, mandating their disposal in a manner that protects human health and the environment.[10] The practice of segregating and incinerating halogenated waste aligns with EPA guidelines for managing such chemicals.[6][11]
-
REACH: REACH places the responsibility on chemical manufacturers and importers to provide safety information for their substances.[12][13][14] While this specific compound may not be registered due to its research status, the principles of responsible chemical management and risk mitigation are central to the regulation.[12]
By adhering to these procedures, you are not only ensuring compliance with regulations but also upholding the highest standards of laboratory safety and environmental responsibility.
References
- 4-Fluoroindole - SAFETY DATA SHEET. (2023).
- 5-Fluoroindole - SAFETY DATA SHEET. (2025).
- Indole - SAFETY DATA SHEET. (2025).
- PSFC Halogenated Solvents. (n.d.). Retrieved from MIT Plasma Science and Fusion Center.
- Compound 4-chloro-5H-pyrimido[5,4-b]indole. (n.d.).
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). Retrieved from U.S. Environmental Protection Agency.
- Guidelines for Solvent Waste Recycling and Disposal. (2022).
-
4-Chloro-5H-pyrimido[4,5-b][1]oxazin-6(7H)-one - Safety Data Sheet. (n.d.). Retrieved from AK Scientific, Inc.
- Halogenated Solvents. (n.d.). Retrieved from Washington State University Environmental Health & Safety.
- Understanding REACH. (n.d.).
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). Retrieved from U.S. Environmental Protection Agency.
- REACH Regulation. (n.d.).
- Guidance Manual for Disposal of Chlorinated Water. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Retrieved from University of Illinois Urbana-Champaign, Braun Research Group.
- REACH Substances Recovered from Waste. (n.d.). Retrieved from Health and Safety Executive for Northern Ireland.
- Halogenated Solvents in Laboratories. (n.d.).
- Handling chemicals: REACH governs all. (n.d.).
- 40 CFR Part 372 -- Toxic Chemical Release Reporting: Community Right-to-Know. (n.d.).
- Everything you need to know about the REACH regulation. (2024).
- INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
- A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.).
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. epa.gov [epa.gov]
- 11. Guidance Manual for Disposal of Chlorinated Water [vita-d-chlor.com]
- 12. Understanding REACH - ECHA [echa.europa.eu]
- 13. REACH Regulation - Environment - European Commission [environment.ec.europa.eu]
- 14. utax.com [utax.com]
Navigating the Handling of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole: A Guide to Personal Protective Equipment and Safe Laboratory Practices
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities, such as 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole, demands a meticulous and informed approach to personal protection. This guide provides essential, actionable intelligence on the appropriate Personal Protective Equipment (PPE) and operational protocols to ensure the well-being of laboratory personnel while maintaining the integrity of your research.
Understanding the Risks: A Structural Perspective
The molecular architecture of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole, featuring a halogenated heterocyclic system, suggests potential for biological activity and, consequently, the need for heightened safety measures.[3][6] Halogenated indoles and pyrimidines can exhibit irritant properties and may be harmful if inhaled, ingested, or absorbed through the skin.[7][8][9] Therefore, a comprehensive PPE strategy is not merely recommended; it is imperative.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole, particularly in its powdered form.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for all handling of the solid compound to prevent inhalation of fine particulates. A PAPR with a high-efficiency particulate air (HEPA) filter is essential.[4][10] |
| Reusable Half or Full-Facepiece Respirator | As a secondary option for low-energy transfers in a certified chemical fume hood, equipped with P100/FFP3 particulate filters. A quantitative fit test is mandatory. | |
| Hand Protection | Double Gloving | An inner and outer pair of nitrile gloves should be worn. The outer gloves must be changed immediately upon any sign of contamination. |
| Body Protection | Disposable Coveralls | Coveralls made from materials such as Tyvek® provide a barrier against dust and potential splashes.[4][11] Garments with taped seams offer enhanced protection. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z87.1 standards are required. A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing. |
Operational and Disposal Plans: A Step-by-Step Guide
I. Pre-Operational Safety Checklist:
-
Designated Area: All handling of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole should occur in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Have a spill kit specifically for chemical powders on hand.
-
Personnel Training: All personnel must be trained on the specific hazards and handling procedures for this compound.
II. Donning PPE: A Sequential Approach
The following diagram illustrates the correct sequence for putting on your PPE to ensure a complete and secure barrier.
Figure 1. Recommended sequence for donning personal protective equipment.
III. Safe Handling and Experimental Workflow:
-
Weighing: When weighing the solid compound, use a containment balance enclosure or a glove bag to minimize the risk of aerosolization.[10]
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing. Perform this task within a chemical fume hood.
-
Post-Handling: After completing your work, decontaminate all surfaces with an appropriate solvent and cleaning agent.
IV. Doffing PPE and Decontamination:
The removal of PPE is a critical step to prevent cross-contamination. The following sequence should be strictly adhered to:
Figure 2. Safe sequence for the removal of personal protective equipment.
V. Disposal Plan:
All contaminated materials must be disposed of as hazardous waste.
-
Solid Waste: Contaminated gloves, coveralls, and any disposable equipment should be placed in a clearly labeled, sealed hazardous waste bag.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container.
-
Sharps: Any contaminated sharps must be placed in a puncture-resistant sharps container.
All waste must be disposed of in accordance with local, state, and federal regulations.
Conclusion: A Culture of Safety
The responsible handling of potent research compounds like 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole is fundamental to both personal safety and the advancement of science. By adhering to these guidelines, researchers can confidently manage the risks associated with this and other novel chemical entities. This proactive approach to safety fosters a laboratory environment where groundbreaking research can thrive without compromising the well-being of the scientific community.
References
- AIHA. (n.d.). Potent Pharmaceutical Compound Containment Case Study.
- Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients.
- Benchchem. (2025). Essential Safety and Handling Guide for Potent Pharmaceutical Compounds (PPCs).
- 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety | 3M US.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
- Fisher Scientific. (2009, January 19). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). 5 - SAFETY DATA SHEET.
- Unknown. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
- BIOFOUNT. (n.d.). 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole.
- ChemicalBook. (n.d.). 4-CHLORO-8-FLUORO-5H-PYRIMIDO[5,4-B]INDOLE.
- Fisher Scientific. (2011, January 27). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). Halogenated Heterocycles.
- Fisher Scientific. (2010, September 21). SAFETY DATA SHEET.
- Ossila. (2023, December 5). 4-Fluoroindole - SAFETY DATA SHEET.
- Scribd. (n.d.). Halogenated Heterocycles Synthesis, Application and Environment, 1st Edition Academic PDF Download.
Sources
- 1. 331443-96-0|4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole|4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole|-范德生物科技公司 [bio-fount.com]
- 2. 4-CHLORO-8-FLUORO-5H-PYRIMIDO[5,4-B]INDOLE | 331443-96-0 [m.chemicalbook.com]
- 3. ハロゲン化ヘテロ環化合物 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3m.com [3m.com]
- 6. scribd.com [scribd.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. aiha.org [aiha.org]
- 11. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
